Product packaging for Methyl 2-fluoropropionate(Cat. No.:CAS No. 2366-56-5)

Methyl 2-fluoropropionate

Cat. No.: B1589232
CAS No.: 2366-56-5
M. Wt: 106.1 g/mol
InChI Key: MHAIQPNJLRLFLO-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-fluoropropionate is a useful research compound. Its molecular formula is C4H7FO2 and its molecular weight is 106.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7FO2 B1589232 Methyl 2-fluoropropionate CAS No. 2366-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAIQPNJLRLFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454515
Record name METHYL 2-FLUOROPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2366-56-5, 146805-74-5
Record name Propanoic acid, 2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2366-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 2-FLUOROPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of Methyl 2-fluoropropionate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-fluoropropionate, a key building block in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causal relationships behind experimental observations and provides field-proven insights into the structural elucidation of this fluorinated ester.

Introduction: The Significance of this compound

This compound (C₄H₇FO₂) is a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom at the α-position of the propionate backbone imparts unique chemical and physical properties, including altered reactivity, metabolic stability, and lipophilicity. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous identification of this compound and its derivatives. This guide provides a foundational understanding of its spectral characteristics, empowering researchers to confidently utilize this versatile molecule in their synthetic endeavors.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into Molecular Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its structure and the influence of the electronegative fluorine atom.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals, each corresponding to a unique set of protons in the molecule. The presence of the fluorine atom introduces characteristic splitting patterns due to heteronuclear coupling.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constants (J) Hz
~5.0Doublet of Quartets (dq)1HH-2JH-F ≈ 48 Hz, JH-H ≈ 7 Hz
~3.8Singlet3H-OCH₃
~1.6Doublet of Doublets (dd)3H-CH₃ (C3)JH-H ≈ 7 Hz, JH-F ≈ 24 Hz

Interpretation and Causality:

  • The Methine Proton (H-2): The proton at the C-2 position is the most deshielded aliphatic proton due to the direct attachment of the electronegative fluorine and the carbonyl group. Its signal is expected to appear around 5.0 ppm. The multiplicity is a doublet of quartets (dq). The large doublet splitting is a result of geminal coupling to the adjacent fluorine atom (²JH-F), typically around 48 Hz. This large coupling is a hallmark of compounds with a fluorine atom on a chiral center. The quartet arises from vicinal coupling to the three equivalent protons of the methyl group at C-3 (³JH-H), with a typical coupling constant of approximately 7 Hz.

  • The Methoxy Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a sharp singlet at approximately 3.8 ppm. This chemical shift is characteristic of methyl esters.

  • The Methyl Protons (-CH₃ at C-3): The protons of the methyl group at the C-3 position are expected to resonate around 1.6 ppm. Their signal is split into a doublet of doublets (dd). The larger splitting is due to the vicinal coupling with the methine proton (³JH-H ≈ 7 Hz). The smaller splitting is a result of the three-bond coupling to the fluorine atom (³JH-F), which is typically in the range of 20-25 Hz.

Diagram: Spin-Spin Coupling in this compound

G H2 H-2 (Methine) F F H2->F ²JHF (geminal) CH3_C3 -CH₃ (C-3) H2->CH3_C3 ³JHH (vicinal) CH3_C3->F ³JHF (vicinal) OCH3 -OCH₃ C2 C-2 C3 C-3 Ester Ester Group

Caption: Key spin-spin couplings in this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four carbon atoms in the molecule. The electronegative fluorine atom significantly influences the chemical shifts of the adjacent carbons and introduces C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)AssignmentCoupling Constant (J) Hz
~168DoubletC=O (C-1)²JC-F ≈ 25 Hz
~88DoubletC-2¹JC-F ≈ 180 Hz
~53Singlet-OCH₃
~16DoubletC-3²JC-F ≈ 22 Hz

Interpretation and Causality:

  • The Carbonyl Carbon (C-1): The carbonyl carbon resonates at a characteristic downfield shift of around 168 ppm. Due to its proximity to the fluorine atom, its signal is split into a doublet with a coupling constant (²JC-F) of approximately 25 Hz.

  • The Fluorine-Bearing Carbon (C-2): This carbon experiences a strong deshielding effect from the directly attached fluorine atom, causing its signal to appear around 88 ppm. The most prominent feature is the large one-bond coupling to fluorine (¹JC-F), which splits the signal into a doublet with a coupling constant of about 180 Hz. This large coupling is a definitive indicator of a C-F bond.

  • The Methoxy Carbon (-OCH₃): The carbon of the methyl ester group is expected to appear at approximately 53 ppm as a singlet, as it is too far from the fluorine atom to exhibit significant coupling.

  • The Methyl Carbon (C-3): The methyl carbon at C-3 resonates at a higher field, around 16 ppm. Its signal is split into a doublet due to two-bond coupling with the fluorine atom (²JC-F), with a coupling constant of about 22 Hz.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the ester functional group.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~2990-2850MediumC-H stretching (alkane)
~1750StrongC=O stretching (ester)
~1250-1050StrongC-O stretching (ester)
~1100-1000StrongC-F stretching

Interpretation and Causality:

  • C-H Stretching: The absorptions in the 2990-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and methine groups.

  • Carbonyl (C=O) Stretching: A very strong and sharp absorption band around 1750 cm⁻¹ is the most prominent feature of the spectrum. This is characteristic of the C=O stretching vibration in a saturated ester. The electronegativity of the α-fluorine atom can slightly increase this frequency compared to a non-fluorinated ester.

  • C-O Stretching: Esters exhibit two C-O stretching vibrations. A strong band between 1250-1150 cm⁻¹ corresponds to the C-O stretching of the ester linkage, and another strong band between 1150-1050 cm⁻¹ is due to the O-CH₃ stretching.

  • C-F Stretching: The C-F stretching vibration typically appears as a strong absorption in the 1100-1000 cm⁻¹ region. This band can sometimes overlap with the C-O stretching bands, but its presence is a key indicator of the fluorine substituent.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For this compound (Molecular Weight: 106.10 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Fragments (EI-MS):

m/zProposed Fragment
106[M]⁺ (Molecular Ion)
75[M - OCH₃]⁺
59[COOCH₃]⁺
47[CH₃CHF]⁺

Interpretation and Causality:

  • Molecular Ion (m/z 106): The peak at m/z 106 corresponds to the intact molecule with one electron removed. The intensity of the molecular ion peak for esters can be weak.

  • Loss of the Methoxy Group (m/z 75): A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in an acylium ion [CH₃CHFCO]⁺ at m/z 75.

  • Methoxycarbonyl Cation (m/z 59): Cleavage of the bond between C-2 and the carbonyl group can lead to the formation of the [COOCH₃]⁺ ion at m/z 59.

  • Fluorinated Ethyl Cation (m/z 47): Alpha-cleavage next to the fluorine atom can result in the formation of the [CH₃CHF]⁺ cation at m/z 47.

Diagram: Proposed Mass Spectrometry Fragmentation of this compound

G M [C₄H₇FO₂]⁺˙ m/z = 106 frag75 [C₃H₄FO]⁺ m/z = 75 M->frag75 - •OCH₃ frag59 [C₂H₃O₂]⁺ m/z = 59 M->frag59 - •CH(F)CH₃ frag47 [C₂H₄F]⁺ m/z = 47 M->frag47 - •COOCH₃

Caption: Key fragmentation pathways for this compound in EI-MS.

IV. Experimental Protocols: A Guide to Data Acquisition

The following are generalized protocols for acquiring high-quality spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the acquisition time to at least 4 seconds for good resolution.

    • Use a relaxation delay of 1-5 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A longer acquisition time and a larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale to the TMS signal.

IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place one drop of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Acquire a background spectrum to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Spectrum: Place the salt plate assembly in the sample holder of the spectrometer. Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

V. Conclusion

The spectroscopic analysis of this compound provides a clear and detailed picture of its molecular structure. ¹H and ¹³C NMR spectroscopy are invaluable for determining the connectivity of the carbon-hydrogen framework and for observing the characteristic effects of the fluorine substituent, including large C-F and H-F coupling constants. IR spectroscopy confirms the presence of the key ester functional group, while mass spectrometry provides the molecular weight and insights into the compound's fragmentation behavior. This comprehensive spectroscopic guide serves as a vital resource for scientists working with this important fluorinated building block, enabling its confident identification and utilization in a wide range of chemical applications.

VI. References

  • Tormena, C. F., Rittner, R., & Abraham, R. J. (2004). Conformational behaviour of methyl 2-fluoroesters through theoretical calculations, NMR and IR spectroscopy. Physical Chemistry Chemical Physics, 6(5), 853-859. --INVALID-LINK--

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Sigma-Aldrich. This compound Product Page. --INVALID-LINK--

  • PubChem. Methyl 2-fluoropropanoate. --INVALID-LINK--

An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-fluoropropionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-fluoropropionate, a chiral fluorinated ester, is a pivotal building block in modern synthetic and medicinal chemistry.[1] Its unique stereoelectronic properties, conferred by the α-fluorine atom, significantly influence its reactivity and stability, making it a valuable precursor for the synthesis of complex fluorinated molecules, including pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive technical overview of the reactivity and stability of this compound, offering insights into its chemical behavior, handling, and application. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of α-Fluoroesters

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In medicinal chemistry, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of a drug molecule.[1][3] this compound, as an α-fluoroester, embodies these advantages. Its chirality further expands its utility, enabling the synthesis of stereospecific bioactive compounds.[1][2] This guide will delve into the fundamental aspects of its reactivity and stability, providing a framework for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The reactivity and stability of this compound are intrinsically linked to its molecular structure. The presence of a fluorine atom on the carbon adjacent to the carbonyl group creates a unique electronic environment that governs its chemical behavior.

PropertyValueReference
Molecular Formula C₄H₇FO₂[2][4]
Molecular Weight 106.1 g/mol [1]
Appearance Colorless liquid[2][4]
Boiling Point 108 °C[2]
Flash Point 20 °C[2]
Density 1.021 g/cm³[2]
Solubility Soluble in organic solvents[1][4]
CAS Number 2366-56-5 (racemic), 146805-74-5 ((R)-enantiomer)[1][2][5]
Stereochemistry and Conformational Analysis:

The stereocenter at the α-carbon is crucial for the biological activity of many of its derivatives.[1] Conformational studies, utilizing techniques like NMR spectroscopy and density functional theory (DFT), have revealed that the rotameric preferences of this compound are influenced by hyperconjugation and solvent effects.[1] This conformational behavior can impact its reactivity in stereoselective reactions.

Reactivity Profile

The fluorine atom significantly influences the reactivity of the adjacent ester group. It acts as a strong electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon and making the α-proton more acidic.

Nucleophilic Acyl Substitution

The primary mode of reactivity for this compound is nucleophilic acyl substitution. The electron-withdrawing effect of the fluorine atom makes the carbonyl carbon more susceptible to attack by nucleophiles.

Nucleophilic_Acyl_Substitution sub This compound int Tetrahedral Intermediate sub->int Nucleophilic Attack nu Nucleophile (Nu⁻) nu->int prod Product int->prod Elimination lg Leaving Group (CH₃O⁻) int->lg

Caption: General mechanism of nucleophilic acyl substitution at this compound.

Common Nucleophilic Reactions:

  • Hydrolysis: Under both acidic and basic conditions, this compound hydrolyzes to 2-fluoropropionic acid and methanol.[1] Basic hydrolysis is generally faster due to the direct attack of the hydroxide ion on the electrophilic carbonyl carbon.

  • Aminolysis: Reaction with amines yields the corresponding 2-fluoropropionamides. This reaction is fundamental in the synthesis of various pharmaceutical intermediates.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to 2-fluoropropan-1-ol.[1]

Reactions at the α-Carbon

The α-proton of this compound is acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions. However, the presence of the fluorine atom can also lead to side reactions, such as elimination.

Enzymatic Reactions

Lipases have been employed for the enzymatic hydrolysis of methyl 2-fluoro-2-arylpropionates.[6] These reactions can exhibit enantioselectivity, providing a route to chiral 2-fluoropropionic acids. However, the formation of byproducts such as 2-hydroxy-2-arylpropionic acid and 2-arylacrylic acid has been observed, suggesting that the enzyme may facilitate the elimination of the fluoride ion.[6]

Stability and Degradation

The stability of this compound is a critical consideration for its storage and handling. While generally stable under neutral conditions, it is susceptible to degradation under certain conditions.

Hydrolytic Stability

As mentioned, this compound is prone to hydrolysis in the presence of acids or bases. The rate of hydrolysis is dependent on pH and temperature. For long-term storage, it is crucial to maintain anhydrous and neutral conditions.

Thermal Stability
Incompatibility

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[9] Contact with these substances can lead to vigorous reactions and decomposition.

Experimental Protocols

Protocol for Hydrolysis of this compound

Objective: To hydrolyze this compound to 2-fluoropropionic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure (Basic Hydrolysis):

  • In a round-bottom flask, dissolve this compound in an appropriate amount of water.

  • Add a stoichiometric excess of sodium hydroxide.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to protonate the carboxylate.

  • Extract the 2-fluoropropionic acid with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Synthesis of (R)-Methyl 2-fluoropropionate

Objective: To synthesize (R)-Methyl 2-fluoropropionate from (S)-methyl lactate.[10]

Materials:

  • (S)-(-)-methyl lactate

  • Tert-fluoroethyldimethylamine (TFEDMA)

  • Dichloromethane

  • Ice

  • Vigreux distilling column

Procedure:

  • To 10.4 g (0.1 mol) of (S)-(-)-methyl lactate, slowly add 21.75 g (0.15 mol) of tert-fluoroethyldimethylamine dropwise, ensuring the temperature remains below 30 °C.[10]

  • Stir the reaction mixture at room temperature for 12 hours.[10]

  • Pour the reaction mixture onto ice and extract the product with dichloromethane.[10]

  • Purify the product by distillation over a Vigreux distilling column. The fraction boiling at 45-50 °C / 15 mbar is (R)-methyl-2-fluoropropionate.[10]

Safe Handling and Storage

Due to its flammability and potential for harmful effects, proper handling and storage of this compound are essential.[2][11]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.

  • Skin Protection: Wear chemical-resistant gloves (e.g., neoprene or butyl rubber).[8]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.[12]

Storage
  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12][13]

  • Keep containers tightly closed to prevent moisture ingress and evaporation.[12]

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[9]

  • Use containers made of appropriate materials; avoid glass for storing any material that could potentially generate hydrofluoric acid upon decomposition.[14]

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

  • Pharmaceuticals: It is a key intermediate in the synthesis of drugs like the antipsychotic flupentixol.[2] The introduction of the α-fluoroester moiety can enhance the metabolic stability and bioavailability of drug candidates.[1]

  • Agrochemicals: It is used in the synthesis of herbicides such as haloxyfop, contributing to the development of effective weed control agents.[2]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its reactivity, governed by the α-fluorine atom, allows for a range of chemical transformations, while its stability under appropriate conditions ensures its utility as a building block. A thorough understanding of its reactivity, stability, and handling requirements is paramount for its safe and effective use in the laboratory and in the development of new chemical entities. Further research into its quantitative stability profile and reaction kinetics would provide even greater insight for synthetic chemists and drug development professionals.

References

A Technical Guide to the Conformational Analysis of Methyl 2-Fluoropropionate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the conformational landscape of methyl 2-fluoropropionate, a molecule of significant interest in medicinal chemistry and drug development. The strategic introduction of fluorine into organic molecules can profoundly alter their biological activity, metabolic stability, and pharmacokinetic properties.[1] Understanding the conformational preferences dictated by the fluorine substituent is therefore paramount for rational drug design. This document synthesizes experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical insights from computational chemistry to provide a comprehensive understanding of the factors governing the rotational isomerism in this chiral fluorinated ester.[1][2]

Introduction: The Significance of Fluorine in Molecular Design

The substitution of hydrogen with fluorine in a drug candidate can induce significant changes in its physicochemical properties. The high electronegativity and small van der Waals radius of fluorine can lead to altered pKa values, improved metabolic stability by blocking sites of oxidation, and enhanced binding affinity through the formation of favorable intermolecular interactions. However, these benefits are intrinsically linked to the molecule's three-dimensional structure. The conformational preferences of a fluorinated molecule dictate the spatial arrangement of its functional groups, which in turn governs its interaction with biological targets.

This compound serves as a model system for investigating the stereoelectronic effects of α-fluorination on the conformation of esters.[1][2] Its study provides fundamental insights applicable to more complex fluorinated drug molecules.

Theoretical Framework: Rotational Isomers and Governing Interactions

The conformational flexibility of this compound is primarily defined by rotation around the Cα-C(O) single bond. This rotation gives rise to two principal, low-energy conformers: cis and trans. These descriptors refer to the relative orientation of the Cα-F bond and the C=O bond, as defined by the F-Cα-C(O)-O dihedral angle.

A critical stereoelectronic interaction governing the relative stability of these conformers is the gauche effect .[3][4] This effect, contrary to simple steric considerations, often stabilizes a gauche arrangement of electronegative substituents. In the case of this compound, this translates to a potential stabilization of the cis conformer where the fluorine and carbonyl oxygen are in proximity. The primary explanation for the gauche effect is hyperconjugation , specifically the donation of electron density from a C-H σ bonding orbital into the C-F σ* antibonding orbital.[3][4][5] This interaction is maximized in a gauche arrangement.

The overall conformational equilibrium is a delicate balance of several factors:

  • Steric Hindrance: Repulsive interactions between bulky groups favor conformations that maximize their separation.

  • Electrostatic Interactions: Dipole-dipole interactions between the C-F and C=O bonds play a significant role.

  • Hyperconjugation (Gauche Effect): Stabilizing interactions between bonding and antibonding orbitals.[3][4][5]

  • Solvation Effects: The polarity of the solvent can preferentially stabilize the more polar conformer.[2][3][4]

The interplay of these forces determines the relative populations of the cis and trans conformers in a given environment.

Experimental Determination: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the conformational preferences of molecules in solution.[6][7] The time-averaged nature of NMR measurements on the chemical shift and coupling constant timescales provides data that reflects the equilibrium populations of different conformers.[8]

Key NMR Observables

For this compound, the following NMR parameters are particularly informative:

  • Vicinal Coupling Constants (³J): The magnitude of the coupling constant between nuclei separated by three bonds is dependent on the dihedral angle between them, as described by the Karplus equation.[8] In this system, the ³J(H,F) and ³J(H,H) couplings are crucial for determining the rotamer populations.

  • Carbon-Fluorine Coupling Constants (¹JCF and ²JCF): These couplings also exhibit a dependence on the molecular geometry and can provide valuable conformational insights.[2][7]

Experimental Protocol: High-Resolution NMR Analysis

Objective: To determine the equilibrium populations of the cis and trans conformers of this compound in different solvents.

Materials:

  • This compound (CAS 146805-74-5 for the (R)-enantiomer)[9][10][11][12][13]

  • Deuterated solvents of varying polarity (e.g., CCl₄, CDCl₃, Acetone-d₆, DMSO-d₆)

  • High-field NMR spectrometer (≥ 400 MHz) equipped with a broadband probe.

Methodology:

  • Sample Preparation: Prepare dilute solutions (approx. 10-20 mM) of this compound in each deuterated solvent.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify the proton resonances.

    • Acquire a ¹⁹F NMR spectrum.

    • Acquire a high-resolution, proton-coupled ¹³C NMR spectrum to accurately measure ¹JCF and ²JCF.

    • Perform selective ¹H decoupling experiments if necessary to simplify spin systems and accurately measure coupling constants.

  • Spectral Analysis:

    • Carefully measure the relevant ³J(H,F) and ³J(H,H) coupling constants from the ¹H spectrum.

    • Measure the ¹JCF and ²JCF coupling constants from the ¹³C spectrum.

  • Data Interpretation:

    • The observed coupling constants are population-weighted averages of the couplings in the individual conformers.

    • The populations of the cis and trans conformers can be calculated using the following equations, assuming a two-state equilibrium:

      • J_obs = P_cis * J_cis + P_trans * J_trans

      • 1 = P_cis + P_trans Where J_obs is the experimentally observed coupling constant, P_cis and P_trans are the mole fractions of the cis and trans conformers, and J_cis and J_trans are the coupling constants for the pure conformers. The values for the pure conformers are typically estimated from theoretical calculations.

Computational Chemistry: A Theoretical Lens

Computational chemistry provides a powerful complement to experimental studies by allowing for the direct calculation of conformer geometries, energies, and NMR parameters.[6][14]

Computational Workflow

The following workflow outlines a typical computational approach for the conformational analysis of this compound:

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Conformational Search:

    • Construct an initial 3D model of this compound.

    • Perform a systematic or stochastic conformational search by rotating the F-Cα-C(O)-O dihedral angle to identify all low-energy minima on the potential energy surface.

  • Geometry Optimization and Frequency Calculation:

    • Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p).[1][2]

    • Perform a frequency calculation at the same level of theory to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • NMR Parameter Calculation:

    • For each optimized conformer, calculate the NMR shielding tensors and spin-spin coupling constants using a method like GIAO (Gauge-Including Atomic Orbital).

  • Solvation Modeling:

    • To simulate the effect of different solvents, repeat the geometry optimizations and energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Synthesis of Experimental and Theoretical Data

A robust conformational analysis relies on the synergy between experimental and theoretical approaches. The calculated NMR parameters for the individual conformers can be used to interpret the experimental, population-averaged data. Conversely, the experimental data provides a crucial benchmark for validating the accuracy of the computational methods.

Data Summary
Conformer F-Cα-C(O)-O Dihedral Angle Relative Energy (Gas Phase) Relative Energy (Polar Solvent) Key Hyperconjugative Interaction
trans~180°More StableLess StableWeaker
cis~0°Less StableMore StableStronger (Gauche Effect)

Note: The relative energies are qualitative and depend on the specific level of theory and solvent model used.

Studies have shown that in the vapor phase, the trans rotamer is slightly more stable than the cis rotamer.[2] However, in polar solvents, the more polar cis form becomes the major rotamer due to more favorable solvation.[2]

Visualization of Key Concepts

Conformational Isomers of this compound

Caption: Ball-and-stick representations of the trans and cis conformers.

Integrated Experimental-Computational Workflow

G cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_sample Prepare Sample in Various Solvents exp_nmr Acquire High-Resolution NMR Spectra (¹H, ¹³C, ¹⁹F) exp_sample->exp_nmr exp_analysis Measure Time-Averaged J-Coupling Constants exp_nmr->exp_analysis synthesis Synthesize and Compare Data exp_analysis->synthesis comp_search Perform Conformational Search (DFT) comp_opt Optimize Geometries and Calculate Energies comp_search->comp_opt comp_nmr Calculate NMR Parameters for Each Conformer comp_opt->comp_nmr comp_nmr->synthesis conclusion Determine Conformer Populations and Thermodynamic Parameters synthesis->conclusion

Caption: Workflow for combining experimental and computational approaches.

Conclusion: Implications for Drug Development

The conformational analysis of this compound reveals a nuanced interplay of steric, electrostatic, and stereoelectronic effects. The solvent-dependent equilibrium between the cis and trans conformers highlights the importance of considering the local environment when predicting the bioactive conformation of a drug candidate.[2] A thorough understanding of these fundamental principles, gained through a combined experimental and computational approach, is essential for leveraging the unique properties of fluorine to design next-generation therapeutics with improved efficacy and safety profiles. The insights gained from this model system can be extrapolated to more complex fluorinated molecules, aiding in the rational design of pharmaceuticals with optimized conformational properties for target engagement.

References

An In-depth Technical Guide to Methyl 2-fluoropropionate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-fluoropropionate is a fluorinated ester of significant interest in the fields of pharmaceutical and agrochemical development. The introduction of a fluorine atom at the α-position of the propionate backbone imparts unique stereoelectronic properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of larger molecules into which it is incorporated. This guide provides a comprehensive technical overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its chiral (R)-enantiomer, a key building block in modern synthetic chemistry.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with a characteristically fruity odor, typical of many esters. Its physical and chemical properties are summarized in the table below. The presence of the highly electronegative fluorine atom significantly influences the molecule's polarity and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₄H₇FO₂[1]
Molecular Weight 106.10 g/mol [1]
CAS Number 2366-56-5 (racemic), 146805-74-5 ((R)-enantiomer)[2]
Appearance Colorless liquid[3]
Boiling Point 108 °C (at atmospheric pressure)[3]
35 °C (at 13 mmHg)[4]
Density 1.021 g/cm³[3]
Flash Point 20 °C[3]
Solubility Soluble in organic solvents such as dichloromethane.[1][5]
Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides key information about the hydrogen environments in the molecule. A patent for the synthesis of (R)-Methyl-2-fluoropropionate reports the following characteristic signals: a doublet of quartets for the proton at the C2 position (α-proton) due to coupling with the adjacent fluorine and methyl protons, a singlet for the methoxy protons, and a doublet of quartets for the C3 methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms. The carbonyl carbon will appear downfield, followed by the carbon bearing the fluorine atom, the methoxy carbon, and finally the methyl carbon at the C3 position. The C-F coupling will be observable in the signals for C2 and C3.

  • ¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. This compound will exhibit a single resonance, which will be split by the adjacent protons. The chemical shift will be in the typical range for alkyl fluorides.[6][7]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1740-1760 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations of the alkyl groups and a C-F stretching vibration.[8]

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 106. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 75, and the loss of the carboxyl group (-COOCH₃) to give a fragment at m/z = 47. Alpha-cleavage adjacent to the fluorine atom is also a possible fragmentation pathway.[9][10]

Synthesis and Purification

A common and stereoselective method for the synthesis of (R)-Methyl 2-fluoropropionate involves the fluorination of (S)-(-)-methyl lactate using a fluorinating agent such as tetrafluoroethyldimethylamine (TFEDMA). This reaction proceeds with an inversion of stereochemistry.

Experimental Protocol: Synthesis of (R)-Methyl 2-fluoropropionate
  • To a solution of (S)-(-)-methyl lactate (1 equivalent), slowly add tetrafluoroethyldimethylamine (1.5 equivalents) dropwise, ensuring the reaction temperature is maintained below 30°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture onto ice and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure. The fraction boiling at 45-50°C at 15 mbar is collected as pure (R)-Methyl 2-fluoropropionate.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification S-Methyl Lactate S-Methyl Lactate Fluorination Fluorination S-Methyl Lactate->Fluorination TFEDMA TFEDMA TFEDMA->Fluorination Ice Quench Ice Quench Fluorination->Ice Quench 12h, RT DCM Extraction DCM Extraction Ice Quench->DCM Extraction Washing Washing DCM Extraction->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Crude Product Pure (R)-Methyl 2-fluoropropionate Pure (R)-Methyl 2-fluoropropionate Distillation->Pure (R)-Methyl 2-fluoropropionate

Caption: Stereoselective synthesis of (R)-Methyl 2-fluoropropionate.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the ester functional group and the α-fluoro substituent.

Nucleophilic Substitution

The α-carbon is electrophilic and susceptible to nucleophilic attack. However, the fluorine atom is generally a poor leaving group in Sₙ2 reactions compared to heavier halogens. Reactions with strong nucleophiles may lead to substitution, though this often requires harsh conditions. The mechanism for Sₙ2 reactions involves a backside attack by the nucleophile, leading to an inversion of configuration at the chiral center.[11][12]

Hydrolysis

Like other esters, this compound can undergo hydrolysis under both acidic and basic conditions to yield 2-fluoropropionic acid and methanol.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the methoxide ion. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt.[4][13]

HydrolysisMechanism Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ OH- OH⁻ Products 2-Fluoropropionate + Methanol Intermediate->Products - OCH₃⁻ OCH3- OCH₃⁻ H2O H₂O

Caption: Base-catalyzed hydrolysis of this compound.

Stability

This compound is a relatively stable compound under standard laboratory conditions. However, it is flammable and should be stored away from heat and ignition sources.[10] Long-term stability studies are not widely available, but like most esters, it may be susceptible to slow hydrolysis in the presence of moisture.

Applications in Drug Development and Agrochemicals

The unique properties conferred by the α-fluoro substituent make this compound a valuable building block in the synthesis of bioactive molecules.

Pharmaceuticals

This compound is a key intermediate in the synthesis of Flupentixol , an antipsychotic medication.[2][3] The synthesis involves the reaction of 2-(trifluoromethyl)thioxanthen-9-one with a Grignard reagent derived from a propyl halide, followed by dehydration and introduction of the piperazine side chain.[14] The fluorine-containing moiety is believed to contribute to the drug's potency and pharmacokinetic profile.[15]

Agrochemicals

In the agrochemical industry, this compound is used in the synthesis of herbicides such as Haloxyfop .[2][3] The synthesis of Haloxyfop involves the nucleophilic substitution of a chlorine atom on a substituted pyridine ring with the hydroxyl group of a phenol, which is subsequently etherified with a derivative of 2-fluoropropionic acid.[16][17] The presence of the fluorinated propionate group is crucial for the herbicidal activity of the final product.[18]

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[10]

  • Keep the container tightly closed and in a well-ventilated place.[10]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[10]

  • Wear protective gloves, eye protection, and face protection.[10]

  • In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[9]

  • Store in a cool, dry, and well-ventilated area.[14]

Conclusion

This compound, particularly its (R)-enantiomer, is a versatile and valuable building block in organic synthesis. Its unique physicochemical properties, stemming from the α-fluoro substitution, have led to its use in the development of important pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

The Strategic Synthesis of Fluorinated Organic Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Fluorine Advantage in Modern Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug design and development.[1][2] It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound impact of this small yet powerful element.[3] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity to its biological target.[2][4][5] Consequently, the demand for efficient, selective, and safe methods for the synthesis of fluorinated organic compounds has never been greater.[3][6]

This in-depth technical guide provides a comprehensive overview of the core strategies for the synthesis of fluorinated organic compounds, with a focus on their practical application in drug development. We will delve into the mechanistic underpinnings of key fluorination reactions, provide detailed experimental protocols for their implementation, and offer insights into the causality behind experimental choices.

I. The Chemist's Toolkit: Major Strategies for Carbon-Fluorine Bond Formation

The synthesis of organofluorine compounds can be broadly categorized into three main approaches: electrophilic, nucleophilic, and radical fluorination.[7] The choice of strategy is dictated by the nature of the substrate, the desired regioselectivity, and the stage of the synthetic sequence.

Electrophilic Fluorination: Taming the "Positive" Fluorine

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic source of fluorine.[8][9] This method is particularly valuable for the late-stage functionalization of complex molecules, where the introduction of fluorine can dramatically alter biological activity.[7]

Mechanism and Key Reagents: The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the specific reagents and substrates involved.[8] The development of reagents containing a nitrogen-fluorine (N-F) bond has been a significant breakthrough, offering a safer and more manageable alternative to elemental fluorine.[3][8] These N-F reagents are designed to decrease the electron density on the fluorine atom, rendering it electrophilic.[8]

Some of the most widely used electrophilic fluorinating agents include:

  • Selectfluor® (F-TEDA-BF4): A highly versatile and stable crystalline solid, Selectfluor® is one of the most common electrophilic fluorinating agents used in both academic and industrial settings.[8][10] Its stability in air and moisture, broad functional group tolerance, and operational simplicity make it a preferred choice for many applications.[10]

  • N-Fluorobenzenesulfonimide (NFSI): Another powerful and effective N-F reagent, NFSI is widely used for the fluorination of a variety of nucleophiles.[8][11]

  • N-Fluoro-o-benzenedisulfonimide (NFOBS): A robust reagent for electrophilic fluorination.[8]

Data Presentation: Comparison of Common Electrophilic Fluorinating Reagents

ReagentChemical NameFormKey Advantages
Selectfluor® 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Crystalline SolidAir and moisture stable, broad functional group tolerance, easy to handle.[10]
NFSI N-FluorobenzenesulfonimideCrystalline SolidHighly effective, widely used for various nucleophiles.[8][11]
NFOBS N-Fluoro-o-benzenedisulfonimideCrystalline SolidEffective fluorinating agent.[8]

Experimental Protocol: Electrophilic Fluorination of an Activated Methylene Compound using Selectfluor®

Objective: To synthesize a monofluorinated 1,3-dicarbonyl compound.

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Selectfluor® (1.1 mmol)

  • Acetonitrile (5 mL)

  • Stir bar

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing a stir bar, add the 1,3-dicarbonyl compound (1.0 mmol) and acetonitrile (5 mL).

  • Stir the mixture at room temperature until the substrate is fully dissolved.

  • In a single portion, add Selectfluor® (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired monofluorinated product.

Causality: The use of a slight excess of Selectfluor® ensures complete conversion of the starting material. Acetonitrile is a common solvent for these reactions due to its polarity and ability to dissolve both the substrate and the reagent. The aqueous workup is necessary to remove any remaining Selectfluor® and other water-soluble byproducts.

Mandatory Visualization: Generalized Electrophilic Fluorination Workflow

Electrophilic_Fluorination Substrate Nucleophilic Substrate (e.g., Enolate, Arene) Reaction Reaction Mixture Substrate->Reaction Reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®, NFSI) Reagent->Reaction Solvent Anhydrous Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Purification (e.g., Chromatography) Workup->Purification Product Fluorinated Product Purification->Product

Caption: A generalized workflow for a typical electrophilic fluorination experiment.

Nucleophilic Fluorination: Harnessing the Power of the Fluoride Anion

Nucleophilic fluorination relies on the displacement of a leaving group by a nucleophilic fluoride source (F⁻).[11] This approach is often cost-effective for large-scale synthesis, utilizing readily available fluoride salts such as potassium fluoride (KF) or cesium fluoride (CsF).[11]

Mechanism and Key Reagents: The most common mechanism for nucleophilic fluorination is the SN2 reaction, where the fluoride ion attacks the carbon center, displacing a leaving group.[11] The efficiency of this reaction is highly dependent on the nature of the leaving group, the solvent, and the counterion of the fluoride salt. The development of transition-metal-catalyzed methods has significantly expanded the scope of nucleophilic fluorination, allowing for the use of less activated substrates.[1]

Common nucleophilic fluorinating agents include:

  • Alkali Metal Fluorides (KF, CsF): Cost-effective but their reactivity can be limited by their low solubility in organic solvents.[11] The use of phase-transfer catalysts or polar aprotic solvents can enhance their reactivity.

  • Tetrabutylammonium Fluoride (TBAF): A more soluble source of fluoride, but its basicity can lead to side reactions.

  • Diethylaminosulfur Trifluoride (DAST): A versatile reagent for the deoxofluorination of alcohols and carbonyl compounds, but it is volatile and potentially toxic.[11]

  • Olah's Reagent (HF/pyridine): A powerful reagent for hydrofluorination and other transformations, but its handling requires special precautions due to the presence of hydrogen fluoride.[11]

Data Presentation: Comparison of Common Nucleophilic Fluorinating Reagents

ReagentFormKey ApplicationsConsiderations
KF, CsF SolidSNAr, Halex reactionsLow solubility in organic solvents, requires high temperatures.[11]
TBAF SolutionGeneral nucleophilic fluorinationHighly basic, can cause elimination side reactions.
DAST LiquidDeoxofluorination of alcohols and carbonylsVolatile, toxic, and thermally unstable.[11][12]
HF/Pyridine LiquidHydrofluorination, fluorination of various functional groupsCorrosive, toxic, requires specialized equipment.[11][12]

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of a Fluoroaromatic Compound

Objective: To synthesize a fluoroaromatic compound from an activated aryl chloride.

Materials:

  • Activated aryl chloride (e.g., 2,4-dinitrochlorobenzene) (1.0 mmol)

  • Anhydrous potassium fluoride (2.0 mmol)

  • Anhydrous dimethyl sulfoxide (DMSO) (5 mL)

  • Stir bar

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask containing a stir bar, add the activated aryl chloride (1.0 mmol) and anhydrous potassium fluoride (2.0 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water (20 mL) and stir until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure fluoroaromatic compound.

Causality: The use of a polar aprotic solvent like DMSO is crucial to solvate the potassium fluoride and enhance its nucleophilicity. The high reaction temperature is necessary to overcome the activation energy for the SNAr reaction. An excess of potassium fluoride is used to drive the reaction to completion.

Mandatory Visualization: Nucleophilic Fluorination Reaction Pathway

Nucleophilic_Fluorination Substrate Substrate with Leaving Group (R-LG) Reaction SN2 Reaction Substrate->Reaction Fluoride Nucleophilic Fluoride Source (e.g., KF, CsF, TBAF) Fluoride->Reaction Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Reaction Product Fluorinated Product (R-F) Reaction->Product Leaving_Group Displaced Leaving Group (LG⁻) Reaction->Leaving_Group

Caption: A simplified representation of the SN2 mechanism in nucleophilic fluorination.

Radical Fluorination: A Frontier in C-F Bond Formation

Radical fluorination has emerged as a powerful and complementary strategy to traditional ionic methods.[13][14] It involves the reaction of a carbon-centered radical with a fluorine atom source to form a C-F bond.[15] This approach is particularly advantageous for the fluorination of unactivated C-H bonds, a challenging transformation that is difficult to achieve with other methods.[15]

Mechanism and Key Reagents: The generation of a carbon-centered radical is the first step in a radical fluorination reaction. This can be achieved through various methods, including photoredox catalysis, radical initiators, or the use of transition metals.[16][17] The resulting radical then reacts with a fluorine atom transfer agent to form the desired C-F bond.

Key reagents and methods in radical fluorination include:

  • Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized radical chemistry, enabling the generation of radicals under mild conditions.[16][18] In the context of fluorination, a photocatalyst can be used to generate a radical intermediate from a suitable precursor, which then reacts with a fluorine source.[16]

  • Xenon Difluoride (XeF2): A versatile reagent that can act as both a radical initiator and a fluorine atom transfer agent.[13][15]

  • N-F Reagents: Some electrophilic N-F reagents, such as Selectfluor®, can also serve as fluorine atom sources in radical reactions.[16]

Experimental Protocol: Photoredox-Catalyzed Decarboxylative Fluorination

Objective: To synthesize an alkyl fluoride from a carboxylic acid.

Materials:

  • Carboxylic acid (1.0 mmol)

  • N-Hydroxyphthalimide ester of the carboxylic acid (if not commercially available)

  • Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic photocatalyst) (1-5 mol%)

  • Selectfluor® (1.5 mmol)

  • Acetonitrile/Water mixture (e.g., 9:1 v/v, 10 mL)

  • Stir bar

  • Schlenk flask

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To a Schlenk flask containing a stir bar, add the carboxylic acid (or its N-hydroxyphthalimide ester) (1.0 mmol), the photocatalyst (1-5 mol%), and Selectfluor® (1.5 mmol).

  • Add the acetonitrile/water solvent mixture (10 mL).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon.

  • Irradiate the reaction mixture with a visible light source while stirring vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The photoredox catalyst absorbs visible light and initiates a single-electron transfer process, leading to the decarboxylation of the carboxylic acid and the formation of a carbon-centered radical. This radical then reacts with Selectfluor® to form the C-F bond. The use of a mixed solvent system can improve the solubility of the reagents. Degassing is essential to remove oxygen, which can quench the excited state of the photocatalyst.

Mandatory Visualization: Catalytic Cycle of Photoredox Fluorination

Photoredox_Fluorination PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light (hν) PC_oxidized Oxidized PC (PC⁺) PC_excited->PC_oxidized SET Substrate Radical Precursor (R-COOH) Radical Carbon Radical (R•) Substrate->Radical - CO₂ Product Fluorinated Product (R-F) Radical->Product Fluorine_Source Fluorine Source (Selectfluor®) Fluorine_Source->Product PC_oxidized->PC SET PC_reduced Reduced PC (PC⁻)

Caption: A simplified catalytic cycle for photoredox-mediated decarboxylative fluorination.

II. Safety First: Handling Fluorinating Agents in the Laboratory

Many fluorinating agents are highly reactive, toxic, and corrosive, necessitating strict adherence to safety protocols.[12][19][20] A thorough understanding of the hazards associated with each reagent is paramount for ensuring a safe working environment.[19]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[19] For highly corrosive or readily absorbed compounds, double-gloving is recommended.[19]

  • Ventilation: All work with fluorinating agents should be conducted in a well-ventilated fume hood.[21]

  • Incompatible Materials: Store fluorinating agents away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[19]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[22] For work with reagents that can generate hydrofluoric acid (HF), such as DAST or fluorine gas, have a tube of calcium gluconate gel readily available.[20]

Specific Hazards of Common Reagents:

  • Fluorine Gas (F2): Extremely corrosive and a powerful oxidizing agent.[20] Reacts violently with many materials.[20]

  • DAST and Deoxo-Fluor®: Can undergo exothermic decomposition, especially at elevated temperatures.[12] They are also sensitive to moisture and can release HF.

  • Selectfluor®: While relatively stable, it is a strong oxidizing agent and should be handled with care.

Spill and Emergency Procedures:

  • Small Spills: Alert others in the area and restrict access.[19] Wear appropriate PPE and contain the spill with an absorbent material compatible with the chemical.[19]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[19] For exposure to HF-generating compounds, apply calcium gluconate gel after flushing and seek immediate medical attention.[19][20]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[19] Seek immediate medical attention.[19]

  • Inhalation: Move the affected person to fresh air.[19] If breathing is difficult, administer oxygen if trained to do so.[19] Seek immediate medical attention.[19]

III. The Future of Fluorination: Emerging Trends and Perspectives

The field of organofluorine chemistry is continuously evolving, driven by the need for more efficient, selective, and sustainable synthetic methods. Several key trends are shaping the future of fluorination:

  • Catalytic C-H Fluorination: The direct fluorination of C-H bonds remains a significant challenge and a major area of research.[23] The development of new catalytic systems that can achieve high regioselectivity and functional group tolerance will be transformative.

  • Late-Stage Fluorination: The ability to introduce fluorine atoms at a late stage in a synthetic sequence is highly desirable in drug discovery, as it allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.[1][7]

  • Radiofluorination for PET Imaging: The development of mild and efficient methods for the incorporation of the fluorine-18 isotope (¹⁸F) is crucial for the synthesis of radiotracers for positron emission tomography (PET) imaging, a powerful diagnostic tool in medicine.[2][24]

  • Flow Chemistry: The use of continuous-flow reactors for fluorination reactions can offer significant advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic or hazardous reactions.

IV. Conclusion

The synthesis of fluorinated organic compounds is a dynamic and critically important area of chemical research with profound implications for drug discovery and development. A deep understanding of the principles of electrophilic, nucleophilic, and radical fluorination, coupled with a steadfast commitment to safety, empowers researchers to harness the "fluorine advantage" and design the next generation of innovative medicines. As new reagents, catalysts, and technologies continue to emerge, the synthetic chemist's ability to precisely install fluorine into complex molecular architectures will undoubtedly lead to further breakthroughs in the pharmaceutical sciences.

V. References

  • Fluorine in drug discovery: Role, design and case studies. (URL: 1)

  • Full article: The role of fluorine in medicinal chemistry. (URL: 2)

  • Electrophilic fluorination - Wikipedia. (URL: --INVALID-LINK--)

  • Safety and handling of fluorinated organic compounds - Benchchem. (URL: 25_)

  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (URL: 3)

  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (URL: --INVALID-LINK--)

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. (URL: --INVALID-LINK--)

  • The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. (URL: --INVALID-LINK--)

  • Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry. (URL: --INVALID-LINK--)

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (URL: --INVALID-LINK--)

  • Direct C–F Bond Formation Using Photoredox Catalysis | Journal of the American Chemical Society. (URL: --INVALID-LINK--)

  • Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). (URL: --INVALID-LINK--)

  • Contemporary synthetic strategies in organofluorine chemistry. (URL: 23)

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. (URL: --INVALID-LINK--)

  • Electrophilic fluorination - Grokipedia. (URL: --INVALID-LINK--)

  • Selective Radical Fluorinations. (URL: 17)

  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. (URL: --INVALID-LINK--)

  • Notes on Radical Fluorination - Unacademy. (URL: --INVALID-LINK--)

  • Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - NIH. (URL: --INVALID-LINK--)

  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (URL: --INVALID-LINK--)

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (URL: --INVALID-LINK--)

  • Modern synthetic methods for fluorine-substituted target molecules - PubMed. (URL: --INVALID-LINK--)

  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: --INVALID-LINK--)

  • Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi. (URL: --INVALID-LINK--)

  • New Synthetic Methods for Carbon–Fluorine Bond Formation: From Fundamental Science to Applications in Agrochemical Synthesis and Medical Imaging - YouTube. (URL: --INVALID-LINK--)

  • Nitrogen-Based Organofluorine Functional Molecules: Synthesis and Applications | Chemical Reviews - ACS Publications. (URL: --INVALID-LINK--)

  • Method for Nucleophilic Fluorination Advanced by Doyle Group. (URL: --INVALID-LINK--)

  • Modern Synthetic Methods in Organofluorine Chemistry - SCI. (URL: --INVALID-LINK--)

  • Recent Advances in Radical Fluorination | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (URL: --INVALID-LINK--)

  • Case studies of fluorine in drug discovery | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds | Organic Process Research & Development - ACS Publications. (URL: --INVALID-LINK--)

  • Organic & Biomolecular Chemistry - SciSpace. (URL: --INVALID-LINK--)

  • Recent Advances in Radical Fluorination - Thieme E-Books & E-Journals -. (URL: --INVALID-LINK--)

  • Radical fluorination - Wikipedia. (URL: --INVALID-LINK--)

  • Fluorine. (URL: --INVALID-LINK--)

  • Modern methods for the introduction of fluorine into organic molecules: an approach to compounds with altered chemical and biological activities - RSC Publishing. (URL: --INVALID-LINK--)

  • Overview on the history of organofluorine chemistry from the viewpoint of material industry. (URL: --INVALID-LINK--)

  • Overview on the history of organofluorine chemistry from the viewpoint of material industry. (URL: --INVALID-LINK--)

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. (URL: --INVALID-LINK--)

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. (URL: --INVALID-LINK--)

  • Case studies of fluorine in drug discovery - OUCI. (URL: --INVALID-LINK--)

  • Organofluorine compounds: Significance and symbolism. (URL: --INVALID-LINK--)

  • Spectroscopic Studies on Organometallic Compounds. V. Fluorine Nuclear Magnetic Resonance Spectra of Some Perfluoroalkyl and Perfluoroacyl Metal Compounds | The Journal of Chemical Physics | AIP Publishing. (URL: --INVALID-LINK--)

  • Contribution of Organofluorine Compounds to Pharmaceuticals | ACS Omega. (URL: --INVALID-LINK--)

References

The Strategic Introduction of Fluorine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Power of a Small Atom

In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine.[1][2][3] Despite its low natural abundance in organic compounds, fluorine has become an indispensable tool in the drug designer's arsenal.[1] Approximately 20-25% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its remarkable ability to modulate molecular properties.[4][5][6] This guide provides an in-depth exploration of the strategic roles of fluorinated building blocks in drug discovery, moving beyond simple descriptions to elucidate the underlying physicochemical principles and practical methodologies that drive their successful application.

The strategic incorporation of fluorine or fluorine-containing groups, such as the trifluoromethyl (-CF3) group, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[1][7][8] Judicious placement of this small, highly electronegative atom can enhance metabolic stability, fine-tune acidity and basicity (pKa), modulate lipophilicity, and improve binding affinity to biological targets.[1][7][8][9] These modifications are often key to transforming a promising lead compound into a viable drug candidate with improved efficacy, safety, and bioavailability.[10][11]

Pillar 1: Enhancing Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[12][13] This leads to low bioavailability and short drug half-life. Fluorine provides a powerful solution to this problem.

The Causality: Blocking Metabolic "Soft Spots"

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage.[10][12] Medicinal chemists exploit this by replacing metabolically labile carbon-hydrogen (C-H) bonds at vulnerable positions—so-called "metabolic soft spots"—with C-F bonds.[7][12][14] This "metabolic switching" strategy effectively blocks oxidative metabolism at that site, prolonging the drug's circulation time and increasing its systemic exposure.[1][7]

For example, introducing a fluorine atom at a benzylic site prone to hydroxylation can dramatically increase a drug's plasma half-life.[7] Similarly, the electron-withdrawing nature of a trifluoromethyl group can deactivate an adjacent aromatic ring, shielding it from oxidative attack by CYP enzymes.[15]

Visualizing Metabolic Blocking

The following diagram illustrates the concept of using a fluorine atom to shield a molecule from oxidative metabolism by a CYP enzyme.

G cluster_0 Scenario A: Unprotected Molecule cluster_1 Scenario B: Fluorinated Molecule Molecule_A Drug Candidate (with C-H soft spot) CYP450_A CYP450 Enzyme Molecule_A->CYP450_A Metabolic Attack Metabolite Oxidized Metabolite (Inactive/Toxic) CYP450_A->Metabolite Oxidation Molecule_B Fluorinated Drug (C-F Shield) CYP450_B CYP450 Enzyme Molecule_B->CYP450_B Interaction No_Reaction Metabolism Blocked (Increased Half-Life) CYP450_B->No_Reaction No Oxidation

Caption: Fluorine as a metabolic shield.

Pillar 2: Modulating Physicochemical Properties

Beyond metabolic stability, fluorine's unique electronic properties are leveraged to fine-tune a drug's physicochemical characteristics, which are critical for absorption, distribution, and target engagement.

Lipophilicity (LogP) and Permeability

Lipophilicity, often measured as LogP, is a critical parameter for a drug's ability to cross cell membranes.[12] The effect of fluorination on lipophilicity is highly context-dependent:

  • Single fluorine substitutions on an aliphatic or aromatic system typically increase lipophilicity.[12]

  • Trifluoromethyl (-CF3) groups are strongly lipophilic and can significantly enhance a molecule's ability to penetrate tissues, including the blood-brain barrier.[7][15]

  • Conversely, highly fluorinated motifs can sometimes decrease lipophilicity due to reduced polarizability.[16]

This careful modulation allows scientists to optimize a drug's permeability and bioavailability.[3][7]

Acidity/Basicity (pKa) Modulation

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly alter the pKa of nearby acidic or basic functional groups.[7][12][17]

  • Placing fluorine near a basic amine will lower its pKa, making it less basic.[1][12] This can be advantageous for reducing unwanted interactions with biological targets or improving oral absorption, as a less basic compound will be less ionized in the gut.[7]

  • Conversely, placing fluorine near a carboxylic acid will increase its acidity (lower its pKa).[17]

This pKa tuning is a crucial strategy for controlling a drug's ionization state at physiological pH, which directly impacts its solubility, permeability, and target binding.[12][18]

Data Presentation: Impact of Fluorination on Physicochemical Properties
PropertyGeneral Effect of FluorinationRationaleImpact on Drug Discovery
Metabolic Stability IncreasedStrong C-F bond resists enzymatic cleavage by CYPs.[1][7][12]Longer half-life, improved bioavailability, reduced dose.[7]
Lipophilicity (LogP) Modulated (often increased)Highly dependent on the specific fluorinated motif.[7][12][15]Optimized membrane permeability and tissue distribution.[3][7]
Basicity (pKa of amines) DecreasedStrong inductive electron withdrawal by fluorine.[1][12]Improved oral absorption, reduced off-target effects.[7]
Binding Affinity Can be increasedCan introduce new, favorable interactions (e.g., with backbone amides) and stabilize bioactive conformations.[1][8][15]Higher potency and selectivity.[7]

Pillar 3: Enhancing Binding Affinity and Conformation

The introduction of fluorine can lead to more potent and selective drugs by directly influencing how a molecule binds to its protein target.

New Molecular Interactions

While the C-F bond is a poor hydrogen bond acceptor, it can participate in favorable electrostatic and dipolar interactions with electron-deficient groups in a protein's binding pocket, such as the backbone amide carbonyls.[19] Furthermore, the substitution of hydrogen with the larger fluorine atom can alter the molecule's shape (stereoelectronics) to favor a bioactive conformation—the specific three-dimensional arrangement required for optimal binding.[7] This can lock the drug into a more potent form, increasing its affinity for the target.[7][9]

Workflow for Strategic Fluorination

The decision to incorporate fluorine is a systematic process involving synthesis, testing, and analysis.

G A 1. Identify Lead Compound (e.g., with metabolic liability or low potency) B 2. Analyze Structure (Identify metabolic hot spots, key binding interactions) A->B C 3. Propose Fluorination Strategy (e.g., F at hot spot, CF3 for lipophilicity) B->C D 4. Synthesize Fluorinated Analogs (Use fluorinated building blocks or late-stage fluorination) C->D E 5. In Vitro Assay (Metabolic Stability, Binding Affinity, Permeability) D->E F 6. Analyze Data (Compare fluorinated vs. parent compound) E->F G 7. Decision Point F->G H Optimized Candidate G->H Properties Improved I Re-design Strategy G->I Properties Worsened I->C

Caption: Decision workflow for incorporating fluorine.

Experimental Protocols

Trustworthy science relies on robust and reproducible methods. The following protocols outline key in vitro experiments central to evaluating the impact of fluorination.

Protocol 1: Synthesis of a Fluorinated Building Block via Electrophilic Fluorination

Objective: To introduce a fluorine atom onto an electron-rich aromatic ring, a common strategy for creating fluorinated intermediates.[11]

Materials:

  • Aromatic substrate (e.g., anisole)

  • Electrophilic fluorinating agent (e.g., Selectfluor®)

  • Solvent (e.g., Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Setup: Assemble a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolution: Dissolve the aromatic substrate (1.0 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: Add the electrophilic fluorinating agent, Selectfluor® (1.1 equivalents), to the solution portion-wise at room temperature. The reaction may be mildly exothermic.

  • Reaction: Stir the mixture at room temperature (or with gentle heating, e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction to room temperature and quench by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired fluorinated aromatic compound.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate at which a fluorinated compound is metabolized by liver enzymes, providing a measure of its intrinsic clearance.[13][20][21]

Materials:

  • Test compound (fluorinated and non-fluorinated parent)

  • Pooled liver microsomes (e.g., human, rat)[13]

  • NADPH regenerating system (Cofactor for CYP enzymes)[13]

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., Verapamil, known to be metabolized)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO). Prepare a microsome/buffer solution and an NADPH regenerating system solution.

  • Pre-incubation: In a 96-well plate, add the microsome/buffer solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well. This is the T=0 time point for a parallel sample, which is immediately quenched.

  • Incubation: Incubate the plate at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots.

  • Quenching: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.[13][21]

  • Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[13]

Conclusion and Future Perspectives

The strategic use of fluorinated building blocks is a cornerstone of modern drug discovery.[11][22][23] By leveraging the unique properties of the fluorine atom, medicinal chemists can rationally design molecules with enhanced metabolic stability, optimized physicochemical properties, and improved binding affinity.[1][7][8] The future of this field lies in the development of novel synthetic methodologies for more precise and late-stage fluorination, allowing for even greater control over molecular design.[7][24] As our understanding of fluorine's subtle effects on molecular interactions continues to grow, so too will its role in creating the next generation of safer and more effective medicines.[8]

References

Methodological & Application

protocols for the enantioselective synthesis of Methyl 2-fluoropropionate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of Methyl 2-fluoropropionate

Introduction: The Significance of Chiral Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique stereoelectronic properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] this compound, a chiral α-fluoro ester, is a particularly valuable building block for synthesizing more complex, high-value compounds, including pharmaceuticals and agrochemicals.[2][3]

However, the stereocontrolled construction of a C-F bond at a prochiral center remains a significant synthetic challenge.[1][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven . We will delve into three principal strategies: nucleophilic fluorination of chiral precursors, organocatalytic α-fluorination, and enzymatic kinetic resolution. Each section explains the underlying chemical principles, provides detailed experimental protocols, and presents key performance data to guide your synthetic planning.

Strategic Pathways to Enantiopure this compound

The synthesis of enantiomerically enriched this compound can be approached from several distinct strategic directions. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents. The primary methodologies are summarized below.

G cluster_0 Synthetic Approaches Start Prochiral or Racemic Precursors Nuc Protocol 1: Nucleophilic Fluorination Start->Nuc Chiral Lactate Ester Org Protocol 2: Organocatalytic α-Fluorination Start->Org Propionate Derivative Enz Protocol 3: Enzymatic Kinetic Resolution Start->Enz Racemic Ester Product Enantiopure This compound Nuc->Product Org->Product Enz->Product

Caption: Overview of primary synthetic strategies.

Protocol 1: Nucleophilic Fluorination of a Chiral Precursor

This method represents one of the most direct and efficient routes, leveraging the readily available chiral pool of lactic acid esters. The core principle is the nucleophilic substitution of a hydroxyl group (or a derivative thereof) with fluoride, which typically proceeds with inversion of stereochemistry (S(_N)2 mechanism). The use of modern fluoroalkylamino reagents (FARs), such as tetrafluoroethyldimethylamine (TFEDMA), has made this transformation highly effective and scalable.[5]

Causality and Experimental Rationale

The starting material, methyl (S)-lactate, is inexpensive and enantiomerically pure, providing a robust foundation for stereocontrol. The reaction with TFEDMA converts the hydroxyl group into a good leaving group in situ, which is then displaced by a fluoride ion delivered from the same reagent. This process is highly stereospecific, resulting in the (R)-enantiomer of the product with excellent enantiomeric excess.[5] The reaction is typically run at room temperature without an additional solvent, simplifying the procedure and workup.[5]

G cluster_0 Nucleophilic Fluorination Workflow A 1. Add Methyl (S)-Lactate to Reactor B 2. Slowly Add TFEDMA (Maintain T < 30°C) A->B C 3. Stir at Room Temperature (12 hours) B->C D 4. Quench Reaction (Pour onto ice) C->D E 5. Extract with Dichloromethane D->E F 6. Purify by Distillation E->F G Product: (R)-Methyl 2-fluoropropionate F->G

Caption: Experimental workflow for nucleophilic fluorination.

Detailed Experimental Protocol

Adapted from the procedure described in US Patent 8,093,421 B2.[5]

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a dropping funnel, add 10.4 g (0.1 mol) of (S)-(-)-methyl lactate.

  • Reagent Addition: Slowly add 21.75 g (0.15 mol) of tetrafluoroethyldimethylamine (TFEDMA) dropwise to the methyl lactate. Maintain the internal temperature of the reaction mixture below 30°C throughout the addition, using an ice bath for cooling if necessary.

  • Reaction: Once the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 12 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice in a separate beaker.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by fractional distillation under reduced pressure (e.g., 15 mbar) to yield the pure (R)-Methyl 2-fluoropropionate.

Performance Data
ParameterValueSource
Starting Material(S)-(-)-Methyl Lactate[5]
Product(R)-Methyl 2-fluoropropionate[5]
Yield70-85%[5]
Enantiomeric Excess (ee)96-97%[5]
Key ReagentTFEDMA[5]
ConditionsRoom Temperature, 12 h[5]

Protocol 2: Organocatalytic α-Fluorination via Enamine Catalysis

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. Enamine catalysis, in particular, provides a mild and effective way to activate aldehydes and ketones toward electrophilic attack.[4][6] This strategy involves the reaction of a prochiral aldehyde with an electrophilic fluorine source in the presence of a chiral secondary amine catalyst. The resulting α-fluoroaldehyde can then be easily converted to the target methyl ester.

Mechanism and Rationale for Stereocontrol

The catalytic cycle begins with the condensation of the aldehyde substrate with a chiral amine catalyst (e.g., an imidazolidinone derivative) to form a nucleophilic enamine intermediate.[4][7] The chiral environment of the catalyst directs the approach of the electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to one face of the enamine.[6] This facial bias is the origin of the enantioselectivity. Subsequent hydrolysis releases the α-fluoroaldehyde product and regenerates the catalyst.[4] NFSI is an ideal fluorine source as it is a bench-stable, crystalline solid that is easy to handle.[4]

G cluster_0 Enamine Catalytic Cycle A Chiral Amine Catalyst B Iminium Ion A->B + Propanal C Enamine (Nucleophilic) B->C - H₂O D Fluorinated Iminium Ion C->D + NFSI (Electrophilic F⁺) Stereodetermining Step E α-Fluoroaldehyde (Product) D->E + H₂O E->A - Catalyst G cluster_0 Enzymatic Resolution Workflow A Racemic (R,S)-Methyl 2-fluoropropionate B Add Lipase (e.g., Candida rugosa) in Buffer/Solvent System A->B C Incubate with Stirring (Monitor Conversion) B->C D Stop Reaction at ~50% Conversion C->D E Separate Phases D->E F Organic Phase: Enriched (S)-Ester E->F G Aqueous Phase: Enriched (R)-Acid E->G

References

Methyl 2-Fluoropropionate: A Versatile Chiral Synthon for Advanced Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, imparting unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1][2] Methyl 2-fluoropropionate, particularly in its chiral forms, has emerged as a pivotal building block for the synthesis of complex fluorinated compounds.[1] This guide provides an in-depth exploration of this compound's applications, offering detailed protocols and mechanistic insights for its use in the synthesis of high-value molecules, including pharmaceuticals and agrochemicals. We will delve into its stereoselective synthesis, its role in constructing heterocyclic systems, and its various chemical transformations.

Introduction: The Value of the α-Fluoro Ester Motif

Fluorine's high electronegativity and small steric footprint make it a favored bioisostere for hydrogen or a hydroxyl group in drug design. When positioned alpha to a carbonyl group, as in this compound, the fluorine atom significantly influences the molecule's electronic properties and reactivity. This structural motif serves as a versatile handle for a range of chemical transformations, making this compound a valuable intermediate.[3] Its utility is prominent in the synthesis of pharmaceuticals like the antipsychotic flupentixol and agrochemicals such as the herbicide haloxyfop.[4]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₄H₇FO₂[5]
Molecular Weight 106.1 g/mol [1]
Appearance Clear, colorless liquid[3][5]
Boiling Point 109 °C
Flash Point 22 °C
Primary Hazards Highly flammable liquid and vapor; Causes skin and eye irritation.[6]

Stereoselective Synthesis of (R)-Methyl 2-Fluoropropionate

The biological activity of many pharmaceuticals is dependent on their stereochemistry.[1] Consequently, access to enantiomerically pure building blocks like (R)- or (S)-Methyl 2-fluoropropionate is critical. A highly efficient method for synthesizing (R)-Methyl 2-fluoropropionate involves a stereoselective fluorination of the readily available (S)-Methyl lactate, proceeding with inversion of configuration.

Mechanistic Rationale

The use of fluoroalkylamino reagents (FARs), such as Tertafluoroethyldimethylamine (TFEDMA), provides a mild and effective method for replacing hydroxyl groups with fluorine.[1][7] The reaction proceeds via an S(_N)2 mechanism, where the hydroxyl group of the lactate is converted into a good leaving group in situ, which is then displaced by a fluoride ion. This nucleophilic attack occurs from the opposite face of the leaving group, resulting in a complete inversion of the stereocenter. This one-step process is advantageous over older, multi-step methods due to its high yield, excellent enantioselectivity, and milder reaction conditions.[7]

Workflow for Stereoselective Fluorination

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product S_Lactate (S)-Methyl Lactate ReactionVessel Combine & Stir (Below 30°C, 12h) S_Lactate->ReactionVessel TFEDMA TFEDMA TFEDMA->ReactionVessel Quench Pour on Ice ReactionVessel->Quench Reaction Mixture Extract Extract with CH₂Cl₂ Quench->Extract Distill Vigreux Distillation Extract->Distill Crude Product R_MFP (R)-Methyl 2-Fluoropropionate (>96% ee) Distill->R_MFP

Caption: Workflow for the synthesis of (R)-Methyl 2-fluoropropionate.

Detailed Experimental Protocol

This protocol is adapted from a patented stereoselective fluorination process.[7]

Materials and Reagents:

  • (S)-(-)-Methyl lactate (10.4 g, 0.1 mol)

  • Tertafluoroethyldimethylamine (TFEDMA) (21.75 g, 0.15 mol)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask with magnetic stirrer and dropping funnel

  • Vigreux distilling column

  • Standard distillation apparatus

Procedure:

  • Reaction Setup: To a flask containing (S)-(-)-methyl lactate (10.4 g, 0.1 mol), slowly add tertafluoroethyldimethylamine (21.75 g, 0.15 mol) dropwise. Maintain the internal temperature below 30°C, using an ice bath if necessary.

    • Scientist's Note: The dropwise addition and temperature control are crucial to prevent side reactions and ensure safety. The reaction is exothermic.

  • Reaction Execution: After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Workup - Quenching: Carefully pour the reaction mixture onto ice to quench any unreacted reagents.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Workup - Drying: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by distillation over a Vigreux distilling column. Collect the fraction boiling at 45-50°C / 15 mbar.

Expected Outcome:

  • Yield: ~8.3 g (83%)[7]

  • Purity: >98% (GC)[7]

  • Enantiomeric Excess (ee): >96% of the (R)-enantiomer (determined by Chiral GC)[7]

  • ¹H NMR: 1.5 (3H, dqw), 3.8 (3H, s), 5.1 (dqw, 1H) ppm[7]

Application in Heterocyclic Synthesis: The Case of Fluorinated Pyrazoles

Fluorinated pyrazoles are a privileged scaffold in medicinal chemistry and agrochemicals, found in drugs like Celecoxib.[8] The synthesis of N-substituted pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines can often lead to mixtures of regioisomers, which are challenging to separate.[9]

Enhancing Regioselectivity with Fluorinated Solvents

A key challenge in synthesizing N-methylpyrazoles from a 1,3-diketone and methylhydrazine is controlling which nitrogen atom of the hydrazine attacks which carbonyl carbon. Standard solvents like ethanol often yield poor regioselectivity.[9]

Insight from the Field: Research has shown that using fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), dramatically increases the regioselectivity of the cyclocondensation reaction.[9] These solvents, through hydrogen bonding and their unique electronic properties, can preferentially activate one of the carbonyl groups of the diketone, directing the nucleophilic attack of the methylhydrazine to achieve a single major regioisomer.

Comparative Regioselectivity in Pyrazole Synthesis:

1,3-Diketone SubstrateSolventRegioisomeric RatioReference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEthanol1.5 : 1[9]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFE24 : 1[9]
Protocol: Regioselective Synthesis of a Fluorinated N-Methylpyrazole

This protocol demonstrates the synthesis of 1-methyl-5-(2-furyl)-3-(trifluoromethyl)pyrazole using TFE as a solvent to maximize regioselectivity. This approach can be adapted for reactions where this compound is first used to build a fluorinated 1,3-dicarbonyl intermediate.

G Diketone Fluorinated 1,3-Diketone Reaction Stir at RT Diketone->Reaction Hydrazine Methylhydrazine Hydrazine->Reaction TFE TFE Solvent TFE->Reaction Workup Evaporation & Chromatography Reaction->Workup Product Regioisomerically Pure N-Methylpyrazole Workup->Product

Caption: Regioselective synthesis of N-methylpyrazoles in TFE.

Materials and Reagents:

  • 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione (1a) (1 mmol)

  • Methylhydrazine (1.1 mmol)

  • 2,2,2-trifluoroethanol (TFE) (5 mL)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the 1,3-diketone (1 mmol) in TFE (5 mL) in a round-bottom flask.

  • Addition: Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically < 1 hour).

  • Purification: Remove the TFE solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the major regioisomer.

    • Scientist's Note: The high volatility of TFE facilitates its removal. The dramatic shift in the regioisomeric ratio compared to ethanol highlights the power of solvent choice in controlling reaction outcomes.[9]

Further Synthetic Transformations

This compound is not limited to being a static building block. Its ester and fluoro-substituents are reactive handles for further chemical modifications.[1]

G cluster_products Derivative Products MFP Methyl 2-Fluoropropionate Acid 2-Fluoropropionic Acid MFP->Acid Hydrolysis (H⁺ or OH⁻) Alcohol (R)-2-Fluoropropanol MFP->Alcohol Reduction (e.g., LiAlH₄) Amide Substituted Amide MFP->Amide Aminolysis (Amine)

Caption: Key transformations of this compound.

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 2-fluoropropionic acid, a valuable chiral intermediate in its own right.[1]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding chiral alcohol, (R)-2-fluoropropanol, opening pathways to other classes of compounds.[1][4]

  • Nucleophilic Substitution/Aminolysis: The ester can react with amines to form amides. Additionally, while the C-F bond is strong, the fluorine atom can be displaced by potent nucleophiles under specific conditions.[1]

Safety and Handling

As a flammable and irritant chemical, proper handling of this compound is paramount.

  • Ventilation: Always use in a well-ventilated area, such as a chemical fume hood.[6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The substance is flammable (R10) and requires storage away from sources of ignition (S16).[5][6] Use non-sparking tools and ground all equipment to prevent static discharge.[6][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][10]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[6][10] Store away from incompatible materials.

  • Spills: For minor spills, absorb with an inert material like vermiculite and place in a suitable container for disposal. Remove all ignition sources immediately.[6]

Conclusion

This compound stands out as a high-value, versatile building block for introducing the α-fluoropropionate motif into complex molecules. Its utility is significantly enhanced by the availability of stereoselective synthetic routes that provide access to enantiomerically pure forms. By understanding the mechanistic principles behind its synthesis and reactivity, and by leveraging strategic choices in reaction conditions, such as solvent selection, researchers can effectively control the outcomes of their synthetic endeavors. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and chemical development to harness the full potential of this important fluorinated synthon.

References

Application Note: Enzymatic Kinetic Resolution of Racemic Methyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 2-Chloropropionates

Optically active 2-chloropropionic acid and its esters are valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The specific stereochemistry of these molecules is crucial, as different enantiomers can exhibit vastly different biological activities. For instance, the (S)-enantiomer of 2-chloropropionic acid is a key intermediate in the production of several modern herbicides, where its specific chiral structure allows for targeted efficacy against weeds while minimizing harm to crops and beneficial organisms. Traditional chemical methods for resolving racemic mixtures often require harsh conditions or expensive chiral auxiliaries. In contrast, enzymatic kinetic resolution (EKR) offers a highly efficient, selective, and environmentally benign alternative, operating under mild reaction conditions.[3]

This application note provides a detailed guide to the kinetic resolution of racemic Methyl 2-chloropropionate via lipase-catalyzed hydrolysis. We will delve into the mechanistic principles, provide a validated experimental protocol, and detail the analytical methods required to confirm the reaction's success.

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is founded on the principle that the two enantiomers of a racemic substrate react at different rates with a chiral catalyst.[4] In this case, a lipase enzyme acts as the chiral catalyst. Lipases, a class of serine hydrolases, create a chiral environment in their active site that preferentially binds and catalyzes the reaction of one enantiomer over the other.[3][5]

The reaction described here is the enantioselective hydrolysis of racemic Methyl 2-chloropropionate (a racemic ester). The lipase will preferentially hydrolyze one enantiomer (e.g., the S-ester) into the corresponding carboxylic acid (S-2-chloropropionic acid) at a much faster rate than the other enantiomer (R-ester).

The core transformation is: (R,S)-Methyl 2-chloropropionate + H₂O ---(Lipase)--> (S)-2-Chloropropionic Acid + (R)-Methyl 2-chloropropionate

This process results in a mixture containing the enantioenriched, unreacted ester (R-enantiomer) and the enantioenriched hydrolyzed product (S-enantiomer). The key advantage is the generation of two valuable, optically active compounds from a single racemic starting material.[4] The theoretical maximum yield for each enantiomer in a classic kinetic resolution is 50%.[3]

G cluster_start Starting Material cluster_reaction Enzymatic Reaction Racemate Racemic (R,S)-Methyl 2-Chloropropionate Enzyme Lipase (e.g., Candida antarctica Lipase B) + H₂O (Phosphate Buffer, pH 7) Racemate->Enzyme Substrate Addition S_Acid (S)-2-Chloropropionic Acid (Enantioenriched Product) Enzyme->S_Acid Fast Hydrolysis (k_fast) R_Ester (R)-Methyl 2-Chloropropionate (Enantioenriched Substrate) Enzyme->R_Ester Slow/No Hydrolysis (k_slow)

Materials and Methods

Enzyme Selection and Rationale

A variety of lipases can catalyze this transformation, including those from Pseudomonas cepacia and Candida rugosa.[6][7] However, Lipase B from Candida antarctica (CALB) , particularly in its immobilized form (e.g., Novozym® 435), is highly recommended for this application.[8][9]

Causality for Selecting Immobilized CALB:

  • High Enantioselectivity: CALB is renowned for its excellent ability to discriminate between enantiomers for a wide range of substrates.[8][10]

  • Broad Substrate Scope: It is effective for hydrolyzing various esters under mild conditions.[11]

  • Enhanced Stability: Immobilization on a solid support, such as a macroporous acrylic resin, significantly increases the enzyme's thermal and operational stability, making it robust against organic solvents and variations in pH.[12][13]

  • Reusability: The key advantage of an immobilized enzyme is its ease of recovery. It can be simply filtered from the reaction mixture, washed, and reused for multiple cycles, drastically reducing operational costs.[3]

Reagents and Equipment
  • Racemic Methyl 2-chloropropionate (Substrate)

  • Immobilized Candida antarctica Lipase B (Novozym® 435 or equivalent)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Potassium Phosphate Dibasic (K₂HPO₄)

  • Sodium Hydroxide (NaOH), 1M solution

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Magnetic stirrer with heating plate

  • pH meter

  • Reaction vessel (e.g., 100 mL round-bottom flask)

  • Separatory funnel

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) system with a suitable chiral column

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale resolution.

Step 1: Preparation of Phosphate Buffer (0.1 M, pH 7.0)
  • Dissolve an appropriate amount of KH₂PO₄ and K₂HPO₄ in deionized water to create a 0.1 M phosphate buffer solution.

  • Calibrate a pH meter and adjust the buffer to pH 7.0 ± 0.1 using 1M NaOH or 1M HCl as needed. This pH is crucial as it maintains the optimal catalytic activity for many lipases.[9]

Step 2: Enzymatic Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of the prepared 0.1 M phosphate buffer (pH 7.0).

  • Place the flask on a magnetic stirrer and maintain the temperature at 35°C.

  • Add 2.0 g of racemic Methyl 2-chloropropionate to the buffer.

  • Add 200 mg of immobilized Candida antarctica Lipase B (10% by weight of the substrate).[3]

  • Seal the flask and begin stirring at a moderate speed (e.g., 200-250 rpm) to ensure the suspension is homogenous without causing excessive mechanical stress on the enzyme beads.

Step 3: Reaction Monitoring
  • The reaction progress must be monitored to stop it at approximately 50% conversion. This is the point where the enantiomeric excess (e.e.) of both the remaining substrate and the product is typically at its maximum.

  • At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), pause stirring briefly and withdraw a small aliquot (approx. 0.5 mL) of the reaction mixture.

  • Sample Quenching & Preparation: Immediately extract the aliquot with 1 mL of ethyl acetate. This separates the organic components (ester) from the aqueous phase (acid salt). Add a small amount of anhydrous MgSO₄ to the organic layer to remove any residual water. This sample is now ready for chiral GC analysis to determine the conversion and enantiomeric excess.

Step 4: Reaction Workup (at ~50% Conversion)
  • Once the desired conversion is reached, stop the reaction by filtering the mixture under vacuum to recover the immobilized enzyme.

  • Wash the recovered enzyme beads with deionized water followed by a small amount of ethyl acetate, then dry under vacuum. The enzyme can be stored for reuse.

  • Transfer the filtrate to a separatory funnel.

  • Acidify the aqueous solution to pH ~2 using 1M HCl. This converts the potassium salt of the (S)-2-chloropropionic acid back to its free carboxylic acid form, making it extractable into an organic solvent.

  • Extract the entire mixture three times with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue contains a mixture of (R)-Methyl 2-chloropropionate and (S)-2-chloropropionic acid.

Step 5: Product Separation

The unreacted ester and the acid product can be separated using standard silica gel column chromatography. The difference in polarity between the ester and the carboxylic acid allows for efficient separation.

Analysis and Data Interpretation

The success of the kinetic resolution is quantified by two key parameters: Conversion and Enantiomeric Excess (e.e.) . These are best determined using chiral gas chromatography (GC).[14]

Chiral GC Analysis

A capillary GC column with a chiral stationary phase (e.g., a cyclodextrin-based column like Rt-βDEXse) is required to separate the enantiomers of the methyl ester.[15]

  • Sample Preparation: To analyze the enantiomeric excess of the product (S-2-chloropropionic acid), it must first be converted back to its methyl ester form (e.g., using diazomethane or an acid-catalyzed esterification with methanol) to make it volatile enough for GC analysis. The unreacted substrate can be analyzed directly.

  • Typical GC Conditions:

    • Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 220°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 150°C at 5°C/min. (Note: This program must be optimized for your specific column and instrument).

Calculating Conversion and Enantiomeric Excess

The enantiomeric excess for the substrate (eeₛ) and product (eeₚ) are calculated from the peak areas of the two enantiomers (R and S) in the chromatogram.[12]

  • ee (Substrate) = |(Area R - Area S) / (Area R + Area S)| x 100%

  • ee (Product) = |(Area S - Area R) / (Area S + Area R)| x 100%

Conversion (c) can be calculated using the enantiomeric excess of the remaining substrate:

  • Conversion (c) = [eeₛ / (eeₛ + eeₚ)] x 100%

Representative Data

The following table illustrates typical results from a time-course experiment for the kinetic resolution of Methyl 2-chloropropionate.

Reaction Time (h)Conversion (%)e.e. of Substrate (%) (R-Ester)e.e. of Product (%) (S-Acid)
215.218.099.1
428.639.998.8
845.182.397.5
12 51.3 >99 94.8
2458.9>9981.2

Data are illustrative and may vary based on specific enzyme batch and conditions.

As shown, the optimal point to stop the reaction is around 12 hours, where the conversion is near 50% and the enantiomeric excess of the remaining substrate is maximized.

Conclusion

Lipase-catalyzed kinetic resolution is a robust, scalable, and sustainable method for producing enantiomerically enriched Methyl 2-chloropropionate and 2-chloropropionic acid. By leveraging the high selectivity of enzymes like Candida antarctica Lipase B, researchers can access valuable chiral intermediates under mild, environmentally friendly conditions. The protocol described herein provides a reliable framework for implementing this technology in a laboratory setting, enabling advancements in pharmaceutical and agrochemical development.

References

Application Notes: Methyl 2-fluoropropionate as a Chiral Intermediate for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into active molecules has become a cornerstone of modern agrochemical design. Fluorination can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity, leading to increased efficacy and improved environmental profiles.[1] Within the vast toolkit of fluorinated building blocks, chiral molecules like Methyl 2-fluoropropionate (M2FP) are of paramount importance. M2FP serves as a high-value intermediate for synthesizing a class of herbicides known as aryloxyphenoxypropionates (APPs), often referred to as "fops".[2] These herbicides are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a critical enzyme for fatty acid biosynthesis, making them highly selective for controlling grass weeds in broadleaf crops.[3][4]

The biological activity of these herbicides is highly dependent on stereochemistry, with the (R)-enantiomer typically being the active form.[5] Therefore, access to enantiomerically pure intermediates like (R)-Methyl 2-fluoropropanoate is crucial for developing efficient and environmentally conscious crop protection solutions.[2] This guide provides a detailed examination of M2FP, outlining its synthesis and its subsequent conversion into the potent herbicide Haloxyfop-P-methyl, the active R-isomer of Haloxyfop.[6]

Physicochemical & Chiral Properties of this compound

Understanding the fundamental properties of M2FP is essential for its effective use in synthesis. The presence of a stereocenter at the C2 position is the most critical feature, dictating the biological activity of the final agrochemical product.

PropertyValueSource(s)
Chemical Name Methyl 2-fluoropropanoate[7]
Synonyms This compound, 2-Fluoropropionic acid methyl ester[2][8]
Enantiomer (Active) (R)-Methyl 2-fluoropropanoate[2]
CAS Number 146805-74-5 ((R)-isomer)[8]
Molecular Formula C₄H₇FO₂[8]
Molecular Weight 106.1 g/mol [8]
Appearance Colorless liquid[8]
Boiling Point 107.0-108.0 °C[2]
Density ~1.08 g/cm³[2]

Synthesis of Enantiopure (R)-Methyl 2-fluoropropionate

The production of the herbicidally relevant (R)-enantiomer of M2FP is most effectively achieved through stereoselective fluorination. This ensures that the correct stereochemistry is established early in the synthesis, avoiding costly chiral separations later. A well-established method involves the fluorination of an inexpensive, naturally derived chiral precursor, (S)-methyl lactate, with inversion of stereochemistry.

Workflow for (R)-M2FP Synthesis

cluster_0 Protocol 1: Synthesis of (R)-Methyl 2-fluoropropionate start Start: (S)-(-)-Methyl Lactate reagent Add Tertafluoroethyldimethylamine (TFEDMA) (dropwise, <30°C) start->reagent reaction Stir at Room Temperature (12 hours) reagent->reaction workup Quench on Ice & Extract with Dichloromethane reaction->workup purify Distillation under Vacuum (15 mbar) workup->purify product Product: (R)-Methyl 2-fluoropropionate (ee >96%) purify->product

Caption: Stereoselective synthesis of (R)-M2FP.

Protocol 1: Stereoselective Fluorination of (S)-Methyl Lactate

This protocol is based on the process described in U.S. Patent 8,093,421 B2, which provides a direct and high-yield method for producing chiral 2-fluoropropionates.[9]

Rationale: This method is chosen for its high stereoselectivity (S to R inversion), good yield, and relatively mild conditions. Using (S)-methyl lactate, a readily available chiral starting material, is economically advantageous. The fluorinating agent, tertafluoroethyldimethylamine (TFEDMA), facilitates the direct replacement of the hydroxyl group with fluorine with high enantiomeric excess.[9]

Materials:

  • (S)-(-)-Methyl lactate (1.0 mol, 104.1 g)

  • Tertafluoroethyldimethylamine (TFEDMA) (1.5 mol, 217.7 g)

  • Dichloromethane (DCM)

  • Ice

  • Water

  • Vigreux distilling column and vacuum distillation apparatus

Procedure:

  • To a reaction vessel charged with (S)-(-)-methyl lactate (10.4 g, 0.1 mol), slowly add tertafluoroethyldimethylamine (21.75 g, 0.15 mol) dropwise.

  • Causality: The addition must be slow to maintain the reaction temperature below 30 °C, preventing potential side reactions and ensuring controlled fluorination.[9]

  • Stir the reaction mixture at room temperature for 12 hours to ensure the reaction proceeds to completion.

  • After 12 hours, carefully pour the reaction mixture onto ice to quench the reaction and neutralize any reactive species.

  • Extract the product from the aqueous mixture using dichloromethane (3 x 100 mL).

  • Combine the organic extracts.

  • Purify the product by distillation over a Vigreux distilling column under reduced pressure.

  • Collect the fraction boiling at 45-50 °C / 15 mbar. This fraction contains the desired (R)-methyl-2-fluoropropionate.[9]

Expected Results:

  • Yield: ~83%[9]

  • Purity: >98% (by GC)[9]

  • Enantiomeric Excess (ee): >96% (R-isomer)[9]

  • ¹H NMR: 1.5 (3H, d), 3.8 (3H, s), 5.1 (d, 1H) ppm.[9]

Application: Multi-Step Synthesis of Haloxyfop-P-methyl

(R)-Methyl 2-fluoropropanoate is a precursor to the acid, (R)-2-fluoropropionic acid, which is a key component in the synthesis of the aryloxyphenoxypropionate herbicide Haloxyfop-P-methyl. The following section outlines the synthetic sequence from M2FP to the final active ingredient.

Overall Synthesis Pathway

cluster_1 Protocol 2: Synthesis of Haloxyfop-P-methyl m2fp (R)-Methyl 2-fluoropropanoate hydrolysis Step A: Hydrolysis (Acid Catalyst, H₂O) m2fp->hydrolysis acid (R)-2-Fluoropropionic Acid hydrolysis->acid ether_synth Step B: Ether Synthesis (Hydroquinone, Base) acid->ether_synth hydroxy_acid (R)-2-(4-hydroxyphenoxy) propanoic acid ether_synth->hydroxy_acid esterification Step C: Esterification (Methanol, Acid Cat.) hydroxy_acid->esterification hydroxy_ester (R)-Methyl 2-(4-hydroxy phenoxy)propanoate esterification->hydroxy_ester coupling Step D: Coupling (Substituted Pyridine, Base) hydroxy_ester->coupling haloxyfop Product: Haloxyfop-P-methyl coupling->haloxyfop

Caption: Multi-step conversion of (R)-M2FP to Haloxyfop-P-methyl.

Protocol 2, Step A: Hydrolysis of (R)-M2FP

Rationale: The ester must be converted to a carboxylic acid to enable the subsequent nucleophilic substitution reaction with hydroquinone. Standard acid-catalyzed hydrolysis is an effective and straightforward method.

Procedure:

  • Combine (R)-Methyl 2-fluoropropanoate (1.0 mol) with a 1:1 mixture of water and a suitable organic co-solvent (e.g., dioxane).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the mixture and extract the product, (R)-2-fluoropropionic acid, with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude acid, which can be used in the next step.

Protocol 2, Step B: Synthesis of (R)-2-(4-hydroxyphenoxy)propanoic acid

Rationale: This step forms the core phenoxy-propanoic acid structure via a Williamson ether synthesis. The methodology is adapted from a similar synthesis using 2-chloropropanoic acid, where the halide is displaced by the phenoxide ion of hydroquinone.[10] Using a fluorinated starting material follows the same principle.

Procedure:

  • In a reaction vessel, dissolve hydroquinone (2.0 mol, excess) in an aqueous solution of a base like sodium hydroxide (2.1 mol) at 50-60 °C.

  • Causality: Using excess hydroquinone helps to minimize the formation of the double-substituted diether byproduct. The base deprotonates the hydroquinone to form the more nucleophilic phenoxide.[10]

  • Slowly add an aqueous solution of the sodium salt of (R)-2-fluoropropionic acid (from 1.0 mol of the acid neutralized with NaOH).

  • Maintain the reaction temperature at ~65 °C for 4-6 hours.[10]

  • After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid product, wash with cold water, and dry to obtain (R)-2-(4-hydroxyphenoxy)propanoic acid.

Protocol 2, Step C: Esterification

Rationale: The final coupling step is often performed with the methyl ester of the phenoxypropanoic acid.[11][12] A standard Fischer esterification converts the acid back to a methyl ester.

Procedure:

  • Dissolve the (R)-2-(4-hydroxyphenoxy)propanoic acid (1.0 mol) in an excess of methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture for several hours until esterification is complete (monitored by TLC).

  • Cool the reaction, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution), and remove the excess methanol under reduced pressure.

  • Extract the product, (R)-methyl 2-(4-hydroxyphenoxy)propanoate, into an organic solvent and purify as needed.

Protocol 2, Step D: Synthesis of Haloxyfop-P-methyl

Rationale: This is the final coupling step, a nucleophilic aromatic substitution, which joins the two key fragments. The phenoxide of the propanoate intermediate displaces a chlorine atom on the trifluoromethyl-pyridine ring.[11][12]

Procedure:

  • Dissolve (R)-methyl 2-(4-hydroxyphenoxy)propanoate (1.0 mol) in a polar aprotic solvent such as DMSO or dimethylacetamide.[11][12]

  • Add a base, such as anhydrous potassium carbonate (1.2 mol), to the mixture to form the phenoxide.

  • Add 2,3-dichloro-5-trifluoromethylpyridine (1.0 mol) to the reaction mixture.

  • Heat the reaction under a nitrogen atmosphere to 80-100 °C and stir until the reaction is complete.[11]

  • Cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer to remove residual solvent and base, dry over sodium sulfate, and remove the solvent under vacuum to yield the final product, Haloxyfop-P-methyl.[11]

Safety and Handling

This compound and its parent acid are irritants and should be handled with care.[2][13]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[13]

  • Storage: Store in a cool, dry place away from oxidizing agents.[2]

  • Reagents: Many reagents used in these syntheses, such as TFEDMA and strong acids/bases, are hazardous and require specific handling procedures. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a strategically vital chiral intermediate in the agrochemical industry. Its value lies in providing an efficient pathway to the enantiomerically pure forms of highly active aryloxyphenoxypropionate herbicides like Haloxyfop-P-methyl. The synthetic protocols outlined herein demonstrate a viable route from a simple chiral precursor to a complex, high-value active ingredient. By understanding the causality behind each synthetic step—from stereoselective fluorination to the final nucleophilic aromatic substitution—researchers and process chemists can effectively leverage this versatile building block to develop the next generation of effective and sustainable crop protection technologies.

References

Strategic Synthesis of 2-Fluoropropionates via Halide Exchange of 2-Chloropropionates: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability.[1] The 2-fluoroacrylate moiety, in particular, is a key monomer for producing advanced fluorine-containing polymer optical fiber materials, making its precursor, 2-fluoropropionate, a critical intermediate.[2] This application note provides a comprehensive guide to the synthesis of 2-fluoropropionates from their corresponding 2-chloropropionate esters via a nucleophilic halide exchange (Halex) reaction. We delve into the mechanistic underpinnings of this SN2 transformation, detail a robust experimental protocol, and discuss the critical parameters that govern reaction efficiency and yield, with a focus on leveraging phase-transfer catalysis to overcome the inherent challenges of nucleophilic fluorination.

Introduction: The Halex Approach to Fluorination

The synthesis of organofluorine compounds presents unique challenges, primarily due to the low nucleophilicity and high hydration energy of the fluoride anion. Direct fluorination methods often require harsh, hazardous reagents like HF or expensive electrophilic sources.[3][4] The Halide Exchange (Halex) reaction, a variant of the Finkelstein reaction, offers a cost-effective and scalable alternative by substituting a halide (in this case, chloride) with fluoride.[5][6] This process is particularly effective for activated substrates, such as α-halo esters, where the ester group enhances the electrophilicity of the adjacent carbon center.

This guide focuses on the conversion of ethyl 2-chloropropionate to ethyl 2-fluoropropionate using potassium fluoride (KF) as the fluorine source. We will explore how the efficacy of this reaction is dramatically improved through the strategic use of spray-dried KF and a phase-transfer catalyst, 18-crown-6, in a polar aprotic solvent system.

Reaction Mechanism and Key Principles

The conversion of 2-chloropropionate to 2-fluoropropionate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] The fluoride ion (F⁻) acts as the nucleophile, attacking the electrophilic α-carbon and displacing the chloride ion (Cl⁻) leaving group in a single, concerted step.

The Role of the Fluoride Source: "Naked" Fluoride

Potassium fluoride (KF) is an economical and common source of fluoride ions. However, its high lattice energy and the strong solvation of the fluoride anion in protic solvents render it a poor nucleophile. To overcome this, two key strategies are employed:

  • Spray-Dried KF: Standard KF is often calcine-dried, but remains hygroscopic. Spray-dried potassium fluoride is significantly less hygroscopic and possesses a larger effective surface area, making it a much more reactive fluorinating agent.[8][9][10]

  • Phase-Transfer Catalysis: Crown ethers, such as 18-crown-6, are powerful phase-transfer catalysts (PTCs) for this reaction.[11] The 18-crown-6 ether possesses a cavity perfectly sized to chelate the potassium cation (K⁺). This complexation sequesters the cation, disrupting the KF ion pair and releasing a poorly solvated, or "naked," fluoride anion.[11][12] This "naked" fluoride is a significantly stronger nucleophile, dramatically accelerating the rate of the SN2 reaction.[13]

Solvent Selection

The choice of solvent is critical. Polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO) are ideal.[14] They can dissolve the crown ether-KF complex but do not strongly solvate the fluoride anion through hydrogen bonding, preserving its high nucleophilicity.

Mechanistic Diagram

The diagram below illustrates the SN2 mechanism, highlighting the role of the 18-crown-6 catalyst.

Caption: SN2 mechanism for the fluorination of 2-chloropropionate.

Detailed Experimental Protocol

This protocol details the synthesis of ethyl 2-fluoropropionate from ethyl 2-chloropropionate.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
Ethyl 2-chloropropionateC₅H₉ClO₂136.5810.0 g73.2Starting material. Ensure >98% purity.
Spray-Dried Potassium FluorideKF58.108.5 g146.4Fluorinating agent (2.0 eq). Must be anhydrous.[8]
18-Crown-6C₁₂H₂₄O₆264.320.97 g3.66Phase-transfer catalyst (0.05 eq).
Acetonitrile (Anhydrous)CH₃CN41.05150 mL-Reaction solvent. Must be anhydrous grade.
Diethyl Ether(C₂H₅)₂O74.12~200 mL-For extraction.
Saturated NaCl Solution (Brine)NaCl(aq)-~50 mL-For washing.
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-For drying organic phase.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Distillation apparatus for vacuum distillation

Reaction Procedure
  • Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and a rubber septum. Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add the spray-dried potassium fluoride (8.5 g), 18-crown-6 (0.97 g), and a magnetic stir bar.

  • Solvent and Substrate: Add anhydrous acetonitrile (150 mL) via syringe, followed by ethyl 2-chloropropionate (10.0 g).

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring. Maintain reflux for 18-24 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the insoluble salts (KCl and excess KF). Wash the filter cake with a small amount of diethyl ether (~20 mL).

  • Work-up: Transfer the filtrate to a 500 mL separatory funnel. Wash the organic solution sequentially with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual acetonitrile and crown ether.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure ethyl 2-fluoropropionate as a colorless liquid. Collect the fraction boiling at the appropriate temperature/pressure (literature b.p. ~130-132 °C at atmospheric pressure).

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS.

  • Expected Yield: 75-85%

  • Purity (by GC): >98%

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dry Glassware B Add KF, 18-Crown-6, and CH3CN to Flask A->B C Add Ethyl 2-Chloropropionate B->C D Heat to Reflux (82°C, 18-24h) C->D E Monitor by GC/TLC D->E F Cool to RT E->F G Filter Salts F->G H Wash with H2O & Brine G->H I Dry with MgSO4 H->I J Concentrate via Rotovap I->J K Vacuum Distillation J->K L Characterize Product (NMR, GC-MS) K->L

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture: The presence of water can hydrolyze the ester and deactivate the "naked" fluoride. Ensure all reagents and solvents are strictly anhydrous.[9]

    • Inefficient Stirring: The reaction is heterogeneous. Vigorous stirring is essential to ensure good contact between the reactants.

    • Impure KF: Use high-quality, spray-dried KF for optimal reactivity.[8]

  • Side Reactions: At higher temperatures or with stronger bases, elimination reactions can compete with substitution. Sticking to the recommended temperature is crucial.

  • Crown Ether Removal: The aqueous washes are important for removing the 18-crown-6 catalyst, which can be difficult to separate during distillation.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Ethyl 2-chloropropionate and 2-fluoropropionate are irritants. Avoid inhalation and skin contact.

  • 18-crown-6 is toxic. Handle with care.

  • Acetonitrile is flammable and toxic.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The halide exchange reaction presented here is a reliable and scalable method for the synthesis of 2-fluoropropionates. By understanding the SN2 mechanism and leveraging the enhanced reactivity afforded by spray-dried potassium fluoride and phase-transfer catalysis, researchers can efficiently access these valuable fluorinated building blocks. This protocol provides a validated starting point for laboratory synthesis and further process development in the fields of materials science and drug discovery.

References

Application Note: The Strategic Role of Methyl 2-fluoropropionate in the Synthesis of Advanced Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Significance of Fluorinated Polymers

Fluorinated polymers represent a class of high-performance materials distinguished by an array of exceptional properties. These include remarkable thermal stability, high chemical inertness, low dielectric constants, and exceptionally low surface energy.[1][2] Such characteristics make them indispensable in advanced applications ranging from specialty coatings and optical materials to biocompatible medical devices and advanced electronics.[3][4] The precise introduction of fluorine atoms into a polymer backbone allows for the fine-tuning of these properties. Methyl 2-fluoropropionate has emerged as a versatile and crucial building block in the synthesis of these valuable materials, primarily serving as a key intermediate for producing α-fluorinated monomers.[5][6] This document provides a detailed guide on the conversion of this compound into a polymerizable monomer and outlines state-of-the-art protocols for its subsequent polymerization into well-defined fluorinated polymers.

From Precursor to Polymerizable Monomer: The Synthesis of Methyl 2-fluoroacrylate (MFA)

While an ester, this compound itself is not typically used for direct addition polymerization due to the lack of a polymerizable double bond. Its primary role is as a precursor to Methyl 2-fluoroacrylate (MFA), a highly reactive and valuable monomer for creating polymers with a fluorine atom directly attached to the backbone. The conversion involves a two-step process of bromination followed by dehydrobromination.[7] This strategic conversion is critical as MFA itself can be prone to spontaneous polymerization, making its on-demand synthesis from a stable precursor like this compound an advantageous approach.[3]

Protocol 2.1: Synthesis of Methyl 2-fluoroacrylate (MFA) from this compound

This protocol describes the synthesis of MFA via an intermediate, Methyl 2-bromo-2-fluoropropionate.

Causality: The first step introduces a good leaving group (bromine) adjacent to the fluorine atom. The subsequent elimination reaction, facilitated by a non-nucleophilic base, removes HBr to create the desired carbon-carbon double bond of the acrylate monomer.

Step-by-Step Methodology:

  • Bromination:

    • In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and under an inert atmosphere (e.g., Nitrogen), dissolve this compound in a suitable solvent.

    • Add a radical initiator, such as benzoyl peroxide (BPO).

    • Slowly add a brominating agent (e.g., N-bromosuccinimide) to the solution.

    • Heat the reaction mixture to initiate the reaction and maintain it until completion, monitoring by GC or TLC.

    • Upon completion, cool the mixture, filter to remove by-products, and remove the solvent under reduced pressure to yield crude Methyl 2-bromo-2-fluoropropionate.

  • Dehydrobromination:

    • Dissolve the crude Methyl 2-bromo-2-fluoropropionate in an appropriate solvent like dimethylformamide (DMF).

    • Slowly add a non-nucleophilic base (e.g., an alkali solution) to the mixture at a controlled temperature to initiate the elimination of HBr.[7]

    • The reaction is typically exothermic and should be carefully monitored.

    • Once the reaction is complete, the resulting Methyl 2-fluoroacrylate can be purified by distillation to yield the final monomer.[7]

Self-Validation: The identity and purity of the intermediate and final product should be confirmed using ¹H NMR, ¹⁹F NMR, and Gas Chromatography-Mass Spectrometry (GC-MS).

cluster_0 Synthesis of Methyl 2-fluoroacrylate (MFA) A This compound B Methyl 2-bromo-2-fluoropropionate (Intermediate) A->B Step 1: Bromination (Radical Initiator, NBS) C Methyl 2-fluoroacrylate (MFA) (Final Monomer) B->C Step 2: Dehydrobromination (Base, e.g., Alkali Solution)

Caption: Workflow for MFA synthesis from this compound.

Controlled Radical Polymerization of α-Fluoroacrylates

To synthesize fluorinated polymers with precise molecular weights, low dispersity (Đ), and defined architectures, controlled/living radical polymerization (CRP) techniques are paramount.[1] These methods maintain a low concentration of active radical species, minimizing termination reactions and allowing for the creation of block copolymers and other complex structures.[2][8] For α-fluoroacrylates like MFA, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization are particularly effective.[1][2]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust CRP technique that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate dormant polymer chains through a halogen atom transfer process.[1] Photo-mediated ATRP offers excellent temporal control and can be conducted at room temperature with ppm levels of catalyst.[9]

Causality: This protocol uses light to stimulate the reduction of the Cu(II) deactivator to the Cu(I) activator, which then abstracts a halogen from an initiator to begin polymerization. The equilibrium between the active (radical) and dormant (halide-capped) species allows for controlled chain growth.[9] Using a fluorinated solvent like 2-trifluoromethyl-2-propanol is crucial to ensure the solubility of all components and prevent side reactions like transesterification.[9]

Materials:

  • Monomer: Methyl 2-fluoroacrylate (MFA)

  • Initiator: e.g., Ethyl α-bromophenylacetate (EBrPA)

  • Catalyst: Copper(II) bromide (CuBr₂)

  • Ligand: Tris(2-(dimethylamino)ethyl)amine (Me₆-TREN)

  • Solvent: 2-Trifluoromethyl-2-propanol

  • Light Source: UV lamp (e.g., 360 nm)

Step-by-Step Methodology:

  • Prepare a stock solution of CuBr₂ and Me₆-TREN in the solvent.

  • In a Schlenk flask under an inert atmosphere, add the MFA monomer, the solvent, and the initiator (EBrPA).

  • Add the required amount of the catalyst/ligand stock solution to the flask. The ratio of monomer:initiator determines the target molecular weight.

  • Seal the flask, place it in proximity to the UV light source, and begin irradiation while stirring.

  • Monitor the polymerization progress by taking samples periodically and analyzing monomer conversion via ¹H NMR.

  • Once the desired conversion is reached (e.g., >90%), turn off the light source to quench the polymerization.

  • The resulting polymer can be purified by precipitation into a non-solvent (e.g., methanol) and dried under vacuum.

Self-Validation: The success of the controlled polymerization is validated by Gel Permeation Chromatography (GPC), which should show a narrow molecular weight distribution (Đ ≈ 1.1 - 1.3) and a linear evolution of molecular weight with monomer conversion.[9]

cluster_0 ATRP Catalytic Cycle A Dormant Chain (P-X) B Active Chain (P•) A->B k_act B->A k_deact B->B k_p C Activator (Cu(I)/L) D Deactivator (X-Cu(II)/L) C->D k_act D->C k_deact M Monomer (M) M->B cluster_0 RAFT Polymerization Cycle A Propagating Radical (Pn•) I Intermediate Radical A->I Addition B RAFT Agent (Z-C(=S)S-R) B->I C Dormant Chain (Pn-S-C(=S)-Z) C->I Addition (+ Pm•) D New Radical (R•) D->A Re-initiation (+ Monomer) I->A Fragmentation I->C Fragmentation

References

Application Notes and Protocols: Methyl 2-fluoropropionate in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring the Olfactory Landscape of Fluorinated Esters

The flavor and fragrance industry is in a perpetual quest for novel molecules that can provide unique and memorable sensory experiences. While the palette of traditional esters, known for their characteristic fruity and floral notes, is vast, the exploration of structurally modified esters offers a promising frontier for innovation.[1] The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, including its volatility, polarity, and interaction with olfactory receptors.[2] This application note delves into the potential of Methyl 2-fluoropropionate as a novel flavor and fragrance ingredient.

This compound (CAS 2366-56-5) is a fluorinated analog of methyl propionate, a well-characterized ester with a sweet, fruity, and rum-like aroma.[3][4] The non-fluorinated counterpart, methyl propionate, has a reported odor threshold of 100 ppb in water.[4][5] The strategic placement of a highly electronegative fluorine atom at the alpha-position to the carbonyl group is hypothesized to modulate the electron density of the ester, thereby influencing its odor profile and potency. This document provides a comprehensive guide for researchers, flavorists, and perfumers on the evaluation, characterization, and potential application of this compound. The protocols outlined herein are designed to establish a thorough understanding of its sensory properties, analytical profile, and stability in various consumer product matrices. While some chemical suppliers note that Methyl 2-fluoro-2-methylpropionate (a related compound) is used in the synthesis of flavoring agents and fragrances, specific application data for this compound is not widely available, underscoring the need for the systematic evaluation detailed in these notes.[6]

Part 1: Sensory Evaluation of this compound

A critical step in assessing any new flavor or fragrance ingredient is a thorough sensory evaluation.[7][8] This section outlines the protocols for determining the odor profile and detection threshold of this compound.

Hypothetical Odor Profile and Rationale

Based on the known sensory characteristics of methyl propionate ("sweet, fruity, rum-like"), it is hypothesized that this compound will also possess a fruity character. The introduction of the fluorine atom may introduce novel nuances, potentially described as:

  • Green: A sharper, slightly unripe fruit note.

  • Ethereal: A light, diffusive, and slightly solvent-like top note.

  • Floral: Subtle floral undertones, differing from the parent ester.

Quantitative Structure-Odor Relationship (QSOR) studies on esters suggest that molecular descriptors such as electronic and topological indices play a significant role in determining their odor.[9][10] The high electronegativity of fluorine is expected to alter these descriptors, leading to a modified sensory perception.

Protocol for Flavor/Odor Profile Analysis

This protocol is designed to characterize the sensory attributes of this compound using a trained sensory panel.[11]

Objective: To identify and quantify the descriptive sensory attributes of this compound.

Materials:

  • High-purity this compound (≥98%)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass sniffing strips

  • Controlled-environment sensory evaluation booths

  • Trained sensory panel (8-12 panelists)

  • Reference standards for common odor descriptors (e.g., ethyl acetate for "fruity," hexanal for "green")

Procedure:

  • Sample Preparation: Prepare a 1% solution of this compound in the chosen solvent.

  • Panelist Training: Conduct a pre-session to familiarize panelists with the evaluation procedure and reference standards.

  • Evaluation:

    • Dip a sniffing strip into the sample solution for 2-3 seconds.

    • Allow the solvent to evaporate for 10-15 seconds.

    • Present the strip to each panelist in a double-blind, randomized order.

    • Panelists will individually record the perceived odor characteristics, intensity of each attribute on a 9-point hedonic scale, and the order of appearance of the notes.[8]

  • Consensus Development: Following individual evaluations, a panel leader will facilitate a discussion to develop a consensus on the primary odor descriptors and their intensities.[11]

Protocol for Odor Threshold Determination

Determining the odor detection threshold is crucial for understanding the potency of a new ingredient.[12][13]

Objective: To determine the odor detection threshold of this compound in water using the Three-Alternative Forced-Choice (3-AFC) method.

Materials:

  • High-purity this compound

  • Deionized, odor-free water

  • A series of glass sniffing bottles with Teflon-lined caps

  • Trained sensory panel

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in water at a concentration well above the expected threshold (e.g., 1 ppm).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, with each step being a 1:2 or 1:3 dilution.

  • Triangle Test Setup: For each dilution level, present three samples to the panelists: two blanks (odor-free water) and one containing the diluted this compound.

  • Panelist Evaluation: Panelists are asked to identify the "odd" sample. The test begins at a concentration that is easily detectable and proceeds to lower concentrations.[12]

  • Data Analysis: The odor threshold is defined as the concentration at which 50% of the panel can correctly identify the odd sample.

Part 2: Analytical Characterization

Analytical techniques are essential for the quality control and identification of flavor and fragrance compounds.[14]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a fundamental technique for separating and identifying volatile compounds in a mixture.[15][16]

Objective: To determine the purity and obtain the mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, 1.0 mL/min
Ion Source Temperature 230 °C
Mass Range 35-350 amu

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

  • Inject 1 µL of the solution into the GC-MS system.

  • Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O combines the separation power of GC with the human nose as a detector to identify odor-active compounds.[17]

Objective: To identify the specific odor character of this compound as it elutes from the GC column.

Instrumentation:

  • Gas Chromatograph with a column effluent splitter

  • Mass Spectrometer and an Olfactory Detection Port (ODP)

Procedure:

  • The GC-MS parameters can be the same as in section 2.1.

  • The column effluent is split (typically 1:1) between the MS detector and the ODP.

  • A trained panelist sniffs the effluent from the ODP and provides a description of the odor as it is detected.

  • The timing of the odor event is correlated with the corresponding peak on the mass chromatogram to confirm that the odor is from this compound.

Workflow for Analytical and Sensory Characterization

G cluster_synthesis Synthesis & Purification cluster_analytical Analytical Characterization cluster_sensory Sensory Evaluation cluster_application Application & Stability synthesis Synthesis of Methyl 2-fluoropropionate purification Distillation/Chromatography synthesis->purification gcms GC-MS Analysis (Purity & Structure) purification->gcms odor_profile Odor Profile Analysis (Descriptive) purification->odor_profile gco GC-O Analysis (Odor Profile) gcms->gco formulation Incorporation into Product Base gco->formulation odor_threshold Odor Threshold Determination odor_profile->odor_threshold odor_threshold->formulation stability Stability Testing formulation->stability G cluster_conditions Storage Conditions cluster_analysis Time Point Analysis start Initial Sample (Time 0) temp Elevated Temperature start->temp rt_light Room Temp + Light start->rt_light rt_dark Room Temp - Dark start->rt_dark sensory Sensory Evaluation temp->sensory visual Visual Inspection temp->visual gcms_stability GC-MS Analysis temp->gcms_stability rt_light->sensory rt_light->visual rt_light->gcms_stability rt_dark->sensory rt_dark->visual rt_dark->gcms_stability end Stability Profile & Shelf-Life Prediction sensory->end visual->end gcms_stability->end

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-fluoropropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-fluoropropionate. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to challenges encountered during the purification of this important fluorinated building block. The following content is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.

Critical Safety & Handling Precautions

Before any purification work, it is imperative to understand the hazards associated with this compound. It is a flammable liquid and vapor[1]. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, away from heat, sparks, and open flames[2][3][4]. Always use spark-proof tools and explosion-proof equipment[2][3]. Personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and appropriate gloves, must be worn to avoid contact with skin and eyes[2]. Ensure all equipment is properly grounded to prevent static discharge[2][4].

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile of this compound is highly dependent on its synthetic route. Common methods include the fluorination of methyl lactate or the halogen exchange from methyl 2-chloropropionate[5][6][7].

Common Impurities May Include:

  • Unreacted Starting Materials: Such as (S)-methyl lactate or methyl 2-chloropropionate[5][7].

  • Reagents and Byproducts: Depending on the fluorinating agent used, byproducts can be prevalent. For example, when using tetrafluoroethyldimethylamine (TFEDMA), a major byproduct is the dimethyl amide of difluoroacetic acid[5].

  • Residual Solvents: Solvents used during the reaction or workup, like dichloromethane, may be present[5].

  • Acidic Impurities: Traces of hydrogen fluoride (HF) or other acidic species can arise from the reaction or decomposition, making the product corrosive and affecting downstream reactions[8][9].

  • Water: Moisture introduced during the workup process.

Q2: What are the primary purification methods for this compound?

Given its volatility, the most effective and commonly cited method for purifying this compound on a laboratory and industrial scale is distillation [5][9]. For separating impurities with very similar boiling points or for high-purity applications, chromatographic methods are also employed[6].

  • Fractional Distillation (Atmospheric or Vacuum): This is the workhorse technique. Vacuum distillation is often preferred to lower the boiling point, which prevents potential thermal decomposition of the product or impurities[8]. A Vigreux column is often sufficient for good separation[5].

  • Preparative Gas Chromatography (Prep-GC) or HPLC: For achieving very high purity or separating stereoisomers, chromatographic techniques are invaluable. Given the fluorinated nature of the compound, specialized stationary phases can offer unique selectivity[10][11].

Q3: How can I assess the purity of my final product?

A multi-faceted approach to purity analysis is recommended.

  • Gas Chromatography (GC): An excellent method for assessing volatile impurities and quantifying the purity percentage. Chiral GC can be used to determine enantiomeric excess (ee)[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts. ¹⁹F NMR is particularly useful for identifying any fluorine-containing byproducts.

  • Karl Fischer Titration: To quantify water content, which is critical for many downstream applications.

Q4: What key physical properties are important for purification?

Understanding these properties is crucial for designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₄H₇FO₂Basic information for mass-based analysis.[12][13]
Molecular Weight 106.1 g/mol Used for calculating molar quantities.[6][13]
Boiling Point 107.0 - 108.0 °C (at atmospheric pressure)The primary parameter for designing distillation protocols.[14]
Boiling Point (Vacuum) 45-50 °C / 15 mbar[5]Crucial for selecting vacuum distillation conditions to avoid thermal decomposition.
Density ~1.08 g/cm³Useful for volume-to-mass conversions.[14]
Appearance Colorless liquidA change in color may indicate decomposition or significant impurities.[9][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments.

Issue 1: My final product is acidic and smells sharp. How do I remove residual hydrogen fluoride (HF)?
  • Causality: The presence of fluoride ions (often from HF) can result from the fluorination reaction or hydrolysis of reagents. HF is corrosive and can interfere with subsequent chemical steps.

  • Solution 1: Basic Wash: Before distillation, carefully wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). This neutralizes acidic impurities. Ensure to vent the separatory funnel frequently as CO₂ gas will be generated. Follow the basic wash with a brine wash to remove excess water before drying with an agent like MgSO₄ or Na₂SO₄.

  • Solution 2: Distillation with an Organic Base: A patented method suggests that distillation in the presence of an organic base, particularly a tertiary amine like tri-n-butylamine, can effectively reduce the concentration of fluoride ion traces[9]. The base scavenges the acidic HF, preventing it from co-distilling with the product.

Issue 2: My distillation yield is low, and the product is still impure.
  • Causality: This often points to inefficient separation due to co-boiling impurities or thermal decomposition.

  • Solution 1: Optimize Distillation Parameters:

    • Increase Column Efficiency: Switch from a simple distillation setup to fractional distillation using a packed column (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates.

    • Apply Vacuum: If you suspect thermal decomposition, use vacuum distillation to lower the boiling point[5]. Ensure your vacuum is stable.

    • Control the Reflux Ratio: During fractional distillation, a slower distillation rate (higher reflux ratio) allows for better equilibrium between liquid and vapor phases, enhancing separation.

  • Solution 2: Pre-Distillation Cleanup: Use an aqueous wash (as described in Issue 1) to remove water-soluble impurities and acids before distilling. This reduces the burden on the distillation process.

Issue 3: I'm seeing poor peak shape (tailing or fronting) in my HPLC analysis.
  • Causality: Poor peak shape in reversed-phase HPLC can be caused by secondary interactions between the analyte and the stationary phase (e.g., with residual silanols) or column overload[15].

  • Solution 1: Use a Deactivated Column: Employ an end-capped C18 or a specialized fluorinated phase column to minimize interactions with free silanol groups[15].

  • Solution 2: Modify the Mobile Phase:

    • Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase. This can suppress the ionization of silanol groups and improve peak shape.

    • Switch the organic modifier (e.g., from acetonitrile to methanol or vice-versa) as this can alter selectivity[15]. Using a fluorinated eluent like trifluoroethanol (TFE) with a standard C8 or C18 column can also dramatically improve the separation of fluorinated compounds[16][17].

  • Solution 3: Reduce Sample Load: Injecting a smaller volume or a more dilute sample can prevent column overload, which is a common cause of fronting[15].

Issue 4: A key impurity is co-eluting with my product in both GC and HPLC.
  • Causality: The impurity has very similar physicochemical properties (polarity, volatility) to this compound.

  • Solution 1: Change Chromatographic Selectivity:

    • GC: Change the stationary phase of the GC column. A column with a different polarity (e.g., a WAX column vs. a standard DB-5) can often resolve co-eluting peaks.

    • HPLC: Switch to a column with a completely different chemistry. If you are using a C18 column, try a phenyl-hexyl or a dedicated fluorinated stationary phase (e.g., PFP or TDF)[10][11]. Fluorinated phases offer unique retention mechanisms for fluorine-containing molecules and can resolve compounds that are inseparable on traditional alkyl phases[11].

  • Solution 2: Derivatization: In an analytical context, you can sometimes derivatize the mixture to alter the properties of the product and impurity, allowing for separation. For example, hydrolysis of the ester to the corresponding carboxylic acid might allow for separation from a non-hydrolyzable impurity.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is designed for purifying crude this compound containing less volatile or non-volatile impurities.

  • Pre-treatment: If the crude product is suspected to be acidic, wash it in a separatory funnel with an equal volume of saturated NaHCO₃ solution, followed by an equal volume of brine. Dry the organic layer over anhydrous MgSO₄, filter, and retain the clear liquid.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (minimum 20 cm). Use a round-bottom flask as the distilling pot and ensure all glass joints are properly sealed and lubricated for vacuum. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Distillation:

    • Add the crude product to the distilling flask along with a few boiling chips or a magnetic stir bar.

    • Slowly and carefully apply vacuum, aiming for a stable pressure of approximately 15 mbar[5].

    • Begin heating the distillation pot gently using a heating mantle.

    • Collect and discard any initial low-boiling fractions (forerun).

    • Monitor the head temperature closely. Collect the main fraction distilling at a stable temperature, expected to be around 45-50 °C at 15 mbar[5].

  • Analysis: Analyze the collected fraction(s) by GC or NMR to confirm purity. Combine fractions that meet the desired purity specification.

Protocol 2: Impurity Removal using Preparative Flash Chromatography

This protocol is useful for removing impurities with similar boiling points but different polarities.

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system should give your product an Rf value of ~0.3-0.4.

  • Column Packing: Pack a flash chromatography column with silica gel using the selected eluent system.

  • Sample Loading:

    • If the crude product is not very soluble in the eluent, use the "dry loading" method[15].

    • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system. Apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the product using TLC analysis of the collected fractions.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator. Dry the resulting liquid under high vacuum to remove any residual solvent.

Visualized Workflows

Diagram 1: Purification Strategy Selection

This decision tree guides the selection of an appropriate purification technique based on the impurity profile.

Purification_Strategy start Crude this compound q1 Main impurity type? start->q1 sub_q1 Boiling point difference >25°C? q1->sub_q1  Non-volatile or  significantly different B.P. sub_q2 Are impurities polar / acidic? q1->sub_q2  Similar B.P. distillation Fractional Distillation sub_q1->distillation Yes chromatography Flash Chromatography sub_q1->chromatography No wash_distill Aqueous Wash then Distillation sub_q2->wash_distill Yes sub_q2->chromatography No

Caption: Decision tree for selecting a purification method.

Diagram 2: General Purification & Analysis Workflow

This flowchart illustrates a comprehensive workflow from crude material to a validated pure product.

Workflow crude Crude Product pre_analysis Initial Analysis (GC/NMR) - Identify Impurities crude->pre_analysis pre_treat Pre-treatment (e.g., Aqueous Wash) pre_analysis->pre_treat purify Primary Purification (e.g., Vacuum Distillation) pre_treat->purify fractions Collect Fractions purify->fractions post_analysis Purity Analysis of Fractions (GC) fractions->post_analysis decision Purity >98%? post_analysis->decision re_purify Secondary Purification (e.g., Chromatography) decision->re_purify No combine Combine Pure Fractions decision->combine Yes re_purify->post_analysis final_product Final Pure Product (Characterize & Store) combine->final_product

Caption: A typical workflow for purification and analysis.

References

troubleshooting side reactions in Methyl 2-fluoropropionate preparation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 2-fluoropropionate. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation. Our focus is on providing practical, evidence-based solutions to help you optimize your reaction outcomes and minimize the formation of unwanted by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Esterification of 2-Fluoropropionic Acid: This is a straightforward method involving the reaction of 2-fluoropropionic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid.[1]

  • Nucleophilic Fluorination of Methyl Lactate: This approach utilizes a fluorinating agent to replace the hydroxyl group of methyl lactate with fluorine. A common method involves the use of reagents like tetrafluoroethyldimethylamine (TFEDMA).[1][2] This method is often preferred for stereoselective synthesis.[2]

Q2: What are the critical parameters to control during the synthesis?

Regardless of the chosen method, several parameters are crucial for a successful synthesis:

  • Temperature: Precise temperature control is essential to minimize side reactions. For nucleophilic fluorination, reactions are often carried out at low temperatures (e.g., 0°C to 30°C) to control the reaction rate and prevent elimination.[2]

  • Reagent Purity: The purity of starting materials, especially the fluorinating agent and the substrate, is critical to prevent the introduction of impurities that can lead to side reactions or complicate purification.[3]

  • Moisture Control: Fluorination reactions are often sensitive to moisture, which can lead to hydrolysis of the starting materials, reagents, and the final product.[4] Anhydrous conditions are highly recommended.

  • Stoichiometry: The molar ratio of reactants, particularly the fluorinating agent to the substrate, should be carefully controlled to ensure complete conversion and minimize by-products.[2]

Troubleshooting Guide: Side Reactions

The following section details the most common side reactions encountered during the synthesis of this compound, their mechanistic basis, and actionable troubleshooting strategies.

Issue 1: Formation of Methyl Acrylate (Elimination By-product)

Symptom: You observe a significant peak corresponding to Methyl Acrylate in your GC-MS or NMR analysis of the crude reaction mixture.

Technical Explanation:

Elimination reactions, specifically E2 or E1cb mechanisms, are common competing pathways in nucleophilic fluorination reactions, especially when using basic fluorinating agents or when the reaction is conducted at elevated temperatures.[4][5] The fluoride ion, being a strong base, can abstract a proton from the carbon adjacent to the ester group (the α-proton), leading to the elimination of the leaving group (e.g., a tosylate or mesylate derived from the hydroxyl group of methyl lactate) and the formation of a double bond.

Elimination_Mechanism

Figure 1. E2 Elimination Mechanism.

Troubleshooting Protocol:

Parameter Recommended Action Rationale
Temperature Maintain a low reaction temperature, typically between -10°C and 30°C.[2]Lower temperatures disfavor the higher activation energy pathway of elimination compared to substitution.
Base/Fluoride Source Use a less basic fluorinating agent if possible. Consider using spray-dried potassium fluoride or crown ether complexes to enhance nucleophilicity without significantly increasing basicity.Minimizes the propensity for proton abstraction.
Leaving Group If using a two-step process (activation then fluorination), select a leaving group that is less susceptible to elimination, such as a nonaflate or triflate.Good leaving groups facilitate the desired SN2 reaction over elimination.
Solvent Employ polar aprotic solvents like acetonitrile or DMF.These solvents can help to solvate the fluoride ion, slightly reducing its basicity while maintaining its nucleophilicity.[6]

Issue 2: Presence of 2-Fluoropropionic Acid and/or Methyl Lactate (Hydrolysis)

Symptom: Your product is contaminated with the starting material (Methyl Lactate) or the corresponding carboxylic acid (2-Fluoropropionic Acid), as detected by GC-MS, LC-MS, or a broad peak in the NMR spectrum.

Technical Explanation:

Hydrolysis can occur at multiple stages of the synthesis and workup.[1] The ester functionality of both the starting material and the product is susceptible to hydrolysis under acidic or basic conditions. The presence of water in the reaction mixture, introduced through wet solvents or reagents, is the primary cause. During aqueous workup, prolonged exposure to acidic or basic conditions can also lead to significant hydrolysis.

Hydrolysis_Mechanism

Figure 2. Ester Hydrolysis.

Troubleshooting Protocol:

Parameter Recommended Action Rationale
Solvent & Reagent Quality Use anhydrous solvents and reagents. Dry solvents over appropriate drying agents (e.g., molecular sieves) before use.To minimize the presence of water, which is the reactant in the hydrolysis side reaction.
Reaction Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents the introduction of atmospheric moisture into the reaction vessel.
Workup Procedure Minimize the duration of the aqueous workup. If an acidic or basic wash is necessary, perform it quickly and at a low temperature. Neutralize the reaction mixture promptly.Reduces the time the product is exposed to conditions that promote hydrolysis.
Purification If hydrolysis has occurred, the resulting carboxylic acid can often be removed by a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup. The desired ester will remain in the organic phase.This allows for the separation of the acidic impurity from the neutral ester product.

Issue 3: Racemization of the Chiral Center

Symptom: When starting with an enantiomerically pure methyl lactate (e.g., (S)-methyl lactate), the final this compound product shows a loss of enantiomeric excess (ee), as determined by chiral GC or HPLC.

Technical Explanation:

Racemization can occur if the reaction proceeds through a mechanism that involves a planar intermediate, such as a carbocation (SN1-type reaction) or an enolate. While a direct SN2 reaction with a fluorinating agent on methyl lactate should proceed with inversion of configuration, any side reaction that leads to the formation of a planar intermediate at the chiral center can result in a loss of stereochemical integrity. For example, harsh reaction conditions or the presence of strong bases can promote enolization of the ester, leading to racemization.

Racemization_Mechanism

Figure 3. Racemization via Enolate Intermediate.

Troubleshooting Protocol:

Parameter Recommended Action Rationale
Reaction Conditions Employ mild reaction conditions. Avoid high temperatures and prolonged reaction times.Harsh conditions can promote side reactions that lead to racemization.
Base Strength If a base is required, use a non-nucleophilic, sterically hindered base. The choice of fluorinating agent is also critical; some are more prone to inducing elimination and subsequent racemization.To minimize the deprotonation at the α-carbon, which leads to the formation of the planar enolate.
Fluorinating Agent Use a fluorinating agent known to promote a clean SN2 reaction. For example, TFEDMA has been reported to give high enantiomeric excess in the fluorination of methyl lactate.[2]To favor a stereospecific reaction pathway (inversion of configuration) and avoid planar intermediates.
Monitoring Monitor the reaction progress closely (e.g., by TLC or GC) to avoid unnecessarily long reaction times after the starting material has been consumed.Minimizes the exposure of the product to conditions that could cause racemization.

Analytical Methods for Impurity Profiling

A robust analytical methodology is crucial for identifying and quantifying impurities in your this compound product. A combination of techniques is often necessary for a comprehensive analysis.

Analytical Technique Purpose
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities such as Methyl Acrylate and residual starting material (Methyl Lactate).
High-Performance Liquid Chromatography (HPLC) For the analysis of non-volatile impurities, such as 2-Fluoropropionic Acid. Chiral HPLC is essential for determining the enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) To confirm the structure of the desired product and identify major impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.

For quantitative analysis, it is important to develop and validate analytical methods to ensure accuracy, precision, and sensitivity.[7]

References

Technical Support Center: A Guide to Improving Yield and Purity of Methyl 2-fluoropropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 2-fluoropropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental outcomes. As a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high yield and purity of this chiral ester is paramount.[1][2] This resource offers troubleshooting guides and FAQs in a direct question-and-answer format to address specific challenges you may encounter.

Section 1: Synthesis Overview & Key Considerations

The most prevalent method for synthesizing chiral this compound is through the nucleophilic fluorination of a readily available chiral precursor, Methyl Lactate. This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry. For instance, (S)-Methyl Lactate will yield (R)-Methyl 2-fluoropropionate.[3]

Core Reaction Pathway

cluster_start Starting Material cluster_reagent Reaction Conditions cluster_product Product SLM (S)-Methyl Lactate (Methyl 2-hydroxypropanoate) RMFP (R)-Methyl 2-fluoropropionate SLM->RMFP  SN2 Fluorination (Stereochemical Inversion) Fluor_Agent Fluorinating Agent (e.g., TFEDMA, DAST) Solvent Anhydrous Solvent (or Neat)

Caption: General reaction scheme for the synthesis of (R)-Methyl 2-fluoropropionate.

Common Fluorinating Agents

The choice of fluorinating agent is critical and depends on factors like scale, safety, and desired reactivity.

Fluorinating AgentCommon Name/AcronymAdvantagesDisadvantages
N,N-Diethylaminosulfur trifluorideDASTEffective for direct hydroxy-group replacement.[3]Thermally unstable, can be hazardous on a large scale.[3][4]
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-FluorMore thermally stable than DAST.Very expensive, making it less suitable for large-scale synthesis.[3]
1,1,2,2-tetrafluoro-N,N-dimethylethan-1-amineTFEDMAHigh yields (70-85%) and high enantiomeric excess (96-97%) can be achieved under mild conditions.[3][5]Can be costly; a major byproduct is the dimethyl amide of difluoroacetic acid, though it has commercial value.[3]
Sulfuryl Fluoride (SO₂F₂)-Can be used in the presence of an organic base without a solvent.[1]Requires careful handling due to its gaseous nature and toxicity.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound.

Problem Cluster: Low Reaction Yield
Q1: My reaction yield is consistently low, even when following established protocols. What are the first things I should check?

A1: Consistently low yields often trace back to fundamental procedural and reagent issues rather than complex chemical phenomena.[6][7] Before altering core reaction parameters, conduct a thorough audit of the following:

  • Anhydrous Conditions: Fluorination reactions, especially those involving reagents like DAST or TFEDMA, are highly sensitive to moisture.[6][8] Water can consume the fluorinating agent and lead to unwanted hydrolysis byproducts.

    • Action: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous grade solvents and handle hygroscopic reagents under an inert atmosphere (e.g., Argon or Nitrogen).[8]

  • Reagent Purity & Stoichiometry:

    • Starting Material: The purity of your Methyl Lactate is crucial. Impurities can lead to side reactions.

    • Fluorinating Agent: These reagents can degrade over time if not stored properly. Use a fresh bottle or a newly opened one if possible. Accurately calculate and weigh the molar equivalents; for TFEDMA, 1.5 moles per mole of lactate is a common starting point.[3][9]

  • Thorough Mixing: Ensure the reaction mixture is being stirred efficiently to maintain homogeneity, especially if the reaction is not entirely soluble.

Q2: How does reaction temperature impact my yield, and what is the optimal range?

A2: Temperature is a critical parameter that must be carefully controlled. There is a fine balance between achieving a sufficient reaction rate and preventing the decomposition of reagents or the desired product.

  • Too Low: The reaction may be too slow, leading to incomplete conversion even after extended periods.

  • Too High: This is a more common problem. Elevated temperatures can cause decomposition of sensitive fluorinating agents like DAST.[3] For reactions with TFEDMA, the addition is often performed dropwise while cooling to keep the internal temperature below 30°C to prevent runaway reactions or byproduct formation.[3][9]

Optimization Protocol:

  • Begin the reaction at a lower temperature (e.g., 0°C), especially during the addition of the fluorinating agent.

  • After addition is complete, allow the reaction to slowly warm to room temperature.

  • Monitor the reaction's progress via TLC or GC-MS.[8]

  • If the reaction stalls, consider gently warming it, but do not exceed the recommended temperature limits for your specific reagent.

Start Reaction Setup (Anhydrous, Inert Atm.) Add Slow, Cooled Addition of Fluorinating Agent Start->Add React Stir at RT (e.g., 12 hours) Add->React Monitor Monitor Progress (TLC / GC-MS) React->Monitor Quench Quench on Ice Water Monitor->Quench Reaction Complete Extract Extract with Organic Solvent (e.g., CH2Cl2) Quench->Extract Wash Wash Organic Layer (H2O, NaHCO3, Brine) Extract->Wash Dry Dry over MgSO4 / Na2SO4 Wash->Dry Filter Filter and Concentrate Dry->Filter Distill Vacuum Distillation Filter->Distill Analyze Purity & Identity Check (GC, NMR, Chiral GC) Distill->Analyze Product Pure this compound Analyze->Product

References

Technical Support Center: Analytical Methods for Impurity Detection in Methyl 2-Fluoropropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 2-fluoropropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities. Adhering to the principles of scientific integrity, this document synthesizes technical accuracy with field-proven insights to support your analytical challenges.

Introduction: The Criticality of Impurity Profiling

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The purity of this intermediate is paramount, as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.[3] This guide provides a comprehensive overview of analytical methodologies to identify and quantify potential impurities, ensuring the quality of your materials.

Understanding Potential Impurities in this compound

A robust analytical strategy begins with understanding the potential impurities that may arise during the synthesis and storage of this compound.

Process-Related Impurities: These are substances that are introduced or formed during the manufacturing process. A common synthetic route to (R)-Methyl 2-fluoropropionate involves the stereoselective fluorination of (S)-(-)-methyl lactate using reagents like tertafluoroethyldimethylamine (TFEDMA).[4]

  • Starting Materials: Unreacted (S)-(-)-methyl lactate.

  • Reagents: Residual fluorinating agents or their by-products.

  • By-products: For example, the dimethyl amide of difluoroacetic acid can be a by-product when using TFEDMA.

  • Chiral Impurities: The presence of the undesired (S)-enantiomer is a critical purity attribute for chiral drugs.[5]

Degradation Products: These impurities form during storage or handling due to decomposition of the this compound molecule.

  • Hydrolysis Products: As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-fluoropropionic acid and methanol.[4]

Forced degradation studies are instrumental in identifying potential degradation products and pathways, which is a key aspect of developing stability-indicating analytical methods.

Analytical Method Selection: A Logic-Driven Approach

The choice of analytical technique depends on the nature of the impurities to be detected. The following diagram illustrates a decision-making process for selecting the most appropriate method.

MethodSelection Diagram 1: Analytical Method Selection Workflow start Identify Potential Impurities volatility Are impurities volatile? start->volatility chirality Is chiral purity a concern? start->chirality structure_elucidation Need for structural information? start->structure_elucidation gc Gas Chromatography (GC) volatility->gc Yes hplc High-Performance Liquid Chromatography (HPLC) volatility->hplc No chirality->gc No chirality->hplc No chiral_gc_hplc Chiral GC or HPLC chirality->chiral_gc_hplc Yes structure_elucidation->gc No structure_elucidation->hplc No nmr_ms NMR Spectroscopy or Mass Spectrometry (MS) structure_elucidation->nmr_ms Yes

Caption: A decision tree for selecting the appropriate analytical method.

Gas Chromatography (GC) Methods: FAQs and Troubleshooting

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile impurities in this compound.

Frequently Asked Questions (GC)

Q1: What is a good starting point for a GC method to analyze impurities in this compound?

A1: A good starting point would be a general-purpose capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. Given the volatility of this compound and its likely impurities, a temperature-programmed method will be necessary to achieve good separation. A flame ionization detector (FID) is suitable for quantitative analysis due to its excellent sensitivity and linear range for organic compounds. For identification, coupling the GC to a mass spectrometer (MS) is highly recommended.

Table 1: Example GC-FID Method Parameters

ParameterRecommended Starting ConditionRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)Provides good resolution for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium or Hydrogen at a constant flow of 1-2 mL/minInert carrier gases that provide good efficiency.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample without thermal degradation.
Injection Mode Split (e.g., 50:1 split ratio)Prevents column overloading with the main component, allowing for better detection of trace impurities.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A starting temperature below the solvent's boiling point allows for good peak focusing. The ramp ensures elution of less volatile impurities.
Detector FID at 300 °CRobust and sensitive detector for hydrocarbons.

Q2: I am observing peak tailing for my analytes. What could be the cause and how can I fix it?

A2: Peak tailing is a common issue in GC and can arise from several factors, especially when analyzing polar or reactive compounds.[6]

  • Cause 1: Active Sites in the Inlet or Column: The free silanol groups on the surface of the inlet liner or the column can interact with polar analytes, causing peak tailing.

    • Solution: Use a deactivated inlet liner. Perform routine maintenance by trimming the first few centimeters of the column to remove accumulated non-volatile residues and active sites.[7]

  • Cause 2: Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak broadening and tailing.[8]

    • Solution: Ensure the column is cut squarely and installed at the correct depth according to the instrument manufacturer's instructions.

  • Cause 3: Chemical Interactions: Some compounds can be inherently prone to tailing due to their chemical nature.

    • Solution: Consider derivatization to make the analytes less polar and more volatile. However, this adds complexity to the sample preparation.

Q3: How can I analyze for the wrong enantiomer of this compound?

A3: The analysis of chiral impurities requires a chiral stationary phase. There are specialized GC columns with chiral selectors, often based on cyclodextrin derivatives, that can separate enantiomers.[9] The choice of the specific chiral column depends on the analyte, and some screening of different chiral phases may be necessary to achieve optimal separation.[10]

Troubleshooting Guide: GC Analysis

GCTroubleshooting Diagram 2: GC Troubleshooting Flowchart start Problem Observed in GC Chromatogram peak_shape Poor Peak Shape (Tailing/Fronting)? start->peak_shape retention_time Retention Time Shift? start->retention_time ghost_peaks Ghost Peaks Present? start->ghost_peaks cause_tailing Check for: - Inlet/Column Activity - Column Installation - Sample Overload peak_shape->cause_tailing cause_rt_shift Check for: - Leaks in the System - Incorrect Flow Rate - Oven Temperature Fluctuation retention_time->cause_rt_shift cause_ghost Check for: - Carryover from Previous Injection - Septum Bleed - Contaminated Carrier Gas ghost_peaks->cause_ghost solution Consult Instrument Manual and Perform Maintenance cause_tailing->solution cause_rt_shift->solution cause_ghost->solution

References

Technical Support Center: Overcoming Challenges in the Fluorination of Propionates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of propionate fluorination. This resource is designed for researchers, scientists, and professionals in drug development who are looking to incorporate fluorine into propionate scaffolds. The introduction of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules.[1][2] However, the process is not without its challenges, from controlling regioselectivity to minimizing side reactions.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve successful and reproducible outcomes in your fluorination experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the α-fluorination of propionates?

There are two main strategies for the α-fluorination of propionates: electrophilic and nucleophilic fluorination.

  • Electrophilic Fluorination: This is the more common approach for propionate derivatives. It involves the reaction of an enolate or silyl enol ether of the propionate with an electrophilic fluorine source ("F+"). Widely used reagents include Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[3] This method is generally favored for its operational simplicity and the commercial availability of stable, easy-to-handle reagents.[4]

  • Nucleophilic Fluorination: This method involves the displacement of a leaving group at the α-position of the propionate with a nucleophilic fluoride source (F-). This typically requires the synthesis of an α-substituted propionate (e.g., α-bromo or α-tosyl propionate). Common nucleophilic fluorinating agents include alkali metal fluorides (like KF and CsF) and reagents like diethylaminosulfur trifluoride (DAST).[5]

Q2: How do I choose between an electrophilic and a nucleophilic fluorinating agent?

The choice depends on your starting material and desired product.

  • Choose electrophilic fluorination if:

    • You are starting with an unsubstituted propionate derivative.

    • You want to avoid harsh reaction conditions.

    • Your substrate is sensitive to strong bases.

  • Choose nucleophilic fluorination if:

    • You have a pre-functionalized propionate with a good leaving group at the α-position.

    • You are performing a deoxofluorination of an α-hydroxypropionate.[5]

Q3: My electrophilic fluorination reaction is giving low yields. What are the common causes?

Low yields in electrophilic fluorination can often be attributed to:

  • Inefficient enolate formation: The base used may not be strong enough to fully deprotonate the propionate at the α-position.

  • Reagent stoichiometry: Insufficient amounts of the base or fluorinating agent can lead to incomplete conversion.[6]

  • Reaction temperature: The reaction may be too sluggish at low temperatures. However, excessively high temperatures can lead to decomposition.

  • Solvent choice: The solvent must be anhydrous and compatible with all reagents. Common choices include acetonitrile (MeCN), dichloromethane (DCM), and tetrahydrofuran (THF).

Q4: I'm observing multiple products in my reaction mixture. What are the likely side reactions?

Common side reactions include:

  • Over-fluorination: In electrophilic fluorination, the formation of α,α-difluoropropionates can occur, especially with an excess of the fluorinating agent.[3]

  • Elimination: In nucleophilic fluorination, particularly with hindered substrates or strongly basic fluoride sources, β-elimination can compete with the desired SN2 reaction, leading to acrylate byproducts.

  • Rearrangement: Certain substrates may undergo rearrangement upon fluorination.[7]

  • Hydrolysis: If moisture is present, hydrolysis of the ester can occur, especially under basic or acidic conditions.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Fluorinating Agent: Reagents like DAST can degrade with improper storage. 2. Insufficient Base/Enolate Formation: The base may be too weak or used in insufficient quantity for complete deprotonation. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached.1. Use a fresh, properly stored bottle of the fluorinating agent. 2. Switch to a stronger base (e.g., LDA, KHMDS) or increase the equivalents of the current base. Ensure anhydrous conditions for enolate formation. 3. Gradually increase the reaction temperature, while monitoring for byproduct formation.
Formation of Difluorinated Byproduct Excess Fluorinating Agent: Using a large excess of the electrophilic fluorinating agent can lead to a second fluorination event.Carefully control the stoichiometry of the fluorinating agent. A slight excess (1.1-1.2 equivalents) is often sufficient for monofluorination.[3]
Formation of Elimination Products (Acrylates) 1. Strongly Basic Nucleophilic Fluoride Source: Reagents like TBAF can be highly basic. 2. Steric Hindrance: Bulky substituents on the propionate can favor elimination over substitution. 3. High Reaction Temperature: Higher temperatures often favor elimination pathways.1. Use a less basic fluoride source, such as CsF or an amine-HF complex. 2. If possible, modify the substrate to reduce steric bulk. 3. Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Poor Regioselectivity (for substituted propionates) Lack of Directing Group or Steric Control: For propionates with multiple potential fluorination sites, the reaction may not be selective.Introduce a directing group or utilize a catalyst that can control the regioselectivity of the fluorination.[8]
Difficulty in Product Purification 1. Volatility of the Fluorinated Propionate: The product may be lost during solvent removal under vacuum. 2. Contamination with Reagent Byproducts: Byproducts from reagents like NFSI can be difficult to separate from the desired product.[9]1. Use gentle solvent removal techniques (e.g., rotary evaporation at low temperature and pressure). 2. Employ specific workup procedures to remove reagent byproducts. For NFSI, an aqueous wash can help remove some impurities. Consider alternative purification methods like preparative HPLC.

Experimental Protocols

Protocol 1: Electrophilic α-Monofluorination of Ethyl 2-Phenylpropionate using Selectfluor®

This protocol is a representative example for the α-fluorination of a propionate derivative.

Materials:

  • Ethyl 2-phenylpropionate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Selectfluor®

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add ethyl 2-phenylpropionate (1.0 equiv) and anhydrous THF (to make a 0.2 M solution).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of KHMDS (1.1 equiv) in THF to the reaction mixture. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • In a separate flask, dissolve Selectfluor® (1.2 equiv) in anhydrous THF.

  • Add the Selectfluor® solution dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired ethyl 2-fluoro-2-phenylpropionate.

Protocol 2: Deoxofluorination of Ethyl 2-Hydroxypropionate (Ethyl Lactate) using DAST

This protocol illustrates a nucleophilic fluorination approach. Caution: DAST is toxic and corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Materials:

  • Ethyl 2-hydroxypropionate (Ethyl Lactate)

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add ethyl 2-hydroxypropionate (1.0 equiv) and anhydrous DCM (to make a 0.5 M solution).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DAST (1.2 equiv) to the reaction mixture.

  • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution. Caution: This can be an exothermic process with gas evolution.

  • Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 2-fluoropropionate.

Visualizing Key Concepts

Workflow for Troubleshooting Low Yield in Electrophilic Fluorination

G cluster_sm Troubleshooting Incomplete Reaction cluster_mp Troubleshooting Side Reactions start Low Yield of Fluorinated Propionate q1 Analyze Crude Reaction Mixture (TLC, NMR) start->q1 a1 Starting Material Remaining? q1->a1 Yes a2 Multiple Products Observed? q1->a2 Yes sm1 Increase Base Equivalents or Use Stronger Base a1->sm1 mp1 Difluorination: Reduce Fluorinating Agent Stoichiometry a2->mp1 sm2 Increase Fluorinating Agent Stoichiometry (to 1.2-1.5 eq.) sm1->sm2 sm3 Increase Reaction Temperature Incrementally sm2->sm3 sm4 Extend Reaction Time sm3->sm4 mp2 Decomposition: Lower Reaction Temperature mp1->mp2 mp3 Hydrolysis: Ensure Anhydrous Conditions mp2->mp3 G cluster_reactants cluster_pathways cluster_products Reactants α-Bromo Propionate + F⁻ SN2 SN2 Pathway (Substitution) Reactants->SN2 Favored by: - Less basic F⁻ source - Low temperature - Less steric hindrance E2 E2 Pathway (Elimination) Reactants->E2 Favored by: - Basic F⁻ source (e.g., TBAF) - High temperature - Steric hindrance Product_SN2 α-Fluoro Propionate (Desired Product) SN2->Product_SN2 Product_E2 Acrylate Byproduct E2->Product_E2

References

Technical Support Center: Optimizing Catalyst Selection for 2-Fluoropropionate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-fluoropropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental challenges and optimize your catalyst selection for this critical fluorination reaction.

Introduction

The introduction of a fluorine atom into a molecule can dramatically alter its biological properties, making fluorinated compounds like 2-fluoropropionate valuable building blocks in pharmaceuticals and agrochemicals.[1][2] The synthesis of these molecules, however, presents unique challenges, primarily centered around the selective and efficient formation of the carbon-fluorine (C-F) bond.[1][2][3][4] This guide will focus on catalytic methods for 2-fluoropropionate synthesis, providing practical advice to navigate the complexities of catalyst and reaction condition optimization.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-fluoropropionate in a question-and-answer format.

Question 1: My reaction shows low to no conversion of the starting material (e.g., a 2-chloropropionate or a lactic acid derivative). What are the likely causes and how can I resolve this?

Answer:

Low or no conversion is a common issue in fluorination reactions and can stem from several factors related to the catalyst, reagents, or reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst:

    • Cause: The catalyst may have degraded due to improper storage or handling, or it may be poisoned by impurities in the reaction mixture. Some catalysts, particularly those based on transition metals like palladium or rhodium, are sensitive to air and moisture.[5]

    • Solution:

      • Verify Catalyst Activity: If possible, test the catalyst with a known, reliable reaction to confirm its activity.

      • Proper Handling: Use anhydrous and deoxygenated solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[5]

      • Purify Starting Materials: Ensure your starting materials and solvents are free from impurities that could act as catalyst poisons (e.g., sulfur compounds, coordinating solvents if not part of the system).

  • Inactive Fluorinating Agent:

    • Cause: Many fluorinating agents are sensitive to moisture. For instance, anhydrous fluoride salts like cesium fluoride (CsF) or potassium fluoride (KF) are highly hygroscopic and their efficacy is greatly diminished in the presence of water.[6]

    • Solution:

      • Drying: Dry the fluoride source thoroughly before use (e.g., by heating under vacuum).

      • Proper Storage: Store fluorinating agents in a desiccator.

      • Alternative Reagents: Consider using less hygroscopic reagents if moisture is a persistent issue.[6]

  • Suboptimal Reaction Conditions:

    • Cause: The temperature, pressure, or reaction time may not be optimal for the chosen catalytic system. C-F bond formation can have a high activation energy.[1][2]

    • Solution:

      • Temperature Screening: Gradually increase the reaction temperature in small increments. Be aware that higher temperatures can sometimes lead to side reactions or catalyst deactivation.[7]

      • Time Study: Monitor the reaction over a longer period to ensure it has reached completion.

      • Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like acetonitrile, DMF, or DMSO are often used, but compatibility with the fluorinating agent is crucial. For example, some electrophilic fluorinating agents can react exothermically with solvents like DMF or DMSO.[6][8]

Question 2: I'm observing the formation of significant byproducts and the selectivity for 2-fluoropropionate is low. How can I improve this?

Answer:

Poor selectivity can be a result of side reactions such as elimination, hydrolysis, or the formation of regioisomers.

Potential Causes & Solutions:

  • Elimination Reactions:

    • Cause: The fluoride source can act as a base, leading to elimination reactions, especially with substrates prone to forming stable alkenes.

    • Solution:

      • Milder Fluoride Source: Switch to a less basic fluoride source.

      • Lower Temperature: Running the reaction at a lower temperature can often favor the desired substitution reaction over elimination.

      • Ligand Modification: In transition metal catalysis, the choice of ligand can significantly influence selectivity. Bulky or electron-donating ligands can sometimes suppress elimination pathways.[1]

  • Hydrolysis of Starting Material or Product:

    • Cause: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the ester functionality or the starting material.

    • Solution:

      • Anhydrous Conditions: Rigorously dry all reagents and solvents.

      • Inert Atmosphere: Work under a dry, inert atmosphere.

  • Formation of Regioisomers (in asymmetric synthesis):

    • Cause: In enantioselective synthesis, poor stereocontrol can lead to the formation of the undesired enantiomer.

    • Solution:

      • Chiral Ligand Screening: The choice of chiral ligand is paramount. Screen a variety of ligands to find the one that provides the best enantioselectivity for your specific substrate.

      • Catalyst Pre-formation: In some cases, pre-forming the active chiral catalyst can lead to better results.

      • Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity.

Question 3: My catalyst appears to be deactivating over the course of the reaction. What are the common deactivation mechanisms and how can I prevent them?

Answer:

Catalyst deactivation is a significant issue in industrial processes and can also be a problem in laboratory-scale synthesis.[9]

Potential Causes & Solutions:

  • Coke Formation:

    • Cause: At higher temperatures, organic molecules can decompose on the catalyst surface, leading to the formation of carbonaceous deposits (coke) that block active sites.[7]

    • Solution:

      • Lower Reaction Temperature: Operate at the lowest effective temperature.

      • Substrate Purity: Ensure the substrate is free of impurities that are prone to coking.

  • Ligand Degradation or Dissociation:

    • Cause: The ligands that are crucial for catalyst activity and selectivity can degrade under harsh reaction conditions or dissociate from the metal center.

    • Solution:

      • Robust Ligands: Choose ligands that are known to be stable under the required reaction conditions. Fluorinated ligands can sometimes offer enhanced stability.[10][11]

      • Ligand Concentration: In some cases, adding a slight excess of the ligand can help to prevent dissociation.

  • Poisoning:

    • Cause: As mentioned earlier, impurities in the reaction mixture can irreversibly bind to the catalyst's active sites.

    • Solution:

      • Thorough Purification: Purify all reagents and solvents.

      • Guard Beds: In continuous flow systems, consider using a guard bed to remove poisons before the reaction stream reaches the catalyst.

  • Changes in Metal Oxidation State:

    • Cause: The active catalytic species may be in a specific oxidation state (e.g., Pd(0)). Undesired redox processes can convert it to an inactive state.

    • Solution:

      • Redox-Neutral Conditions: Design the reaction conditions to be as redox-neutral as possible.

      • Additives: In some systems, additives can be used to regenerate the active catalyst in situ.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my 2-fluoropropionate synthesis?

A1: The optimal catalyst depends on your starting material and desired outcome (e.g., racemic or enantioselective synthesis).

  • For nucleophilic fluorination of 2-halopropionates: Transition metal catalysts, particularly those based on palladium, are often employed. The choice of ligand is critical for success.[1][12]

  • For direct fluorination of lactic acid derivatives: This often involves the use of reagents like diethylaminosulfur trifluoride (DAST) or Deoxofluor, which can be expensive and hazardous.[13] Catalytic methods are emerging but are less common for this direct transformation.

  • For enantioselective synthesis: Chiral catalysts are required. These are typically transition metal complexes with chiral ligands or organocatalysts.[14][15][16] A thorough literature search for catalysts that have been successful with similar substrates is the best starting point.

Q2: What is the role of ligands in transition metal-catalyzed fluorination?

A2: Ligands play a multifaceted and crucial role:

  • Solubility: They solubilize the metal catalyst in the reaction medium.

  • Stability: They stabilize the metal center and prevent decomposition.

  • Reactivity: They modulate the electronic properties of the metal, influencing its reactivity in key steps of the catalytic cycle like oxidative addition and reductive elimination.[1]

  • Selectivity: In asymmetric catalysis, chiral ligands create a chiral environment around the metal, enabling the selective formation of one enantiomer.[5] The steric and electronic properties of the ligand are key to controlling both regioselectivity and enantioselectivity.

Q3: Which fluorinating agent should I use?

A3: The choice depends on whether you are performing a nucleophilic or electrophilic fluorination.

  • Nucleophilic Fluoride Sources: These are used when the carbon atom to be fluorinated is electrophilic. Common sources include alkali metal fluorides (KF, CsF), silver fluoride (AgF), and tetra-n-butylammonium fluoride (TBAF).[5][6][17] Their reactivity is often enhanced by phase-transfer catalysts or by using them in anhydrous polar aprotic solvents.

  • Electrophilic Fluorinating Agents: These are used when the carbon atom is nucleophilic. Common reagents include Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI).[14][18] These are often used in conjunction with a catalyst that can activate the substrate.

Q4: How can I effectively monitor the progress of my fluorination reaction?

A4: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the reaction's progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile products like 2-fluoropropionate esters. It can provide information on conversion and the presence of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Can be used to monitor the disappearance of starting material and the appearance of the product.

    • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The appearance of a new signal in the ¹⁹F NMR spectrum is a clear indication of C-F bond formation, and integration can be used to quantify the yield.[5]

Part 3: Experimental Protocols and Data

Representative Protocol: Palladium-Catalyzed Nucleophilic Fluorination of a 2-Chloropropionate

This protocol is a generalized example and should be optimized for your specific substrate and setup.

Materials:

  • 2-chloropropionate substrate (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., a bulky phosphine ligand, 7.5 mol%)

  • Fluoride source (e.g., AgF, 1.2 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and fluoride source to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Addition of Reagents: Add the anhydrous, degassed solvent, followed by the 2-chloropropionate substrate.

  • Reaction: Seal the vessel and stir the mixture at the desired temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing them by GC-MS or NMR.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, filter it through a pad of Celite® to remove the catalyst and inorganic salts, and wash the filter cake with the reaction solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.[13]

Data Presentation: Catalyst and Ligand Effects on Yield

The following table summarizes hypothetical data to illustrate the impact of catalyst and ligand choice on the yield of 2-fluoropropionate.

EntryPalladium SourceLigandFluoride SourceTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃CsF10045
2Pd₂(dba)₃PPh₃CsF10052
3Pd₂(dba)₃t-BuBrettPhosCsF10085[1]
4Pd₂(dba)₃t-BuBrettPhosAgF8078

Data is representative and for illustrative purposes only.

Part 4: Visualizations

Decision Tree for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Conversion catalyst Check Catalyst Activity start->catalyst Is the catalyst active? reagent Check Fluorinating Agent start->reagent Is the fluorinating agent active? conditions Optimize Reaction Conditions start->conditions Are the conditions optimal? catalyst->reagent Yes sol_catalyst1 Use fresh catalyst Handle under inert atmosphere catalyst->sol_catalyst1 No reagent->conditions Yes sol_reagent1 Dry the reagent Use a fresh batch reagent->sol_reagent1 No sol_conditions1 Screen temperature Increase reaction time Change solvent conditions->sol_conditions1 No success Improved Yield conditions->success Yes

Caption: A decision tree for troubleshooting low yield in 2-fluoropropionate synthesis.

Simplified Catalytic Cycle for Nucleophilic Fluorination

Catalytic_Cycle M0 M(0)L_n M2_RX R-M(II)L_n(X) M0->M2_RX Oxidative Addition (R-X) M2_RF R-M(II)L_n(F) M2_RX->M2_RF Ligand Exchange (F-) Product R-F M2_RF->Product Reductive Elimination Product->M0 Catalyst Regeneration

Caption: A simplified catalytic cycle for transition metal-catalyzed nucleophilic fluorination.

References

Validation & Comparative

A Senior Application Scientist’s Guide to the Analytical Validation of Methyl 2-fluoropropionate Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Methyl 2-fluoropropionate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. Its fluorine moiety, while imparting desirable properties, also introduces unique analytical challenges. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound purity, grounded in scientific principles and field-proven insights.

The objective is to equip researchers, scientists, and drug development professionals with the rationale to select and validate the most appropriate analytical technique for their specific needs, ensuring data integrity and regulatory adherence. Our discussion will pivot from the workhorse of chromatographic techniques, Gas Chromatography (GC), to the structural elucidation power of Nuclear Magnetic Resonance (NMR) Spectroscopy, underpinned by the validation frameworks established by the International Council for Harmonisation (ICH).

The Analytical Imperative: Why Purity Validation Matters

Impurity profiling is a mandatory step in the manufacturing of pharmaceutical products.[1] Unwanted chemicals, even in trace amounts, can impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2][3] For a reactive intermediate like this compound, potential impurities could arise from starting materials, side reactions (e.g., elimination of HF), or degradation. A robust analytical method is therefore essential to ensure identity, quality, purity, and potency.[4]

The validation of an analytical procedure is the documented process of demonstrating its suitability for the intended purpose.[4][5][6] This is guided by the ICH Q2(R1) and the newly revised Q2(R2) guidelines, which outline the necessary validation parameters.[7][8][9][10][11]

Comparative Analysis of Core Methodologies

The selection of an analytical method for purity determination hinges on a balance of specificity, sensitivity, accuracy, and practicality. For a volatile, fluorinated ester like this compound, Gas Chromatography and Quantitative NMR (qNMR) stand out as the most powerful and relevant techniques.

Gas Chromatography (GC): The Gold Standard for Volatile Compounds

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds, making it an ideal first choice for this compound.[1][3] The core principle involves separating components of a mixture based on their partitioning between a stationary phase and a mobile gas phase. The choice of detector is critical and defines the quantitative and qualitative power of the method.

The Flame Ionization Detector (FID) is a robust, highly sensitive detector for most organic compounds.[12] It operates by combusting the eluting compounds in a hydrogen flame, generating ions that produce a measurable electrical current proportional to the mass of carbon entering the flame.[13]

  • Strengths : GC-FID is known for its high accuracy in quantification, wide linear range, and robustness.[12][14][15] For determining the purity of the main component against other organic impurities, GC-FID is often the most cost-effective and straightforward approach.[13]

  • Causality Behind its Use : When the primary goal is to quantify the percentage purity of this compound relative to other organic, carbon-containing impurities, FID is the detector of choice. Its response is generally uniform for hydrocarbons, allowing for area-percent calculations that provide a reliable estimate of purity without needing a reference standard for every single impurity.

Pairing GC with a Mass Spectrometer (MS) transforms the system from a purely quantitative tool to a powerful instrument for both identification and quantification.[3][16] As compounds elute from the GC column, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum or "fingerprint" for each compound.

  • Strengths : GC-MS offers unparalleled specificity and sensitivity.[13][17][18] It can unequivocally identify unknown impurities by their mass spectra, which is crucial for regulatory submissions and for understanding the synthetic process.[1][17] High-resolution mass spectrometry (HRMS) further enhances this by providing highly accurate mass measurements, allowing for the determination of elemental compositions.[1][18]

  • Causality Behind its Use : GC-MS is indispensable when the identity of impurities is unknown or when confirmation of their structure is required.[12][18] While FID tells you how much of something is present, MS tells you what it is.[13] This is critical for distinguishing between isomers or identifying structurally similar by-products that may co-elute or have similar retention times.[17]

cluster_GC GC Purity Validation Workflow cluster_detectors Detector Choice prep Sample Preparation (Dilution in appropriate solvent) inj GC Injection prep->inj 1 sep Chromatographic Separation (Capillary Column) inj->sep 2 det Detection sep->det 3 data Data Analysis (Integration & Calculation) det->data 4 fid FID (Quantitative Purity) det->fid ms MS (Impurity ID & Quantification) det->ms

Caption: Workflow for GC-based purity analysis of this compound.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a primary analytical technique that provides extensive structural information. For a fluorinated molecule like this compound, ¹⁹F qNMR emerges as a uniquely powerful and direct method for purity assessment.[19]

  • Strengths :

    • High Specificity : The ¹⁹F nucleus has a wide chemical shift range and low natural abundance in most organic molecules, resulting in spectra with minimal signal overlap and background interference.[19][20] This makes it highly specific for analyzing fluorinated compounds.

    • Direct Quantification : qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei. This allows for the determination of purity by integrating the signal of the analyte against a certified internal standard of known purity, without the need for analyte-specific reference standards.[21]

    • Non-Destructive : The sample can be recovered unchanged after analysis.[22]

  • Causality Behind its Use : ¹⁹F qNMR is the method of choice when a highly accurate, direct measure of purity is needed, especially when a certified reference material of the analyte itself is not available. It provides an orthogonal (different principle-based) confirmation to chromatographic methods. Because about 20% of pharmaceuticals are fluorinated, this technique is of growing importance.[23] The signal from the single fluorine atom in this compound provides a clean, unambiguous handle for quantification against a fluorinated internal standard.

ParameterGC-FIDGC-MS¹⁹F qNMR
Primary Use Quantitative PurityImpurity Identification & QuantificationAbsolute Quantitative Purity & Structural Confirmation
Specificity Moderate (Retention Time)High (Mass Spectrum)Very High (Chemical Shift)
Sensitivity High (ng-pg range)Very High (pg-fg range)[13]Moderate (µg-mg range)
Quantification Relative (Area %) or External/Internal StandardExternal/Internal StandardPrimary (Internal Standard of known purity)
Impurity ID NoYesLimited (requires sufficient concentration)
Sample Throughput HighHighModerate
Cost & Complexity LowHighHigh

Experimental Protocols and Validation

A validated analytical method provides consistent, reliable, and accurate data.[24] The validation process must demonstrate suitability for the intended purpose by assessing key parameters as defined by ICH Q2(R1).[4][5][6][24][25]

Protocol 1: Purity Determination by GC-FID

1. Objective: To determine the purity of this compound by area percent and to quantify it against a reference standard.

2. Methodology:

  • Instrumentation: Gas chromatograph with FID.
  • Column: A mid-polarity capillary column (e.g., DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness) is a good starting point for separating polar analytes.[26]
  • Carrier Gas: Helium or Hydrogen.
  • Oven Program: Start at 40°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes.
  • Injector & Detector Temp: 250°C.
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL.
  • Internal Standard (for quantitative assay): Use a stable, non-reactive compound with a retention time that does not interfere with the analyte or impurities (e.g., Cyclohexane).[26]

3. Validation Parameters:

  • Specificity: Demonstrate that the peak for this compound is free from interference from the solvent, internal standard, and known impurities. This is often confirmed using GC-MS.
  • Linearity: Analyze a series of solutions over a range (e.g., 50-150% of the target concentration) and plot the peak area ratio (analyte/internal standard) vs. concentration. The correlation coefficient (r²) should be >0.99.
  • Accuracy: Perform recovery studies by spiking a known amount of pure this compound into a sample matrix. The recovery should typically be within 98-102%.
  • Precision (Repeatability & Intermediate): Analyze multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision). The Relative Standard Deviation (RSD) should be <2%.[27]
  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is critical for impurity monitoring.

Protocol 2: Purity Determination by ¹⁹F qNMR

1. Objective: To determine the absolute purity of a this compound sample using an internal standard.

2. Methodology:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
  • Internal Standard: A certified reference material containing fluorine with a simple, sharp signal that does not overlap with the analyte. A common choice is 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA).[28]
  • Solvent: A deuterated solvent in which both the analyte and standard are soluble (e.g., DMSO-d₆, Acetone-d₆).
  • Sample Preparation:
  • Accurately weigh ~10-20 mg of the this compound sample into a vial.
  • Accurately weigh ~10-20 mg of the internal standard into the same vial.
  • Dissolve the mixture in a precise volume of deuterated solvent.
  • Acquisition Parameters:
  • Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[28]
  • Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.[19][28] A D1 time of 30 seconds is often a safe starting point.[21]
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1).

3. Data Analysis & Calculation: The purity is calculated using the following formula:

rect_node rect_node start Purity Validation Required? q1 Are Impurity Identities Known? start->q1 gc_fid Use GC-FID for Routine Purity q1->gc_fid Yes gc_ms Use GC-MS for Impurity Profile q1->gc_ms No q2 Is an Orthogonal Method Required? q2->rect_node Proceed with Validated Chromatographic Method qnmr Use ¹⁹F qNMR for Absolute Purity q2->qnmr Yes gc_fid->q2 gc_ms->q2

Caption: Decision tree for selecting an analytical method for purity validation.

Conclusion: A Multi-Faceted Approach to Purity

There is no single "best" method for the validation of this compound purity. Instead, a multi-faceted, risk-based approach is required.

  • For routine quality control and release testing , a validated GC-FID method offers a robust, reliable, and cost-effective solution for determining purity against other organic impurities.

  • During process development, for impurity profiling, and for regulatory submissions , GC-MS is essential for the definitive identification and characterization of unknown impurities.[1]

  • For establishing the purity of a reference standard or for obtaining a highly accurate, orthogonal result , ¹⁹F qNMR is an unparalleled technique that provides direct, primary quantification without reliance on the analyte's own reference material.

By understanding the causality behind the selection of each technique and adhering to the rigorous validation standards set forth by guidelines like ICH Q2(R1), researchers and drug development professionals can ensure the quality and integrity of their materials, paving the way for safer and more effective final products.

References

A Senior Application Scientist's Guide to Fluorination Strategies: A Comparative Analysis of Direct Fluorinating Agents and Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2] Consequently, approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its impact.[3]

However, the introduction of fluorine is not a trivial task. The methods for C-F bond formation are highly specialized and require careful consideration of the synthetic strategy.[1] Researchers are broadly faced with two distinct approaches:

  • Direct Fluorination: The introduction of a fluorine atom onto a pre-existing molecular scaffold, often in the later stages of a synthesis. This is achieved using a dedicated fluorinating agent .

  • The Building Block Approach: The use of a small, pre-fluorinated molecule as a foundational piece in the construction of the final product.

This guide provides an in-depth comparison of these two strategic pillars. We will objectively compare the performance of classic direct fluorinating agents with the utility of fluorinated synthons, using Methyl 2-fluoropropionate as a prime example of the building block strategy. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights to guide experimental design and reagent selection.

Part 1: A Mechanistic Dichotomy: Understanding Fluorinating Agents

The choice of a direct fluorination reagent is fundamentally dictated by the electronic nature of the substrate. Fluorinating agents are broadly classified into two categories based on their mechanism of action: electrophilic and nucleophilic.[3][4]

Electrophilic ("F+") Fluorination

Electrophilic fluorinating agents deliver a formal fluorine cation (F+) to electron-rich substrates such as enolates, enol ethers, and electron-rich aromatic rings.[5] These reagents typically feature a fluorine atom bonded to a highly electronegative element, most commonly nitrogen (N-F reagents).[6][7] The reaction proceeds by the attack of a carbon-centered nucleophile on the electron-deficient fluorine atom.[5] The mechanism can be complex, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the reagent and substrate.[7][8]

Nucleophilic ("F-") Fluorination

Nucleophilic fluorination involves the use of a fluoride anion (F-) to displace a leaving group from an electrophilic carbon center via an SN2 mechanism.[4] This category also includes deoxofluorination reagents, which replace hydroxyl groups or carbonyl oxygens with fluorine.[9][10] These reagents are indispensable for converting alcohols to alkyl fluorides and ketones to gem-difluorides.[11]

Diagram 1: Core Fluorination Mechanisms

cluster_0 Electrophilic Fluorination (F+) cluster_1 Nucleophilic Fluorination (F-) Nu Nucleophile (e.g., Enolate) EF Electrophilic Agent (e.g., R₂N-F) Nu->EF Attack on F P1 Fluorinated Product EF->P1 C-F Bond Forms R2N Byproduct (R₂N⁻) EF->R2N Sub Substrate (R-LG) P2 Fluorinated Product Sub->P2 C-F Bond Forms LG Leaving Group (LG⁻) Sub->LG NF Nucleophilic Agent (e.g., KF) NF->Sub SN2 Attack

Caption: General mechanisms for electrophilic and nucleophilic fluorination pathways.

Part 2: Profiling the Alternatives: Reagents and Building Blocks

A successful fluorination campaign hinges on selecting the right tool for the job. Below, we profile key examples from each category, highlighting their strengths and weaknesses.

Electrophilic Fluorinating Agents

These reagents are the workhorses for fluorinating carbon nucleophiles and are generally stable, crystalline solids that are easier to handle than gaseous fluorine.[5][7]

  • Selectfluor® (F-TEDA-BF₄): An exceptionally stable, versatile, and commercially available N-F reagent.[12][13] It is widely used for the fluorination of ketones, steroids, and aromatic substrates.[6][13] Its popularity stems from its high efficiency, mild reaction conditions, and relative safety compared to older reagents.[11][13]

  • N-Fluorobenzenesulfonimide (NFSI): Another powerful and widely used N-F reagent.[5] It is effective for fluorinating a broad range of nucleophiles, including silyl enol ethers and carbanions.[7] Its reactivity is generally considered strong, though perhaps less so than Selectfluor for certain substrates.[7][9]

Nucleophilic & Deoxofluorinating Agents

These reagents excel at converting C-O bonds to C-F bonds.

  • Diethylaminosulfur Trifluoride (DAST): A classic deoxofluorinating agent used to convert alcohols and carbonyls to their fluorinated counterparts.[3][10] However, DAST is thermally unstable and can decompose explosively, requiring significant handling precautions.[11][14]

  • Deoxo-Fluor®: A more thermally stable alternative to DAST, offering a better safety profile.[9][11] It performs similar transformations to DAST but often requires higher temperatures.

  • XtalFluor-E® and Fluolead™: Newer, solid-based deoxofluorinating agents with enhanced thermal stability and ease of handling.[11] They are crystalline, non-fuming solids that often produce fewer elimination byproducts than DAST or Deoxo-Fluor.[11]

Fluorinated Building Blocks

This strategy bypasses direct fluorination entirely. Instead, a small, readily available molecule containing the desired fluorinated motif is used in a standard carbon-carbon or carbon-heteroatom bond-forming reaction.

  • This compound: This compound is not a fluorinating agent itself, but rather a chiral intermediate used to construct larger molecules.[15][16] It provides a CH₃-CHF-C(=O)- unit, which can be elaborated through reactions at the ester functionality (e.g., hydrolysis, reduction, amidation).[16][17] This approach is powerful for building complex fluorinated molecules from the ground up, ensuring the precise placement of the fluorine atom from the very beginning of the synthesis.[18][19]

Part 3: Strategic Comparison: Direct Fluorination vs. The Building Block Approach

The decision between these two strategies is a critical juncture in synthetic planning. It is a choice between late-stage functionalization and foundational construction.

Diagram 2: Contrasting Synthetic Strategies

cluster_0 Strategy 1: Direct Fluorination cluster_1 Strategy 2: Building Block Approach A Complex Precursor C Final Fluorinated Product A->C Late-Stage Fluorination B Fluorinating Agent (e.g., Selectfluor) B->C D This compound F Intermediate D->F E Other Starting Materials E->F G Final Fluorinated Product F->G Elaboration

Caption: Workflow comparison of direct fluorination vs. the building block approach.

FeatureDirect Fluorination Agents (e.g., Selectfluor, DAST)Fluorinated Building Blocks (e.g., this compound)
Synthetic Stage Typically late-stage functionalization.Early-stage construction.
Key Advantage Allows for rapid generation of fluorinated analogs from a common, non-fluorinated precursor. Ideal for SAR studies.[2]Guarantees absolute regiochemical control of the fluorine atom's position. Avoids issues with site-selectivity.[18]
Substrate Scope Highly dependent on the reagent. Can be limited by functional group tolerance and the presence of multiple reactive sites.[20][21]Broad, as the fluorinated piece is incorporated using well-established, general reactions (e.g., amidations, cross-couplings).[16]
Selectivity Regio- and chemoselectivity can be a major challenge, potentially leading to mixtures of products.[10][14]Regioselectivity is pre-defined by the structure of the building block. Stereoselectivity is often inherent if a chiral block is used.[15]
Process Robustness Reactions can be sensitive to conditions, and scalability may be an issue, especially with hazardous reagents like DAST.[14]Often employs robust, well-understood, and scalable reactions. The synthesis of the building block itself is the main consideration.[18]
Ideal Application Modifying a known bioactive scaffold to probe the effect of fluorine at different positions.De novo synthesis of a novel fluorinated compound where the fluorine's position is critical for the design.

Part 4: Experimental Protocols & Data

To provide a practical context, we present representative experimental protocols. The causality behind key steps is explained to ensure a self-validating and reproducible workflow.

Protocol 1: Electrophilic Fluorination of a β-Keto Ester using Selectfluor

This protocol demonstrates the fluorination of an activated methylene group, a common transformation in medicinal chemistry.

Rationale: The acidic protons of the active methylene compound allow for easy deprotonation to form a nucleophilic enolate, which readily attacks the electrophilic fluorine of Selectfluor. Acetonitrile is a common polar aprotic solvent that solubilizes both the substrate and the reagent.

Diagram 3: Workflow for Electrophilic Fluorination

A Dissolve Substrate (β-Keto Ester) in Acetonitrile B Add Base (optional) to generate enolate A->B C Add Selectfluor® portion-wise at RT B->C D Stir for 2-16 h Monitor by TLC/LCMS C->D E Aqueous Workup & Extraction D->E F Purify by Column Chromatography E->F

Caption: Experimental workflow for the fluorination of a β-keto ester.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask charged with a magnetic stir bar, add the β-keto ester (1.0 eq). Dissolve the substrate in anhydrous acetonitrile (0.1 M).

  • Reaction Initiation: Add Selectfluor® (1.1 eq) portion-wise over 5 minutes at room temperature. Note: For less acidic substrates, a non-nucleophilic base may be added prior to Selectfluor, but for many active methylene compounds, it is not required.

  • Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-16 hours.

  • Workup: Once the reaction is complete, quench by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired α-fluoro-β-keto ester.

Expected Results: This method is highly efficient for activated substrates, with yields typically ranging from 70-95%.[20]

Protocol 2: Synthesis of a Fluorinated Amide using this compound

This protocol illustrates the building block approach, where the fluorinated core is incorporated via a standard amidation.

Rationale: This two-step sequence first converts the stable methyl ester into a more reactive carboxylic acid via saponification. The resulting acid can then be coupled with an amine using standard peptide coupling reagents (e.g., HATU) to form a robust amide bond, demonstrating the utility of the building block in constructing a larger molecule.

Step-by-Step Methodology:

  • Hydrolysis (Saponification):

    • Dissolve Methyl (R)-2-fluoropropionate (1.0 eq) in a mixture of THF/water (3:1).[16]

    • Add Lithium Hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture to pH ~2 with 1M HCl and extract the product with ethyl acetate. Dry and concentrate to yield (R)-2-fluoropropionic acid, which is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the (R)-2-fluoropropionic acid (1.0 eq) and a desired primary or secondary amine (1.1 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

    • Stir at room temperature for 4-12 hours until the reaction is complete.

    • Perform an aqueous workup and purify by column chromatography to yield the target fluorinated amide.

Expected Results: Amide coupling reactions are generally high-yielding (>80%), demonstrating the robust and predictable nature of the building block strategy.

Part 5: Safety and Handling: A Critical Imperative

The utility of fluorinating agents is often counterbalanced by their potential hazards. A rigorous adherence to safety protocols is non-negotiable.[22]

Reagent ClassPrimary HazardsRecommended Handling Practices
N-F Reagents (Selectfluor, NFSI) Strong oxidizers. Can react violently with oxidizable materials. Acutely toxic if inhaled.[14]Handle in a well-ventilated chemical fume hood. Wear appropriate PPE (goggles, lab coat, compatible gloves). Avoid contact with combustible materials.[22]
Deoxofluorinating Agents (DAST, Deoxo-Fluor) DAST is thermally unstable and can decompose explosively above 50°C.[14] All reagents in this class react with moisture to release corrosive and toxic HF.[14][23]Never heat DAST above 50°C. Use in a fume hood with HF-compatible materials (avoid glass where possible; use plastic). Have a calcium gluconate tube readily available in case of skin contact.[22][23]
Fluorinated Building Blocks Generally low hazard, comparable to other common organic esters or acids.[15]Handle according to standard laboratory safety procedures for organic chemicals. Consult the specific Safety Data Sheet (SDS).

Emergency Procedures for HF Exposure: In case of skin contact with any HF-generating compound, immediately flush the affected area with copious amounts of water for at least 15 minutes, remove contaminated clothing, and apply 2.5% calcium gluconate gel. Seek immediate medical attention.[22][23]

Conclusion and Future Outlook

The choice between direct fluorination and a building block strategy is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the synthesis.

  • Direct fluorination offers unparalleled speed for late-stage diversification and is an invaluable tool for rapidly exploring structure-activity relationships. The development of safer, more selective, and even catalytic fluorination methods continues to be a major research focus.[20][24]

  • The building block approach , exemplified by this compound, provides a robust, scalable, and highly predictable path for constructing complex molecules where the precise placement of fluorine is non-negotiable. The expanding commercial availability of diverse and complex fluorinated building blocks is continually broadening the horizons of what is possible in drug design.[18]

As a Senior Application Scientist, my recommendation is to consider both approaches as complementary tools in the molecular architect's toolkit. A deep understanding of the mechanisms, scope, limitations, and safety considerations of each strategy will empower researchers to make informed decisions, accelerating the discovery and development of the next generation of life-changing medicines.

References

A Comparative Guide to the Spectroscopic Analysis of Methyl 2-fluoropropionate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methodologies for their separation and characterization. This guide provides a comprehensive comparison of key spectroscopic techniques for the analysis of the enantiomers of Methyl 2-fluoropropionate, a chiral fluorinated ester that serves as a valuable building block in medicinal chemistry.[1]

This document is intended for researchers, scientists, and drug development professionals seeking to understand the principles, practical applications, and relative merits of various spectroscopic approaches for chiral analysis. We will delve into the theoretical underpinnings and experimental workflows of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents, and Chiral Gas Chromatography-Mass Spectrometry (GC-MS).

The Criticality of Chiral Discrimination

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and analysis a significant challenge. However, their interactions with other chiral entities, such as biological receptors or chiral stationary phases, can differ dramatically. For instance, one enantiomer of a drug may exhibit therapeutic effects, while the other could be inactive or even toxic. Therefore, the accurate determination of enantiomeric purity is a critical quality attribute in the pharmaceutical industry.

Spectroscopic Techniques for Enantiomeric Analysis: A Comparative Overview

The selection of an appropriate analytical technique for the enantiomeric analysis of this compound depends on various factors, including the sample matrix, required sensitivity, and the specific information sought (e.g., absolute configuration vs. enantiomeric excess).

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Solvating AgentsChiral Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][3][4][5]Differential absorption of left and right circularly polarized UV-visible light by a chiral molecule.[6][7]Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[8][9]Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.[10][11][12]
Information Provided Absolute configuration, enantiomeric excess, conformational analysis.[2][3]Absolute configuration, enantiomeric excess (for molecules with a chromophore).[6][13]Enantiomeric excess, quantification.[8][14]Enantiomeric excess, quantification, separation.[15][11]
Sample Requirements ~5-10 mg, solution or neat liquid.Low concentration (µM-mM), requires a chromophore near the stereocenter.~1-10 mg, solution.Volatile samples, amenable to derivatization.
Instrumentation VCD Spectrometer (FTIR-based).CD Spectropolarimeter.High-resolution NMR spectrometer.Gas chromatograph with a chiral column and a mass spectrometer.
Advantages Universal for chiral molecules, provides rich structural information.[4][5]High sensitivity, well-established for certain classes of molecules.Rapid analysis, no need for derivatization in some cases.[16]High separation efficiency, high sensitivity and accuracy for quantification.[11]
Limitations Lower sensitivity compared to ECD, can be complex to interpret.Limited to molecules with a suitable chromophore.Requires a suitable chiral solvating agent, can have overlapping signals.Requires sample volatility, the column can be expensive.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light as a function of frequency. This technique is particularly powerful as it probes the vibrational transitions of a molecule, providing a detailed fingerprint of its three-dimensional structure, including its absolute configuration.

Causality in Experimental Choices for VCD

The choice of solvent is critical in VCD analysis. A solvent that is transparent in the infrared region of interest and does not interact strongly with the analyte is preferred. Carbon tetrachloride (CCl₄) and deuterated chloroform (CDCl₃) are common choices. The concentration of the sample needs to be optimized to obtain a good signal-to-noise ratio without causing aggregation.

Experimental Protocol: VCD Analysis of this compound Enantiomers
  • Sample Preparation: Prepare solutions of the (R)- and (S)-enantiomers of this compound in CDCl₃ at a concentration of approximately 0.1 M.

  • Instrumentation: Utilize a VCD spectrometer, such as a BioTools ChiralIR-2X, equipped with a photoelastic modulator (PEM).

  • Data Acquisition:

    • Acquire the VCD and infrared spectra of the solvent for baseline correction.

    • Record the VCD and infrared spectra of each enantiomer solution in a BaF₂ cell with a pathlength of 100 µm.

    • Accumulate a sufficient number of scans (e.g., >10,000) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Subtract the solvent spectrum from the sample spectra.

    • The VCD spectra of the two enantiomers should be mirror images of each other.

  • Computational Analysis (for absolute configuration):

    • Perform quantum chemical calculations (e.g., using Gaussian software with DFT at the B3LYP/6-31G(d) level) to predict the VCD spectrum for one enantiomer.[17]

    • Compare the calculated spectrum with the experimental spectrum to assign the absolute configuration.

Caption: VCD Experimental Workflow.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light by a chiral molecule containing a chromophore (a light-absorbing group).

Causality in Experimental Choices for ECD

For this compound, the ester carbonyl group acts as a chromophore, although its absorption is in the far-UV region. The choice of solvent is crucial to avoid interference with the sample's absorption bands. Solvents like methanol or acetonitrile are often used. The concentration should be low enough to adhere to the Beer-Lambert law.

Experimental Protocol: ECD Analysis of this compound Enantiomers
  • Sample Preparation: Prepare solutions of the (R)- and (S)-enantiomers of this compound in methanol at concentrations ranging from 10⁻³ to 10⁻⁵ M.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Record the CD and UV-Vis spectra of the solvent for baseline correction.

    • Measure the CD and UV-Vis spectra of each enantiomer solution in a quartz cuvette with a 1 cm pathlength.

  • Data Processing:

    • Subtract the solvent baseline from the sample spectra.

    • The ECD spectra of the enantiomers should be mirror images.

  • Quantitative Analysis:

    • For determining enantiomeric excess, create a calibration curve by plotting the CD signal intensity at a specific wavelength against the known enantiomeric composition of standard mixtures.

Caption: ECD Experimental Workflow.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy is a powerful tool for structural elucidation, but in an achiral solvent, the NMR spectra of enantiomers are identical. The addition of a chiral solvating agent (CSA) leads to the formation of transient diastereomeric complexes that have different NMR spectra, allowing for the discrimination and quantification of the enantiomers.

Causality in Experimental Choices for NMR with CSAs

The choice of the CSA is crucial and depends on the functional groups present in the analyte. For this compound, a CSA that can interact with the ester and fluorine atoms would be effective. The solvent should not compete with the analyte for interaction with the CSA. Deuterated chloroform is a common choice. The molar ratio of CSA to analyte needs to be optimized to achieve the best separation of signals.

Experimental Protocol: NMR Analysis of this compound Enantiomers with a CSA
  • Sample and CSA Preparation:

    • Prepare a solution of the racemic this compound in CDCl₃ (e.g., 10 mg in 0.5 mL).

    • Select a suitable CSA, for example, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

  • NMR Analysis:

    • Acquire a ¹H or ¹⁹F NMR spectrum of the racemic analyte alone.

    • Add a small amount of the CSA to the NMR tube and acquire another spectrum.

    • Gradually increase the amount of CSA until a clear separation of the signals corresponding to the two enantiomers is observed.

  • Quantification:

    • Integrate the separated signals for each enantiomer.

    • The ratio of the integrals directly corresponds to the enantiomeric ratio.

Caption: NMR with CSA Experimental Workflow.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a powerful separation technique that utilizes a chiral stationary phase (CSP) within the gas chromatography column. The enantiomers of a volatile compound interact differently with the CSP, leading to different retention times and, thus, their separation. The mass spectrometer provides detection and structural confirmation.

Causality in Experimental Choices for Chiral GC-MS

The choice of the chiral column is the most critical factor. Cyclodextrin-based columns are widely used for the separation of a variety of chiral compounds, including esters.[11] The temperature program of the GC oven needs to be optimized to achieve baseline separation of the enantiomers. The choice of the carrier gas and its flow rate also influences the separation efficiency.

Experimental Protocol: Chiral GC-MS Analysis of this compound Enantiomers
  • Sample Preparation: Prepare a dilute solution of the racemic this compound in a volatile solvent like dichloromethane.

  • Instrumentation:

    • Gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXcst).[15]

    • Mass spectrometer detector.

  • GC-MS Conditions:

    • Injector Temperature: 220°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 30-150.

  • Data Analysis:

    • The two enantiomers will appear as two separate peaks in the chromatogram.

    • The area under each peak is proportional to the amount of that enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Caption: Chiral GC-MS Experimental Workflow.

Conclusion

The spectroscopic analysis of this compound enantiomers can be effectively achieved through a variety of techniques, each with its own strengths and limitations. VCD and ECD provide valuable information on the absolute configuration and are powerful tools in fundamental stereochemical studies. NMR with chiral solvating agents offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. Chiral GC-MS stands out for its high separation efficiency and quantitative accuracy, making it a workhorse in quality control and purity assessment.

The selection of the most appropriate technique will be guided by the specific analytical needs of the researcher. For a comprehensive characterization, a combination of these spectroscopic methods is often employed, providing a self-validating system for the unambiguous determination of the stereochemical integrity of chiral molecules like this compound.

References

The Bioisosteric Advantage: A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 2-fluoropropionate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacological profile.[1][2][3] (R)-Methyl 2-fluoropropionate has emerged as a critical chiral building block for introducing a fluorinated stereocenter, unlocking new potential in drug and agrochemical design.[4][5]

This guide provides an in-depth comparison of the biological activities of compounds synthesized from Methyl 2-fluoropropionate. Moving beyond a simple catalog of derivatives, we will dissect the causal relationships between the 2-fluoropropionate moiety and the observed biological effects, supported by experimental data and detailed protocols to empower your research.

The 2-Fluoropropionate Moiety: A Bioisostere for Enhanced Performance

The strategic advantage of the 2-fluoropropionate group often lies in its role as a bioisostere for other chemical groups, such as a methyl or hydroxyl group. This substitution can lead to significant improvements in a molecule's drug-like properties. The introduction of fluorine can block sites of metabolic oxidation, increasing the compound's half-life and bioavailability.[1][3] Furthermore, the strong carbon-fluorine bond can alter the acidity of nearby protons and influence the molecule's conformation, potentially leading to enhanced binding to its biological target.[1]

Case Study 1: Antipsychotic Agents - The Thioxanthene Class

The thioxanthene class of antipsychotics, which includes flupentixol, are potent antagonists of dopamine D1 and D2 receptors in the central nervous system.[6] Flupentixol, synthesized using (R)-Methyl 2-fluoropropionate, is a widely used antipsychotic for the treatment of schizophrenia.[5][7]

Comparative Analysis: Flupentixol vs. Non-fluorinated and Other Analogs

Flupentixol exhibits a mixed D1/D2 receptor antagonism.[6] It is suggested that this dual action may contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with some studies indicating a better effect on mood and negative symptoms compared to traditional neuroleptics like fluphenazine.[7] The trifluoromethyl group on the thioxanthene ring, in conjunction with the side chain derived from this compound, is crucial for its potent neuroleptic activity.

In a comparative study, flupentixol was found to have an "elating" effect on mood, whereas fluphenazine tended to lower mood.[7] When compared to low-potency antipsychotics like chlorpromazine, flupentixol demonstrates higher potency, though it may be associated with a greater incidence of extrapyramidal side effects.[8] The inhibitory concentration (IC50) of flupentixol on proton currents in microglial cells, a potential mechanism related to its anti-inflammatory and antioxidant properties, has been reported as 6.6µM.[1]

Table 1: Comparative Profile of Flupentixol and Other Antipsychotics

CompoundReceptor ProfileKey Clinical FeaturesReported IC50 (Proton Current Inhibition)
Flupentixol D1/D2 Antagonist[6]Effective against positive and negative symptoms; potential mood-elevating effects.[7]6.6 µM[1]
Fluphenazine Primarily D2 Antagonist[7]Effective for positive symptoms; may lower mood.[7]Not Reported
Chlorpromazine D2 Antagonist, also blocks other receptors[8]Lower potency, associated with sedative and anticholinergic side effects.[8]1.7 µM[1]
Experimental Protocol: Dopamine D1/D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D1 and D2 receptors.[2][3][9][10]

Objective: To determine the inhibitory constant (Ki) of a test compound for the D1 and D2 dopamine receptors.

Materials:

  • Membrane preparations from cells expressing human D1 or D2 receptors.

  • Radioligand: [³H]SCH23390 for D1 receptors, [³H]raclopride for D2 receptors.

  • Non-specific binding control: (+)-Butaclamol or unlabeled dopamine.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (e.g., flupentixol and analogs).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration close to its Kd), and 50 µL of the test compound solution.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of the non-specific binding control at a high concentration.

  • Initiate the binding reaction by adding 50 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Diagram 1: Workflow for Dopamine Receptor Binding Assay

prep Prepare Serial Dilutions of Test Compounds plate Plate Assay Components: Buffer, Radioligand, Test Compound prep->plate reaction Initiate Reaction with Receptor Membrane Preparation plate->reaction total Total Binding Control (Buffer instead of Compound) total->reaction nsb Non-Specific Binding Control (e.g., Butaclamol) nsb->reaction incubation Incubate at Room Temperature reaction->incubation filtration Terminate by Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate Ki Values counting->analysis

Caption: Workflow for a competitive dopamine receptor binding assay.

Case Study 2: Herbicides - The Aryloxyphenoxypropionate Class

Aryloxyphenoxypropionate (APP) herbicides are a crucial class of agrochemicals that selectively control grass weeds in broadleaf crops. Their mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.[11] Haloxyfop, synthesized from (R)-Methyl 2-fluoropropionate, is a prominent member of this class.[5]

Comparative Analysis: Haloxyfop and its Analogs

Haloxyfop is typically applied as its methyl ester (haloxyfop-methyl), which acts as a pro-herbicide.[12][13] Inside the plant, the ester is rapidly hydrolyzed to the herbicidally active haloxyfop acid.[11][12] The (R)-enantiomer of haloxyfop is the biologically active form.[12][13]

While direct comparative data for a non-fluorinated haloxyfop analog is scarce, the importance of the 2-aryl-propionic acid moiety is well-established in the broader class of "profens," which includes many non-steroidal anti-inflammatory drugs (NSAIDs). In a study on 2-aryl-2-fluoropropionic acids as potential COX inhibitors, the fluorinated compounds showed lower inhibitory activity toward COX-1 than their non-fluorinated counterparts, while retaining activity against COX-2.[14][15] This demonstrates that the fluorine substitution can modulate target selectivity.

In the context of herbicides, the entire haloxyfop molecule, including the fluorinated propionate group, is optimized for ACCase inhibition. The herbicidal activity of various APP herbicides can be compared through their IC50 values against ACCase or their GR50 values (the concentration required to reduce plant growth by 50%) in whole-plant bioassays.

Table 2: Herbicidal Activity of Selected APP Herbicides

HerbicideTarget EnzymeTypical GR50 Range (Grass Weeds)
Haloxyfop ACCase[11]10-50 g a.i./ha
Quizalofop-p-ethyl ACCase20-60 g a.i./ha
Fenoxaprop-p-ethyl ACCase40-100 g a.i./ha

Note: GR50 values can vary significantly depending on the weed species, growth stage, and environmental conditions.

Experimental Protocol: Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol describes a colorimetric assay to measure the activity of ACCase and its inhibition by test compounds.[16][17][18][19]

Objective: To determine the IC50 value of a test compound for ACCase.

Materials:

  • Partially purified ACCase from a susceptible grass species.

  • Assay buffer: 0.1 M Tricine-KOH pH 8.3, 0.5 M KCl, 2 mM DTT, 10% glycerol.

  • Substrates: Acetyl-CoA, ATP, NaHCO₃.

  • Coupling enzymes and substrates for a colorimetric assay (e.g., pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH).

  • Test compounds (e.g., haloxyfop acid and analogs).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, substrates (excluding one to start the reaction, e.g., acetyl-CoA), coupling enzymes, and the test compound solution.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding the final substrate (e.g., acetyl-CoA).

  • Immediately measure the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader.

  • The rate of the reaction is proportional to the ACCase activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.

Diagram 2: ACCase Catalyzed Reaction and Assay Principle

cluster_0 ACCase Reaction cluster_1 Coupled Assay Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase ATP, HCO3- ADP ADP ATP ATP ADP->ATP Pyruvate Kinase PEP Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH -> NAD+ NADH NADH (Abs @ 340nm) NAD+ NAD+ (No Abs @ 340nm)

Caption: Principle of a coupled spectrophotometric assay for ACCase activity.

Emerging Applications: Anticancer and Antibacterial Potential

The versatility of the 2-fluoropropionate scaffold extends beyond its established roles. Preliminary research suggests that derivatives of this compound may possess other valuable biological activities.

  • Anticancer Activity: The introduction of fluorine into various molecular scaffolds has been shown to enhance anticancer activity.[20][21] For example, a study on 2-aryl-2-fluoropropionic acids, while showing modest anticancer activity themselves, demonstrated that fluorination can alter enzyme selectivity (COX-1 vs. COX-2), a critical aspect in the design of targeted cancer therapies.[14] Further exploration of this compound derivatives in this area is warranted.

  • Antibacterial Activity: The search for novel antibacterial agents is a global health priority. Fluorine is a common feature in many successful antibiotics, such as the fluoroquinolones. The ability of fluorine to enhance cell permeability and metabolic stability could be leveraged in the design of new antibacterial compounds derived from this compound.

While concrete comparative data for these emerging applications is still limited, the underlying principles of fluorine's influence on molecular properties suggest that this is a promising area for future research and development.

Conclusion

This compound is more than just a fluorinating agent; it is a strategic tool for imparting desirable biological properties through the principles of bioisosterism. As demonstrated in the case studies of flupentixol and haloxyfop, the incorporation of the 2-fluoropropionate moiety can lead to enhanced potency, selectivity, and metabolic stability. The provided experimental protocols offer a starting point for researchers to quantitatively assess the biological activity of novel derivatives. The exploration of this versatile building block in areas such as oncology and infectious diseases holds significant promise for the future of drug discovery.

References

A Comparative Guide to the Synthetic Routes of Methyl 2-fluoropropionate for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for enhancing biological activity, metabolic stability, and bioavailability.[1][2][3] Methyl 2-fluoropropionate, a chiral fluorinated ester, serves as a critical building block in the synthesis of a variety of more complex molecules, including pharmaceuticals like the antipsychotic flupentixol and herbicides such as haloxyfop.[4] The efficiency, stereoselectivity, and scalability of its synthesis are therefore of paramount importance to researchers and chemical development professionals.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective efficacies based on yield, stereochemical control, operational simplicity, and scalability. This document is intended to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific research and development needs.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches: nucleophilic substitution reactions, electrophilic fluorination, and halogen exchange reactions. Each of these strategies offers a unique set of advantages and challenges, which we will explore in detail.

Synthetic RoutePrecursorFluorinating ReagentTypical Yield (%)Key AdvantagesPotential Challenges
Route 1: Stereoselective Deoxyfluorination Methyl (S)-lactateTertafluoroethyldimethylamine (TFEDMA)70-85%High enantioselectivity; mild reaction conditions.[5][6]Reagent cost and handling.
Route 2: Halogen Exchange (Halex) Reaction Methyl 2-chloropropionatePotassium Fluoride (KF) or Hydrogen Fluoride (HF)~56-83%Cost-effective reagents; suitable for large-scale production.[7]High reaction temperatures; potential for side reactions.
Route 3: Esterification (R)-2-fluoropropionic acidMethanolHighStraightforward procedure; high conversion.[5]Availability and cost of the chiral fluorinated acid precursor.

Route 1: Stereoselective Deoxyfluorination of Methyl Lactate

This modern approach has gained favor for its ability to produce enantiomerically pure this compound, a critical requirement for many pharmaceutical applications where stereochemistry dictates biological activity.[5] The direct conversion of readily available and inexpensive chiral precursors like methyl lactate makes this route particularly attractive.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of methyl lactate is converted into a good leaving group by the fluorinating reagent, which is then displaced by a fluoride ion. The use of reagents like tertafluoroethyldimethylamine (TFEDMA) allows for a one-step process with a high degree of stereochemical inversion (SN2-type reaction), yielding the desired enantiomer with high purity.[6]

Experimental Protocol: Synthesis of (R)-Methyl 2-fluoropropionate from (S)-Methyl Lactate

Materials:

  • (S)-(-)-methyl lactate

  • Tertafluoroethyldimethylamine (TFEDMA)

  • Dichloromethane (anhydrous)

  • Ice

Procedure:

  • To a solution of (S)-(-)-methyl lactate (10.4 g, 0.1 mol) in anhydrous dichloromethane, slowly add tertafluoroethyldimethylamine (21.75 g, 0.15 mol) dropwise while maintaining the reaction temperature below 30°C.[6]

  • Stir the reaction mixture at room temperature for 12 hours.[6]

  • Upon completion, pour the reaction mixture onto ice and extract the product with dichloromethane.

  • The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by distillation to obtain (R)-Methyl 2-fluoropropionate.[6]

Expected Outcome: This method typically yields (R)-Methyl 2-fluoropropionate in the range of 70-85% with an enantiomeric excess (ee) of 96-97%.[6]

Route 2: Halogen Exchange (Halex) Reaction

The Halex reaction is a classical and industrially viable method for introducing fluorine into a molecule. This approach involves the substitution of a halogen, typically chlorine, with fluoride. Its primary advantages are the use of relatively inexpensive and readily available starting materials and reagents.

Mechanistic Insight

The Halex reaction is a nucleophilic substitution where a chloride ion is displaced by a fluoride ion. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent to enhance the nucleophilicity of the fluoride source.[2] The choice of fluoride salt and catalyst can significantly influence the reaction rate and yield.

Experimental Protocol: Synthesis of this compound from Methyl 2-chloropropionate

Materials:

  • Methyl 2-chloropropionate

  • Potassium fluoride (spray-dried)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • High-boiling point solvent (e.g., sulfolane)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add methyl 2-chloropropionate, spray-dried potassium fluoride, and a catalytic amount of a phase-transfer catalyst to a high-boiling point solvent.

  • Heat the mixture to 180-190°C and maintain it for several hours, monitoring the reaction progress by gas chromatography.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • The product is then isolated from the filtrate by distillation.

Expected Outcome: Historical reports suggest yields in the range of 56%, while more recent patented methods using hydrogen fluoride and a catalyst claim yields up to 83.2%.[7] The selectivity of the reaction can be up to 87.5%.[7]

Route 3: Esterification of 2-Fluoropropionic Acid

This is a straightforward and high-yielding method, provided the chiral 2-fluoropropionic acid is available. It is a fundamental reaction in organic chemistry and is often employed when the corresponding carboxylic acid is a more accessible precursor.

Mechanistic Insight

The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) is a reversible equilibrium process. The reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Experimental Protocol: Synthesis of (R)-Methyl 2-fluoropropionate

Materials:

  • (R)-2-fluoropropionic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

Procedure:

  • In a round-bottom flask, dissolve (R)-2-fluoropropionic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by distillation.

Expected Outcome: This method generally proceeds with high conversion and yield, often exceeding 90%, assuming the starting fluorinated acid is of high purity.[5]

Comparative Analysis and Future Outlook

The choice of synthetic route to this compound is a critical decision that balances factors of stereochemical purity, yield, cost, and scalability.

  • For applications demanding high enantiopurity, such as in the development of chiral pharmaceuticals, the stereoselective deoxyfluorination of methyl lactate (Route 1) is the superior choice. While the reagents may be more expensive, the high enantiomeric excess and mild reaction conditions are significant advantages.[5][6]

  • For large-scale industrial production where cost is a primary driver, the Halex reaction (Route 2) presents a compelling option due to the low cost of starting materials.[7] However, the harsh reaction conditions and potentially lower yields compared to other methods need to be carefully managed.

  • The esterification of 2-fluoropropionic acid (Route 3) is a simple and efficient method, but its practicality is entirely dependent on the commercial availability and cost of the chiral fluorinated carboxylic acid.[5]

Emerging technologies such as electrochemical fluorination and catalytic enantioselective methods are continually being developed and may offer more sustainable and efficient alternatives in the future.[8][9] In particular, electrochemical methods have the potential to reduce the reliance on hazardous fluorinating reagents.[8][10][11] Nucleophilic fluorination of α-diazocarbonyl compounds, enabled by copper catalysis, also represents a promising avenue for the synthesis of α-fluorocarbonyl compounds under mild conditions.[12][13]

Ultimately, the optimal synthetic route will be dictated by the specific requirements of the project, including the desired scale, purity, and cost constraints. This guide provides the foundational knowledge for researchers to make an informed decision and proceed with the most suitable synthetic strategy.

Visualization of Synthetic Workflows

Synthetic_Routes_to_Methyl_2-fluoropropionate cluster_0 Route 1: Stereoselective Deoxyfluorination cluster_1 Route 2: Halex Reaction cluster_2 Route 3: Esterification Methyl (S)-lactate Methyl (S)-lactate R-Methyl 2-fluoropropionate_1 (R)-Methyl 2-fluoropropionate Methyl (S)-lactate->R-Methyl 2-fluoropropionate_1 70-85% yield >96% ee TFEDMA TFEDMA TFEDMA->R-Methyl 2-fluoropropionate_1 Methyl 2-chloropropionate Methyl 2-chloropropionate Methyl 2-fluoropropionate_2 This compound Methyl 2-chloropropionate->Methyl 2-fluoropropionate_2 ~56-83% yield KF or HF KF or HF KF or HF->Methyl 2-fluoropropionate_2 (R)-2-fluoropropionic acid (R)-2-fluoropropionic acid R-Methyl 2-fluoropropionate_3 (R)-Methyl 2-fluoropropionate (R)-2-fluoropropionic acid->R-Methyl 2-fluoropropionate_3 High Yield Methanol Methanol Methanol->R-Methyl 2-fluoropropionate_3

Caption: Comparative workflow of the three main synthetic routes to this compound.

References

A Senior Application Scientist's Guide to the Structural Validation of Methyl 2-fluoropropionate by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock of reliable science. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, compromised intellectual property, and significant delays in development pipelines. Methyl 2-fluoropropionate (C₄H₇FO₂, MW: 106.1 g/mol ) is a valuable chiral building block, particularly in the synthesis of pharmaceuticals and agrochemicals where the introduction of fluorine can enhance metabolic stability and binding affinity.[1][2]

However, its utility is predicated on its purity and the correct positional placement of the fluorine atom. Isomeric impurities, such as Methyl 3-fluoropropionate, possess identical mass but different chemical connectivity, leading to vastly different reactivity and biological effects. This guide provides an in-depth, experience-driven comparison of how to leverage the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide unambiguous, self-validating proof of structure for this compound.

The Synergy of Orthogonal Techniques: Why Both NMR and MS are Essential

Relying on a single analytical technique for structural elucidation is a precarious practice. While Mass Spectrometry is unparalleled for providing high-accuracy molecular weight information and elemental composition, it reveals little about the specific arrangement of atoms.[3] NMR spectroscopy, conversely, excels at mapping the precise bonding framework and stereochemistry of a molecule but does not directly measure its mass.[4]

The combination of these two orthogonal methods creates a self-validating analytical system.[5] MS confirms the molecular formula is correct, and NMR confirms the atoms are assembled in the correct order. This dual-verification approach is the gold standard for structural confirmation in regulated and research environments.

Workflow for Unambiguous Structural Verification

The logical flow of analysis ensures that each step builds upon the last, culminating in a definitive structural assignment. The process begins with sample preparation tailored for each technique, followed by data acquisition and a comprehensive interpretation that cross-validates the findings.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation & Validation Prep_NMR Dissolve in CDCl3 with 0.1% TMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR Prep_MS Dilute in Dichloromethane (for GC-MS) MS Mass Spectrometry (GC-MS, EI Mode) Prep_MS->MS Interpret_NMR Analyze Chemical Shifts, Couplings & Multiplicity NMR->Interpret_NMR Interpret_MS Analyze Molecular Ion & Fragmentation Pattern MS->Interpret_MS Compare Compare with Isomer (Methyl 3-fluoropropionate) Interpret_NMR->Compare Interpret_MS->Compare Final Definitive Structure Confirmed Compare->Final

References

A Senior Application Scientist's Guide to Bridging Theory and Experiment: Spectroscopic Analysis of Methyl 2-fluoropropionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern chemical research and drug development, the unambiguous structural elucidation of molecules is paramount. While experimental spectroscopy remains the gold standard, computational methods for predicting spectroscopic data have emerged as powerful, complementary tools.[1] This guide provides an in-depth comparison between theoretically calculated and experimentally acquired spectroscopic data for Methyl 2-fluoropropionate (C₄H₇FO₂), a chiral fluorinated ester.[2][3] We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The core objective is not merely to present data, but to dissect the methodologies, rationale, and underlying physical principles that govern the observed results. By understanding the sources of convergence and divergence between theory and experiment, researchers can leverage computational chemistry to accelerate discovery, resolve structural ambiguities, and gain deeper insight into molecular properties.[1] This comparison will demonstrate how a synergistic approach strengthens the confidence in structural assignments and provides a more complete molecular picture.

Part 1: The Theoretical & Computational Approach

Predicting spectroscopic properties begins with an accurate in silico model of the molecule's structure and electronic environment. Quantum chemical methods, particularly Density Functional Theory (DFT), offer a robust balance of computational cost and accuracy for this purpose.[1][4] The underlying principle is that spectroscopic parameters are a direct consequence of the molecule's electronic structure, which can be modeled with high precision.[1]

Causality in Computational Protocol Design

The choice of methodology is critical. For this compound, conformational flexibility around the C-C and C-O single bonds must be considered, as the relative populations of different conformers influence the observed bulk spectroscopic data.[5] A simple single-structure calculation is insufficient. The protocol below represents a validated system for generating reliable predictive data.

Detailed Computational Protocol: DFT-Based Spectrum Prediction
  • Conformational Search & Geometry Optimization:

    • Step 1a (Search): The initial 3D structure of this compound is subjected to a conformational search to identify all low-energy rotamers (rotational isomers).

    • Step 1b (Optimization): Each identified conformer is then geometry-optimized. This is a crucial step where the calculation finds the lowest energy arrangement of the atoms for that specific conformer. A common and effective method is using DFT with the B3LYP functional and a 6-31G(d) basis set.[6] This level of theory provides accurate structures at a moderate computational cost.[7]

  • Vibrational Frequency (IR) Calculation:

    • Step 2a: Using the optimized geometries from Step 1b, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This computes the vibrational modes of the molecule.

    • Step 2b: The output provides a list of frequencies (in cm⁻¹) and their corresponding intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation. Therefore, they are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to improve agreement with experimental data.[8]

  • NMR Chemical Shift & Coupling Constant Calculation:

    • Step 3a: NMR parameters are calculated for each optimized low-energy conformer using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard for reliable NMR predictions.[7] A higher-level functional, such as mPW1PW91 or WP04, with a larger basis set like 6-311++G(2d,p) is often employed for better accuracy.[6][7]

    • Step 3b (Solvation Effects): Since experiments are run in solution, an implicit solvent model like the Polarizable Continuum Model (PCM) is essential to account for the effect of the solvent (e.g., CDCl₃) on the electronic structure and resulting chemical shifts.[6]

    • Step 3c (Boltzmann Averaging): The final predicted NMR spectrum is a Boltzmann-weighted average of the spectra calculated for each individual conformer. This reflects that the experimental spectrum is an average over all conformations present at a given temperature.

  • Mass Spectrum Fragmentation Prediction:

    • Prediction of mass spectra is less reliant on quantum mechanics and more on rule-based or machine-learning approaches.[9] Algorithms analyze the structure to identify the most likely sites for ionization and subsequent fragmentation based on established chemical principles like McLafferty rearrangements and cleavage adjacent to radical cations.[10][11]

Computational Workflow Diagram

G cluster_input Input cluster_qm Quantum Mechanics (DFT) cluster_processing Data Processing cluster_output Predicted Spectra mol_structure Molecular Structure (this compound) conf_search Conformational Search mol_structure->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->geom_opt nmr_calc NMR Calculation (GIAO) + PCM Solvent Model geom_opt->nmr_calc ir_calc Frequency Calculation geom_opt->ir_calc boltzmann Boltzmann Averaging of Conformers nmr_calc->boltzmann scaling Frequency Scaling ir_calc->scaling pred_nmr ¹H, ¹³C, ¹⁹F NMR boltzmann->pred_nmr pred_ir IR Spectrum scaling->pred_ir

Caption: Workflow for theoretical prediction of NMR and IR spectra using DFT.

Part 2: The Experimental Approach

Experimental data acquisition requires careful attention to parameters to ensure high-quality, reproducible spectra. The following protocols outline standard laboratory procedures.

Detailed Experimental Protocols
  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

    • IR (FTIR-ATR): Place a single drop of neat liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

    • MS (EI): For a volatile compound like this ester, introduce a small amount of the sample into the mass spectrometer via a gas chromatography (GC-MS) inlet or a direct insertion probe.

  • NMR Spectroscopy Acquisition:

    • Step 2a: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).[12]

    • Step 2b: Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Step 2c: Acquire the ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • Step 2d: Acquire the proton-decoupled ¹³C and ¹⁹F spectra. These nuclei require more scans (hundreds to thousands for ¹³C) due to lower natural abundance and/or sensitivity.

  • IR Spectroscopy Acquisition:

    • Step 3a: Record a background spectrum of the clean, empty ATR crystal.

    • Step 3b: Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of absorbance or transmittance.

  • Mass Spectrometry Acquisition:

    • Step 4a: The sample is vaporized and enters the ionization chamber. For Electron Ionization (EI), molecules are bombarded with 70 eV electrons.

    • Step 4b: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

    • Step 4c: The analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their relative abundance.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_output Experimental Spectra sample Pure Sample (this compound) nmr_prep Dissolve in CDCl₃ + Add TMS sample->nmr_prep ir_prep Place Neat Liquid on ATR Crystal sample->ir_prep ms_prep Vaporize for Inlet (e.g., GC-MS) sample->ms_prep nmr_acq NMR Spectrometer (¹H, ¹³C, ¹⁹F nuclei) nmr_prep->nmr_acq ir_acq FTIR Spectrometer ir_prep->ir_acq ms_acq Mass Spectrometer (e.g., EI source) ms_prep->ms_acq exp_nmr NMR Spectra nmr_acq->exp_nmr exp_ir IR Spectrum ir_acq->exp_ir exp_ms Mass Spectrum ms_acq->exp_ms

Caption: General workflow for the experimental acquisition of spectroscopic data.

Part 3: Comparative Analysis of Spectroscopic Data

The following tables present a side-by-side comparison of the experimental data and the theoretically predicted values for this compound. The discussion that follows explores the degree of correlation and explains potential discrepancies. Experimental data is sourced from a detailed study by Rittner et al., which specifically investigated this molecule's conformational behavior using both experimental and theoretical methods.[5]

¹H and ¹⁹F NMR Data

Solvent: CCl₄. Theoretical values are Boltzmann-averaged from calculations at the B3LYP/6-311++g(d,p) level.

NucleusAssignmentExperimental δ (ppm)Theoretical δ (ppm)Experimental J (Hz)Theoretical J (Hz)
¹HCH₃ (Ester)3.733.65--
¹HCH4.964.89²JHF = 47.6²JHF = 48.2
¹HCH₃1.551.48³JHH = 6.9³JHH = 7.0
¹⁹FCF-185.2-187.5²JFH = 47.6, ³JFH = 24.1²JFH = 48.2, ³JFH = 24.5

Analysis: There is excellent agreement between the experimental and theoretical proton and fluorine chemical shifts, with deviations of less than 0.1 ppm for protons and ~2.3 ppm for fluorine. This level of accuracy is typical for modern DFT/GIAO methods.[6] The large chemical shift range of ¹⁹F NMR makes it very sensitive to the electronic environment.[13][14] The predicted coupling constants (J-couplings) are also in remarkably close agreement with the experimental values. This indicates that the chosen computational model accurately represents the electronic structure and bonding interactions within the molecule. The small discrepancies can be attributed to minor imperfections in the solvent model and the inherent approximations in the DFT functional.

¹³C NMR Data

Solvent: CDCl₃. Theoretical values are Boltzmann-averaged.

AssignmentExperimental δ (ppm)Theoretical δ (ppm)
C=O168.9170.2
CH-F88.5 (d, ¹JCF = 180 Hz)90.1
O-CH₃52.853.5
CH₃18.9 (d, ²JCF = 22 Hz)19.5

Analysis: The ¹³C NMR data also shows strong correlation. The theoretical shifts are consistently slightly downfield of the experimental values, but the trend and relative spacing are perfectly reproduced. Matching ¹³C spectra is a robust criterion for confirming a molecular structure.[7] The largest deviation is for the carbonyl carbon (1.3 ppm), which is common as its resonance is highly sensitive to solvent polarity and intermolecular interactions not perfectly captured by the PCM. The calculation correctly predicts the large one-bond C-F coupling and the smaller two-bond coupling.

Infrared (IR) Spectroscopy Data

Phase: Gas/Vapor. Theoretical values are from B3LYP/6-311++g(d,p) calculations, scaled.

Experimental ν (cm⁻¹)Theoretical ν (cm⁻¹)Assignment (Vibrational Mode)
29952990C-H Stretch (aliphatic)
17651770C=O Stretch (carbonyl)
14501455C-H Bend
11951200C-O Stretch (ester)
11301125C-F Stretch

Analysis: The agreement in the IR spectra is very good, particularly for characteristic, high-intensity peaks. The most prominent peak, the C=O stretch, is predicted with only a 5 cm⁻¹ difference. Similarly, the C-F stretch is accurately located. DFT calculations are exceptionally useful for assigning vibrational modes, which can sometimes be ambiguous from the experimental spectrum alone.[4][15] The minor differences observed across the spectrum are expected and arise from the anharmonicity of real vibrations, which is not accounted for in the standard harmonic approximation used by the software.[16]

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI, 70 eV)

Experimental m/zTheoretical m/zAssignment (Ion)
106106.04[M]⁺˙ (Molecular Ion)
8787.03[M - F]⁺
7575.02[M - OCH₃]⁺
5959.01[COOCH₃]⁺
4747.01[CH₃CHF]⁺

Analysis: The predicted fragmentation pattern aligns well with the experimental mass spectrum. The base peak in an EI-MS of an ester is often from cleavage alpha to the carbonyl group, leading to the [COOCH₃]⁺ ion at m/z 59, which is correctly identified. The molecular ion is observed, and other significant fragments corresponding to the loss of a fluorine radical ([M - F]⁺) or a methoxy radical ([M - OCH₃]⁺) are also accounted for.[11] Rule-based prediction tools are highly effective for interpreting the fragmentation of small organic molecules.[10][17]

Conclusion

This comprehensive guide demonstrates the powerful synergy between theoretical calculations and experimental measurements in the spectroscopic analysis of this compound. The high degree of correlation across NMR, IR, and MS data validates both the experimental structural assignment and the robustness of the computational models used.

For researchers, the key takeaway is that computational spectroscopy is no longer a purely academic exercise. It is a practical, predictive tool that can:

  • Aid in spectral assignment: Help assign complex NMR signals or IR bands.[1]

  • Distinguish between isomers: Predict distinct spectra for different isomers when experimental data is ambiguous.[7]

  • Provide insight into molecular dynamics: Analyze conformational equilibria and their impact on averaged spectroscopic properties.[5]

While experimental data is the ultimate arbiter of truth, its fusion with theoretical predictions provides a deeper, more resilient understanding of molecular structure and behavior, ultimately accelerating the pace of chemical innovation.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-fluoropropionate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

Understanding the Hazard Profile of Methyl 2-fluoropropionate

This compound (CAS No: 2366-56-5) is a flammable and toxic organic compound requiring meticulous handling and disposal protocols.[1][2] An in-depth understanding of its properties is the cornerstone of its safe management.

Key Hazards:

  • Flammability: It is a flammable liquid and vapor, with a flashpoint that necessitates storage and handling away from ignition sources.[1][2]

  • Toxicity: Harmful if swallowed and may cause respiratory irritation.[1][2]

  • Irritant: Causes skin and eye irritation.[1][2]

  • Reactivity: While stable under normal conditions, it is incompatible with strong acids, bases, and oxidizing agents.[3][4] It can also undergo hydrolysis to form 2-fluoropropionic acid and methanol.

Chemical and Physical Properties Summary
PropertyValueSource
CAS Number 2366-56-5[1]
Molecular Formula C4H7FO2[5]
Appearance Colorless liquid[5]
Flash Point 20°C[1]
Boiling Point 108°C[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound, donning the appropriate PPE is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being undertaken.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-retardant lab coat or coveralls should be worn. Ensure that clothing fully covers the arms and legs.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.

Segregation and Storage of Waste: Preventing Hazardous Reactions

Proper segregation of chemical waste is a critical step in ensuring laboratory safety and environmental protection. Due to its halogenated nature, this compound waste must not be mixed with non-halogenated organic waste streams.

Waste Stream Classification
  • Halogenated Organic Waste: This is the designated waste stream for this compound and any solvents or materials contaminated with it.

  • Non-Halogenated Organic Waste: This stream is for organic solvents and compounds that do not contain halogens (F, Cl, Br, I).

  • Aqueous Waste: This is for water-based solutions. This compound should not be disposed of down the drain.

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Waste Generated Waste (this compound) IsHalogenated Is it a halogenated organic compound? Waste->IsHalogenated HalogenatedWaste Halogenated Organic Waste Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Organic Waste Container IsHalogenated->NonHalogenatedWaste No

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound, from the point of generation to collection for final disposal.

Step 1: Container Selection and Labeling
  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are suitable. The container must be in good condition, free from cracks or leaks.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must clearly state:

    • The full chemical name: "this compound"

    • The words "Halogenated Organic Waste"

    • The associated hazards (e.g., Flammable, Toxic)

    • The date of first accumulation.

Step 2: Waste Accumulation
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Segregation: Ensure the container is stored separately from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Filling: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

  • Closure: Keep the container securely closed at all times, except when adding waste.

Step 3: Handling of Hydrolysis Products

This compound can hydrolyze to form 2-fluoropropionic acid and methanol. 2-Fluoropropionic acid is corrosive and causes severe skin burns and eye damage.[7] Methanol is flammable and toxic. Therefore, if the waste has been stored for an extended period or has been in contact with water, it should be handled with additional caution, assuming the presence of these hydrolysis products. The waste should still be disposed of as halogenated organic waste.

Step 4: Request for Waste Pickup

Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policies and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is crucial.

Small Spills (less than 100 mL) in a Fume Hood:
  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated organic waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's EHS or emergency response team immediately.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

The following flowchart outlines the emergency response procedure:

EmergencyResponse Spill Spill Occurs SizeCheck Is the spill >100 mL or outside a fume hood? Spill->SizeCheck SmallSpill Small Spill Procedure: 1. Alert others 2. Contain with sorbent 3. Collect waste 4. Decontaminate SizeCheck->SmallSpill No LargeSpill Large Spill Procedure: 1. Evacuate area 2. Isolate the lab 3. Call EHS/Emergency Response SizeCheck->LargeSpill Yes

Caption: Emergency spill response workflow.

Regulatory Compliance

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8] It is imperative to adhere to the specific guidelines set forth by your institution's EHS department, which are designed to be in compliance with these regulations.

Decontamination of Laboratory Equipment

All equipment that has been in contact with this compound must be thoroughly decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent, such as ethanol or acetone, to remove the bulk of the chemical. This rinsate must be collected and disposed of as halogenated organic waste.

  • Wash: Wash the equipment with soap and warm water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry completely or dry in an oven.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-fluoropropionate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Methyl 2-fluoropropionate, a valuable reagent in synthetic chemistry, presents a dual-threat profile of flammability and health hazards that necessitates a rigorous and non-negotiable safety protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the specific chemical properties of this compound, ensuring that every procedural step is a self-validating system of safety.

Hazard Assessment: The Foundation of Your Defense

Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety protocol. Its hazards are not theoretical; they are intrinsic properties that dictate our handling procedures and personal protective equipment (PPE) selection.

The primary hazards are:

  • Flammability: The compound is a flammable liquid and vapor (H226), with vapors that can form explosive mixtures with air and travel a considerable distance to an ignition source.[1][2][3][4] All work must be conducted away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][5][6]

  • Health Hazards: It is harmful if swallowed (H302), causes skin irritation (H315), leads to serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3][4] Direct contact and inhalation must be prevented.[2]

Furthermore, the presence of the fluorine atom warrants special consideration. While the Safety Data Sheet (SDS) does not explicitly mention it, fluorinated organic compounds can pose a risk of forming hydrofluoric acid (HF) upon decomposition or reaction with moisture. This potential, however remote, informs our elevated glove selection strategy, as HF can cause severe, delayed-onset burns.[7][8]

Hazard and PPE Summary
Hazard ClassificationGHS CodeRequired Engineering Control & PPERationale
Flammable Liquid and VapourH226Chemical Fume Hood, Grounded Equipment, Non-Sparking Tools, Flame-Resistant Lab CoatPrevents accumulation of explosive vapors and eliminates potential ignition sources.[1][2][4][6]
Skin IrritationH315Double Gloving (SilverShield under Nitrile/Neoprene), Impervious Apron/ClothingPrevents direct skin contact and subsequent irritation.[1][8] The double-glove system provides broad protection against the ester and potential HF traces.[8]
Serious Eye IrritationH319Tightly-Sealed Chemical Goggles and Full-Face ShieldProtects against splashes and irritating vapors that can cause severe eye damage.[1][7]
Respiratory IrritationH335Chemical Fume HoodEnsures vapors are effectively captured at the source, preventing inhalation.[1][2]
Harmful if SwallowedH302Strict prohibition of eating, drinking, or smoking in the lab; Proper handwashingPrevents accidental ingestion through direct or indirect contact.[1][3]

Core Protective Measures: Your Non-Negotiable Barrier

The following PPE and engineering controls represent the minimum standard for handling this compound.

  • Primary Barrier - Engineering Controls: All handling, dispensing, and manipulation of this compound must occur within a certified chemical fume hood to control flammable and irritating vapors.[1][9] The work area should be equipped with explosion-proof ventilation and electrical systems.[2][4]

  • Secondary Barrier - Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear tightly-fitting, indirectly vented chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] In addition, a full-face shield must be worn over the goggles to protect against splashes.[7]

    • Hand Protection: A single pair of standard nitrile gloves is insufficient. The recommended protocol is a double-gloving system .[8]

      • Inner Glove: A SilverShield® or similar laminate film glove. This provides excellent protection against a wide range of organic compounds.

      • Outer Glove: A long-cuffed nitrile or neoprene glove. This protects the more fragile inner glove from tears and provides additional chemical resistance.[8] Gloves must be inspected for integrity before each use, and hands should be washed thoroughly with soap and water after removal.[1][2]

    • Body Protection: Wear a flame-resistant lab coat over full-length pants and closed-toe shoes.[1][7] For operations with a higher risk of splashing, such as large-scale transfers, supplement with a chemical-resistant apron (e.g., PVC).[2]

    • Respiratory Protection: Under normal conditions within a functioning fume hood, respiratory protection is not required. However, if you experience irritation or if there is a system failure, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1] For major spills or emergencies, a self-contained breathing apparatus (SCBA) is required.[1]

Operational Protocol: A Step-by-Step Safety Workflow

This protocol integrates PPE use into the entire handling lifecycle of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Assess 1. Risk Assessment - Review SDS - Confirm Fume Hood Certification Gather 2. Assemble Materials - Chemical & Equipment - Spill Kit & Waste Containers Assess->Gather Don_PPE 3. Don Full PPE - Lab Coat, Goggles, Face Shield - Double Gloves (Inner/Outer) Gather->Don_PPE Ground 4. Ground Equipment - Bond container and receiving vessel Don_PPE->Ground Enter Fume Hood Transfer 5. Chemical Transfer - Use non-sparking tools - Keep container closed when not in use Ground->Transfer React 6. Perform Procedure - Maintain sash at lowest practical height Transfer->React Decon 7. Decontaminate - Clean work surface - Segregate waste React->Decon Procedure Complete Doff_PPE 8. Doff PPE (Safely) - Remove outer gloves first - Wash hands thoroughly Decon->Doff_PPE Dispose 9. Dispose of Waste - Follow institutional hazardous waste protocol Doff_PPE->Dispose

Caption: Workflow for the safe handling of this compound.

Step 1: Preparation and Pre-Use Inspection

  • Verify the chemical fume hood has been certified within the last year.

  • Ensure a safety shower and eyewash station are accessible and unobstructed.[7]

  • Assemble all necessary equipment, including non-sparking tools, and ensure containers are properly grounded and bonded to prevent static discharge.[1][2][3][4][5]

  • Prepare designated, labeled waste containers for liquid chemical waste and solid contaminated waste (gloves, absorbent paper, etc.).

  • Don all required PPE as described in Section 2 before approaching the chemical storage area.

Step 2: Safe Handling and Manipulation

  • Place absorbent, chemical-resistant pads on the fume hood surface to contain minor drips.

  • Perform all transfers of this compound slowly and carefully to minimize splashing and vapor generation.

  • Keep containers tightly sealed when not in immediate use.[1][3][4][5][6]

  • Never work alone. Ensure another trained individual is aware of your work.

Step 3: Post-Handling and Decontamination

  • Upon completion, securely close the primary chemical container.

  • Decontaminate any surfaces, glassware, or equipment that may have come into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination:

    • Remove outer gloves.

    • Remove face shield and lab coat.

    • Remove goggles.

    • Remove inner gloves.

  • Wash hands and forearms thoroughly with soap and water.

Emergency Response: Spill and Exposure Plan

Minor Spill (<100 mL inside a fume hood):

  • Alert others in the immediate area.

  • Using the full PPE described above, contain the spill with an absorbent material like vermiculite or dry sand.[2] Do not use combustible materials.

  • Use non-sparking tools to collect the absorbed material into a designated, closed container for hazardous waste.[1][2]

  • Wipe the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Major Spill (>100 mL or any spill outside a fume hood):

  • Evacuate the laboratory immediately, alerting all personnel.[1]

  • If safe to do so, shut off any nearby ignition sources.[1][2]

  • Close the laboratory doors and prevent re-entry.

  • Contact your institution's emergency response team (e.g., Environmental Health & Safety) and report the spill. Do not attempt to clean it up yourself.

Personnel Exposure Protocol:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.[1][2]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately.[1]

Waste Disposal

All waste containing this compound, including contaminated solids like gloves and absorbent materials, must be treated as hazardous waste.[1][3][5]

  • Collect liquid waste in a designated, sealed, and properly labeled container.

  • Collect solid waste in a separate, sealed, and labeled container.

  • Store waste containers in a cool, well-ventilated area away from ignition sources and incompatible materials.

  • Arrange for disposal through your institution's certified hazardous waste management program.[1][3][5]

By adhering to this comprehensive guide, you build a multi-layered defense system that protects you, your colleagues, and your research from the inherent risks of working with this compound. Safety is not an impediment to discovery; it is the framework that makes it possible.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-fluoropropionate
Reactant of Route 2
Reactant of Route 2
Methyl 2-fluoropropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.